9-ethyl-9H-carbazole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-ethylcarbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNANUJNRAGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284145 | |
| Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-98-4 | |
| Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57102-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 9-Ethyl-9H-carbazole-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 9-ethyl-9H-carbazole-3-carboxylic acid, a key intermediate in the development of advanced materials and pharmaceutical agents. Carbazole derivatives are foundational scaffolds in organic electronics and medicinal chemistry, prized for their unique photophysical properties, thermal stability, and biological activity.[1][2][3] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, ensuring that the described protocols are robust and self-validating. We will detail a reliable three-step synthetic pathway, from the N-alkylation of carbazole to the final oxidation, and outline a full suite of analytical techniques required to unequivocally confirm the structure and purity of the target compound.
Strategic Overview: The Synthetic Rationale
The synthesis of this compound is most efficiently approached via a three-step sequence starting from commercially available carbazole. This strategy is predicated on sequential functionalization, first at the nitrogen atom and subsequently at the electron-rich C3 position of the carbazole nucleus.
-
N-Alkylation: The initial step involves the ethylation of the carbazole nitrogen. This is a critical modification that not only enhances solubility in organic solvents but also modulates the electronic properties of the aromatic system for subsequent reactions.[2]
-
Formylation: The introduction of a functional group at the C3 position is achieved through the Vilsmeier-Haack reaction. This reaction is exceptionally well-suited for electron-rich aromatic heterocycles like N-substituted carbazoles, offering high regioselectivity for the 3- and 6-positions.[4] This step yields the aldehyde precursor, 9-ethyl-9H-carbazole-3-carbaldehyde.
-
Oxidation: The final step involves the mild oxidation of the formyl group to a carboxylic acid. This transformation provides the target molecule, a versatile building block ready for further derivatization, such as amide or ester formation.
The logical flow of this synthetic pathway is illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear checkpoints to confirm the successful completion of each stage before proceeding.
Step 1: Synthesis of 9-Ethyl-9H-carbazole
-
Principle: This is a classic nucleophilic substitution reaction where the deprotonated nitrogen of carbazole acts as a nucleophile, attacking an ethyl halide. The choice of a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone ensures efficient deprotonation and subsequent alkylation.
-
Detailed Protocol:
-
To a solution of carbazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of carbazole is often indicated by a change in color and the cessation of hydrogen gas evolution.
-
Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting carbazole is consumed.
-
Quench the reaction cautiously by the slow addition of cold water. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and then with cold hexane to remove mineral oil.
-
Recrystallize the crude solid from ethanol to yield pure 9-ethyl-9H-carbazole as a white solid.[5]
-
-
Validation Checkpoint: Successful synthesis is confirmed by ¹H NMR spectroscopy, where the characteristic broad singlet of the N-H proton (around 8.1 ppm) disappears and is replaced by the quartet and triplet signals of the N-ethyl group (approx. 4.4 ppm and 1.4 ppm, respectively).[5]
Step 2: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
-
Principle: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an activated aromatic ring. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃). This electrophile preferentially attacks the electron-rich C3 position of 9-ethyl-9H-carbazole.[4]
-
Detailed Protocol:
-
In a flask maintained under an inert atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with vigorous stirring. The mixture will become thick and viscous as the Vilsmeier reagent forms. Stir for 30 minutes at 0 °C.
-
Add a solution of 9-ethyl-9H-carbazole (1 equivalent) in a minimum amount of anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 3-4 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the careful addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8. This will precipitate the aldehyde.
-
Filter the resulting solid, wash extensively with water, and dry.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde.[6]
-
-
Validation Checkpoint: FT-IR spectroscopy will show the appearance of a strong carbonyl (C=O) stretching peak around 1680-1700 cm⁻¹ and a characteristic aldehyde C-H stretching peak around 2820 cm⁻¹. ¹H NMR will show a new singlet for the aldehyde proton around 10.0 ppm.
Step 3: Synthesis of this compound
-
Principle: This step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be used, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). KMnO₄ in an acetone/water mixture is a common and effective choice.
-
Detailed Protocol:
-
Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water dropwise to the aldehyde solution. The reaction is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.
-
Stir the mixture at room temperature for 2-4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
To quench the reaction and dissolve the MnO₂, add a small amount of sodium bisulfite solution until the mixture becomes colorless.
-
Remove the acetone via rotary evaporation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2. This will protonate the carboxylate salt and precipitate the carboxylic acid.
-
Filter the white precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.
-
If necessary, recrystallize from an ethanol/water mixture to obtain pure this compound.
-
-
Validation Checkpoint: The aldehyde proton signal (~10.0 ppm) will disappear in the ¹H NMR spectrum, and a new broad singlet for the carboxylic acid proton will appear downfield (>12 ppm). FT-IR will show the disappearance of the aldehyde C-H stretch and the appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹, overlapping with C-H stretches. The C=O stretch will remain, typically shifting slightly to 1680-1710 cm⁻¹.[7]
Characterization and Data Interpretation
Unequivocal identification of the final product requires a combination of spectroscopic and physical data. The molecular structure and its key functional components are visualized below.
Caption: Key structural components of this compound.
Summary of Analytical Data
The expected analytical data for the successfully synthesized and purified product are summarized below.
| Analysis | Parameter | Expected Result/Observation | Reference |
| Physical State | Appearance | White to off-white solid | - |
| Melting Point | Range | 230-231 °C | [8] |
| FT-IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | [7] |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 cm⁻¹ | [5] | |
| C=O Stretch (Carboxylic Acid) | 1710-1680 cm⁻¹ (strong, sharp) | [7] | |
| C=C Stretch (Aromatic) | 1620-1580 cm⁻¹ | [5] | |
| C-O Stretch | 1320-1210 cm⁻¹ | [7] | |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | >12.0 ppm (s, br, 1H) | - |
| (CDCl₃, δ ppm) | Aromatic Protons | 8.8-7.3 ppm (m, 7H) | [9] |
| Ethyl Protons (-CH₂-) | ~4.4 ppm (q, J ≈ 7.2 Hz, 2H) | [5] | |
| Ethyl Protons (-CH₃) | ~1.4 ppm (t, J ≈ 7.2 Hz, 3H) | [5] | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~170-175 ppm | - |
| (CDCl₃, δ ppm) | Aromatic Carbons | 142-108 ppm | [10] |
| Ethyl Carbon (-CH₂-) | ~38 ppm | [10] | |
| Ethyl Carbon (-CH₃) | ~14 ppm | [10] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 239 | [11] |
Spectroscopic Interpretation
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides definitive proof of the functional group transformation. The most telling feature is the emergence of the broad O-H stretching band, a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[7] This, combined with the strong carbonyl (C=O) absorption, confirms the presence of the -COOH group. The absence of the precursor's aldehyde C-H stretch near 2820 cm⁻¹ validates the completion of the oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique confirms the overall structure. The integration of the aromatic region should correspond to seven protons. The downfield singlet (often broad and sometimes not observed without careful shimming) confirms the acidic proton. The quartet and triplet of the ethyl group confirm the N-alkylation is intact.
-
¹³C NMR: This spectrum verifies the carbon skeleton. The key signal is the carbonyl carbon in the 170-175 ppm range. The presence of two aliphatic signals (~38 and ~14 ppm) and multiple aromatic signals confirms the major structural components.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) spectrum should show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 239, corresponding to the molecular formula C₁₅H₁₃NO₂.[11]
Conclusion and Outlook
This guide has outlined a robust and verifiable three-step synthesis for this compound. By understanding the principles behind each reaction and utilizing the specified analytical checkpoints, researchers can confidently produce and validate this important chemical intermediate. The inherent versatility of the carboxylic acid functional group makes this molecule a valuable platform for further elaboration, enabling its use in the synthesis of novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and as a scaffold for developing new therapeutic agents.[2][12] The methodologies described herein provide a solid foundation for such advanced research and development endeavors.
References
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- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993.
- Xinghui. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics.
- Kocyigit, U. M., et al. (2021). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure & Dynamics, 39(1), 1-15.
- NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook.
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- MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents.
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- Khan, I., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(1), 1-19.
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Spectroscopic data (NMR, IR, UV-Vis) of 9-ethyl-9H-carbazole-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 9-ethyl-9H-carbazole-3-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic signature of this compound, a molecule of interest in materials science and pharmaceutical development. As direct, comprehensive spectral data for this specific molecule is not consolidated in a single source, this document serves as an expert-guided interpretation, drawing from established principles of spectroscopy and data from closely related analogs. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.
Molecular Structure and its Spectroscopic Implications
This compound possesses a rigid, aromatic carbazole core, functionalized with an N-ethyl group and a C-3 carboxylic acid. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The carbazole moiety is known for its strong UV absorbance and fluorescence, while the carboxylic acid group introduces characteristic infrared absorptions and influences the chemical shifts of nearby protons and carbons in NMR spectroscopy. The N-ethyl group provides additional signals that are readily identifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the ethyl group and the aromatic protons of the carbazole ring, as well as the acidic proton of the carboxylic acid. The expected chemical shifts (in ppm, relative to TMS) are detailed in the table below.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| Aromatic (Carbazole) | ~7.2 - 8.8 | Multiplets | ~7-9 Hz | The substitution at C-3 will lead to a complex splitting pattern. Protons closer to the electron-withdrawing carboxylic acid group will be shifted downfield. |
| N-CH₂ (Ethyl) | ~4.4 | Quartet | ~7.2 | The methylene protons are coupled to the methyl protons. |
| N-CH₂CH₃ (Ethyl) | ~1.4 | Triplet | ~7.2 | The methyl protons are coupled to the methylene protons. |
Causality Behind Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is typically well-resolved.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-COOH) | ~168 | This is a characteristic chemical shift for a carboxylic acid carbonyl carbon.[3] |
| Aromatic (Carbazole) | ~110 - 143 | The carbazole ring will show multiple signals in this region. The carbon attached to the carboxylic acid will be shifted downfield.[1] |
| N-CH₂ (Ethyl) | ~37 | |
| N-CH₂CH₃ (Ethyl) | ~14 |
Experimental Protocol for NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR data is presented below.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. For this compound, the key vibrational modes will be from the carboxylic acid and the aromatic carbazole core.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[3][4] |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | From the ethyl group. |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong | The strong carbonyl absorption is a key diagnostic peak.[3][4] |
| C=C stretch (Aromatic) | 1620 - 1450 | Medium to Strong | Multiple bands are expected in this region. |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium | |
| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |
Trustworthiness through Self-Validation: The presence of both the very broad O-H stretch and the strong C=O stretch is a highly reliable confirmation of the carboxylic acid functionality.[3][4]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR accessory.
UV-Visible (UV-Vis) Spectroscopy
The extended π-system of the carbazole ring is a strong chromophore, leading to characteristic absorptions in the UV region.
| Transition | Expected λmax (nm) | Solvent | Notes |
| π → π | ~240 - 260 | Ethanol or THF | High energy transition of the aromatic system.[5][6] |
| π → π | ~290 - 310 | Ethanol or THF | Characteristic of the carbazole core.[5][6] |
| n → π* | ~340 - 365 | Ethanol or THF | Lower energy transition, may be influenced by the carboxylic acid group.[5] |
Expertise in Interpretation: The UV-Vis spectrum of carbazole derivatives typically shows multiple absorption bands.[5][6][7][8] The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents. The carboxylic acid group, being an electron-withdrawing group, can cause a slight shift in the absorption maxima compared to unsubstituted 9-ethyl-carbazole.
Experimental Protocol for UV-Vis Spectroscopy
Caption: A typical workflow for obtaining a UV-Vis absorption spectrum.
Summary and Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined use of NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous identification and characterization of the molecule. This guide provides the expected spectral data based on sound scientific principles and data from related compounds, along with robust experimental protocols to ensure data integrity and reproducibility.
References
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- ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1.
- Zhang, J., et al. (2018).
- ResearchGate. (n.d.). FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid, b poly....
- MDPI. (2022).
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- Li, E., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1537-1553.
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- The Royal Society of Chemistry. (n.d.). Supplementary Information.
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- MDPI. (2025). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2025, m2103.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 9-ethyl-9H-carbazole-3-carboxylic Acid
Foreword: Unveiling Molecular Architecture for Advanced Drug and Materials Development
In the realms of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from its solubility and bioavailability as a pharmaceutical agent to its charge transport characteristics in an organic electronic device. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of 9-ethyl-9H-carbazole-3-carboxylic acid, a molecule of significant interest due to the versatile carbazole scaffold. While a definitive crystal structure for this exact compound is not publicly available at the time of this writing, this paper will serve as a robust technical guide by detailing the complete workflow for its analysis. We will draw upon established synthetic routes and crystallographic data from closely related analogues to present a representative structural model and a thorough exposition of the analytical process. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each critical step of the investigation.
The Strategic Importance of this compound
The carbazole moiety is a privileged heterocyclic structure renowned for its presence in a wide array of biologically active compounds and functional organic materials. The rigid, planar, and electron-rich nature of the carbazole core makes it an exceptional building block. The introduction of an ethyl group at the N9 position enhances solubility in organic solvents and can influence molecular packing, while the carboxylic acid group at the C3 position provides a crucial handle for forming salts, esters, or amides, and for engaging in hydrogen bonding interactions. These features make this compound and its derivatives promising candidates for applications ranging from antibacterial agents to materials for organic light-emitting diodes (OLEDs).
Determining the single-crystal X-ray structure of this compound is paramount. It allows for the unambiguous confirmation of its chemical connectivity and stereochemistry. More importantly, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern the supramolecular assembly in the solid state. This information is critical for understanding and predicting material properties and for designing next-generation molecules with tailored functionalities.
Synthesis and Crystallization: From Precursor to Pristine Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.
Synthetic Pathway
A plausible and efficient synthesis of this compound commences with the commercially available 9-ethyl-9H-carbazole. The synthesis proceeds via a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position, followed by an oxidation to the desired carboxylic acid.
Protocol 1: Synthesis of this compound
-
Formylation: To a solution of 9-ethyl-9H-carbazole (1 equivalent) in N,N-dimethylformamide (DMF), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents).[1]
-
Allow the reaction mixture to stir at room temperature for 10-12 hours.
-
Pour the mixture into ice water and stir for 30 minutes to precipitate the product, 9-ethyl-9H-carbazole-3-carbaldehyde.
-
Collect the crude product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for purification.[1]
-
Oxidation: Suspend the 9-ethyl-9H-carbazole-3-carbaldehyde in a suitable solvent system (e.g., a mixture of acetone and water).
-
Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching any excess oxidant, followed by acidification to precipitate the carboxylic acid.
-
Collect the this compound by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with well-defined faces and no visible defects—is often the most challenging step.[2] The slow evaporation technique is a robust and widely successful method for small organic molecules.[2][3]
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble. A binary solvent system, where the compound is soluble in one solvent and less soluble in another, can also be highly effective.[3] For this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane could be explored.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system in a clean vial. Gentle warming can be used to aid dissolution. Ensure the solution is saturated or near-saturated at room temperature.
-
Slow Evaporation: Cover the vial with a cap or parafilm with a few small perforations. This allows the solvent to evaporate slowly over a period of days to weeks.[3]
-
Incubation: Place the vial in a vibration-free environment. Disturbances can lead to the formation of multiple small crystals instead of a single large one.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals gently with a small amount of a solvent in which they are insoluble and allow them to air dry.
Single-Crystal X-ray Diffraction Analysis: The Definitive Structural Probe
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The Experimental Workflow
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Protocol 3: Data Collection, Solution, and Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[5] Modern diffractometers use sensitive detectors like CCD or CMOS detectors to record the diffraction pattern.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. The data is then scaled and merged to produce a final reflection file.[6]
-
Structure Solution: The phase problem is solved using computational methods. For small molecules, direct methods or Patterson methods are commonly employed to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, often with software such as SHELXL.[7] This process refines the atomic positions, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Structural Analysis and Discussion: A Representative Model
While the specific crystal structure of this compound is not available, we can infer its likely structural features based on the crystallographic data of closely related compounds, such as 3-bromo-9-ethyl-9H-carbazole and (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid.[8][9]
The following table presents representative crystallographic data that would be expected for the title compound.
| Parameter | Representative Value | Source of Analogy |
| Chemical Formula | C₁₅H₁₃NO₂ | - |
| Formula Weight | 239.27 | - |
| Crystal System | Monoclinic or Orthorhombic | [8][9] |
| Space Group | P2₁/c or Pbca | [8][9] |
| a (Å) | 10 - 16 | [8][9] |
| b (Å) | 5 - 8 | [8][9] |
| c (Å) | 20 - 34 | [8][9] |
| β (°) | 90 or ~95 | [8][9] |
| V (ų) | 1700 - 2500 | [8][9] |
| Z | 4 or 8 | [8][9] |
| Density (calculated) (g/cm³) | ~1.3 - 1.5 | [9] |
| R-factor (R1) | < 0.06 | [8] |
| weighted R-factor (wR2) | < 0.20 | [8] |
Molecular Geometry
The carbazole ring system is expected to be essentially planar, as is characteristic of this moiety. The ethyl group at the N9 position will likely be oriented out of the plane of the carbazole ring. The carboxylic acid group at the C3 position will also be largely coplanar with the aromatic system to maximize conjugation.
The following diagram depicts the likely molecular structure of this compound.
Caption: Molecular structure of this compound.
Supramolecular Assembly and Intermolecular Interactions
The most significant intermolecular interaction in the crystal lattice of this compound is expected to be hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common motif for carboxylic acids in the solid state.
Furthermore, the planar carbazole rings are likely to engage in π-π stacking interactions, which will further stabilize the crystal packing. These interactions typically involve offset stacking of the aromatic rings of adjacent molecules. The interplay between the hydrogen bonding and π-π stacking will define the overall three-dimensional architecture of the crystal.
Conclusion
The crystal structure analysis of this compound provides indispensable information for understanding its properties and for its rational application in drug development and materials science. This guide has detailed the complete workflow, from synthesis and crystallization to the final stages of structure refinement and analysis. By leveraging data from closely related analogues, we have presented a representative model of the molecular and supramolecular structure, highlighting the key roles of hydrogen bonding and π-π stacking in the solid-state assembly. The methodologies and principles outlined herein serve as a comprehensive technical resource for researchers engaged in the structural characterization of novel molecular entities. The elucidation of such crystal structures is a cornerstone of modern chemical and pharmaceutical research, enabling the design of molecules with enhanced efficacy and desired material properties.
References
- Sun, W., Liu, W.-M., & Li, S.-L. (2014). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.
- X-Ray Core Laboratory, University of South Carolina. (n.d.). The Slow Evaporation Method.
- PubChem. (n.d.). 3-Bromo-9-ethylcarbazole.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
- Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. [Link]
- Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.
- Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Kaunas University of Technology ePubl. [Link]
- Cogdell, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52–56. [Link]
- University of Florida. (2006). Crystallisation Techniques.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- EPFL. (n.d.). Guide for crystallization.
- Groen, C. P., & Reek, J. N. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. [Link]
- Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds.
- Wang, Y., Zhang, J., & Zhang, J.-P. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. [Link]
- Sun, W., Liu, W. M., & Li, S. L. (2014). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o884. [Link]
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Müller, P. (n.d.). Refinement of Disorder with SHELXL.
- University of California, Berkeley. (n.d.). SHELXL - An Easy Structure.
- Wikipedia. (n.d.). X-ray crystallography.
- Rupp, B. (n.d.). X-ray Diffraction Data Collection.
- Wang, Y., Zhang, J., & Zhang, J.-P. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(3), 567-576. [Link]
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- Zhou, H.-X., Chen, Z., & Wu, F.-Y. (2010). 9-Hexyl-3-iodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(2), o230. [Link]
- Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
- Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Emary, T. I., & Albayati, M. R. (2015). Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide.
- ResearchGate. (n.d.). Synthesis and crystal structure of {4-[2-(9Hexyl-9H-carbazol-3-yl)vinyl] phenyl} Dimethylamine.
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Physical and chemical properties of 9-ethyl-9H-carbazole-3-carboxylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 9-ethyl-9H-carbazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a derivative of carbazole, a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. The unique electronic and structural properties of the carbazole nucleus, combined with the functionalization at the 9- and 3-positions, impart this molecule with distinct characteristics relevant to drug design and the development of organic electronic materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, physicochemical parameters, spectral data, and potential applications. The synthesis and reactivity of this compound are also discussed, offering insights for its further investigation and utilization in scientific research.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives are a class of aromatic heterocyclic compounds that have been the subject of extensive research due to their wide range of biological activities and unique photophysical properties. The carbazole ring system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid and planar scaffold that is amenable to chemical modification. This structural feature is a key contributor to the diverse pharmacological effects observed in carbazole-containing molecules, which include anticancer, antibacterial, antioxidant, and anti-inflammatory activities[1][2].
The N-ethyl substitution at the 9-position of the carbazole ring enhances the molecule's lipophilicity, which can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group at the 3-position introduces a polar, ionizable functional group that can participate in hydrogen bonding and salt formation, significantly impacting the compound's solubility and potential for formulation into pharmaceutical dosage forms. The strategic placement of these functional groups on the carbazole core makes this compound a molecule of considerable interest for structure-activity relationship (SAR) studies in drug discovery.
Molecular and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following sections detail the key physicochemical parameters of this compound.
Molecular Structure and Identity
The molecular identity of this compound is established by its chemical formula, molecular weight, and CAS registry number.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | |
| Molecular Weight | 239.27 g/mol | |
| CAS Number | 57102-98-4 | |
| IUPAC Name | This compound |
Physical Properties
The physical state and melting point of a compound are critical parameters for its handling, purification, and formulation.
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 230-231 °C | |
| Solubility | Slightly soluble in DMSO and Methanol |
Acidity
The acidity of the carboxylic acid group is a key determinant of the molecule's behavior in biological systems and its potential for salt formation.
| Property | Value | Source |
| pKa (Predicted) | ~4.40 ± 0.30 (for 9H-carbazole-3-carboxylic acid) |
Note: The provided pKa is a predicted value for the parent compound without the N-ethyl group. The electron-donating nature of the ethyl group at the 9-position is expected to have a minor influence on the acidity of the carboxylic acid at the 3-position.
Spectroscopic Data and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound. While a complete set of high-resolution spectra for this compound is not publicly available, the expected spectral features can be inferred from data on closely related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands[3]. For this compound, the following key absorptions are anticipated:
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic ethyl group).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.
-
O-H Bend: Bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. Based on the structure of this compound and data from similar compounds, the following NMR signals can be predicted:
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).
-
Aromatic Protons: A series of doublets and triplets in the aromatic region (7.0-9.0 ppm), corresponding to the protons on the carbazole ring system. The proton at the 4-position, adjacent to the carboxylic acid, is expected to be the most deshielded.
-
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (~4.4 ppm) and a triplet for the methyl protons (~1.4 ppm).
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-185 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-145 ppm).
-
Ethyl Group Carbons (-CH₂CH₃): Signals for the methylene (~38 ppm) and methyl (~14 ppm) carbons.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 239.27. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the ethyl group (-CH₂CH₃, 29 Da).
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process starting from carbazole or a suitable derivative. A plausible synthetic route is outlined below.
Figure 1: A proposed synthetic pathway for this compound.
Step-by-Step Methodology (Proposed):
-
N-Alkylation of Carbazole: Carbazole is reacted with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium hydroxide to yield 9-ethyl-9H-carbazole[4].
-
Friedel-Crafts Acylation: 9-ethyl-9H-carbazole undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction typically directs the acetyl group to the 3-position due to the electronic properties of the carbazole ring[4].
-
Oxidation to Carboxylic Acid: The resulting 3-acetyl-9-ethyl-9H-carbazole is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypobromite (NaOBr), which selectively oxidizes the methyl ketone to a carboxylate, followed by acidification to yield the final product.
The reactivity of this compound is primarily dictated by the carboxylic acid group. It can undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic carbazole ring can also undergo further electrophilic substitution, although the existing substituents will influence the position of subsequent reactions.
Potential Applications in Drug Development and Materials Science
The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents and functional materials.
Anticancer Drug Discovery
Carbazole derivatives have shown significant potential as anticancer agents[1]. The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been demonstrated to induce apoptosis in melanoma cells through the activation of the p53 tumor suppressor pathway[1]. This suggests that this compound could serve as a valuable starting point for the synthesis of new anticancer drug candidates.
Figure 2: Key structural features of this compound and their relevance to potential biological targets in cancer.
Materials Science
The carbazole moiety is known for its excellent hole-transporting properties, making it a valuable component in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. The ability to functionalize the carbazole core allows for the fine-tuning of its electronic and optical properties. The carboxylic acid group of this compound can be used as an anchoring group to attach the molecule to surfaces or to incorporate it into larger polymer structures, opening up possibilities for the development of novel functional materials.
Conclusion
This compound is a versatile molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a summary of its known physical and chemical properties, drawing upon available data and established chemical principles. While there are gaps in the experimental data for this specific compound, the information presented herein provides a solid foundation for researchers and scientists to build upon. Further experimental characterization of this compound is warranted to fully explore its potential and to enable its rational application in the development of new technologies and therapies.
References
- Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
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Solubility Profile of 9-ethyl-9H-carbazole-3-carboxylic acid: A Guide to Experimental Determination and Theoretical Considerations
An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, carbazole derivatives are of significant interest due to their unique electronic properties and biological activity.[1] 9-ethyl-9H-carbazole-3-carboxylic acid, a molecule combining a bulky, aromatic carbazole core with a polar carboxylic acid function, presents a compelling yet challenging profile for formulation and application development. Understanding its solubility in common organic solvents is not merely a data point; it is a critical parameter that dictates everything from reaction conditions in synthesis to bioavailability in pharmaceutical formulations.
Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is fundamentally governed by its molecular structure. Analyzing the constituent parts of this compound allows us to form a strong hypothesis about its behavior in various solvents.
-
9H-Carbazole Core : This large, fused aromatic system is inherently non-polar and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through π-π stacking and van der Waals forces.
-
Carboxylic Acid Group (-COOH) : This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[2] This group will drive solubility in polar, protic solvents like alcohols and can even ionize in the presence of a base, dramatically altering its solubility profile.
-
N-Ethyl Group (-CH₂CH₃) : The ethyl group attached to the carbazole nitrogen slightly increases the molecule's lipophilicity and steric bulk compared to its unsubstituted counterpart, 9H-carbazole-3-carboxylic acid. This modification will likely decrease its solubility in highly polar solvents and may subtly enhance it in non-polar environments.
Based on this structure, we can apply the "like dissolves like" principle.[2][3] We predict moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) where both hydrogen bonding and dispersion forces can be accommodated. Solubility is expected to be poor in highly non-polar solvents like hexane and low in water due to the dominant hydrophobic carbazole core.[4]
Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The shake-flask method is the universally accepted gold standard for determining thermodynamic (equilibrium) solubility.[5] It measures the maximum concentration of a compound that can dissolve in a solvent under controlled conditions.[6]
Experimental Rationale
The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the true solubility limit. Using a high-performance analytical technique like HPLC allows for accurate and specific quantification of the dissolved analyte, even in the presence of impurities.
Step-by-Step Methodology
-
Preparation :
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Causality Note: Using an amount of solid visibly in excess of what dissolves is crucial to ensure equilibrium with the solid phase is maintained throughout the experiment.[5]
-
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours).
-
Causality Note: Continuous agitation is necessary to maximize the surface area for dissolution. A 24-72 hour window is standard to ensure that the system reaches thermodynamic equilibrium. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.[5][7]
-
-
Sample Separation :
-
Allow the vials to stand undisturbed at the equilibrium temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial.
-
Causality Note: Filtration is a critical step to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[7]
-
-
Quantification :
-
Accurately dilute the filtered saturate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Causality Note: A validated analytical method ensures that the measurement is accurate, precise, and specific to the target compound.[8]
-
-
Calculation :
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for determining equilibrium solubility.
Key Factors Influencing Solubility
The solubility of this compound is not a static value but is influenced by several interdependent factors. Understanding these allows for the rational selection of solvents and conditions.
Table 1: Predicted Influence of Solvent Properties
| Solvent Class | Key Properties | Predicted Solubility | Rationale |
| Polar Protic | High polarity, H-bond donor & acceptor | Moderate to Good | The carboxylic acid group can form strong hydrogen bonds with solvents like methanol and ethanol, overcoming the non-polar nature of the carbazole core.[2] |
| Polar Aprotic | High polarity, H-bond acceptor only | Good | Solvents like DMSO and DMF can accept hydrogen bonds from the -COOH group and have sufficient polarity to solvate the molecule effectively. |
| Moderate Polarity | Intermediate polarity (e.g., Ethyl Acetate, DCM) | Moderate to Low | These solvents offer a balance, interacting favorably with the carbazole core but less effectively with the highly polar carboxylic acid group compared to polar solvents. |
| Non-polar | Low polarity, van der Waals forces only | Poor | Solvents like hexane and toluene cannot effectively solvate the polar carboxylic acid group, leading to low solubility despite favorable interactions with the carbazole core.[3] |
The interplay between the solute's structural features and the solvent's properties is paramount. The diagram below illustrates these logical relationships.
Caption: Interplay of molecular and external factors on solubility.
Conclusion
While specific published data is scarce, a strong, scientifically grounded prediction of the solubility of this compound can be made based on its molecular structure. It is expected to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and polar aprotic solvents like DMSO. Its solubility will be limited in non-polar media. For any application in research or drug development, it is imperative to move beyond prediction and perform empirical measurements. The detailed shake-flask protocol provided in this guide offers a robust and reliable pathway to generate the high-quality, quantitative data necessary for informed scientific decisions.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 9-Ethyl-9H-Carbazole-3-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique photophysical properties and biological activity.[1][2] 9-Ethyl-9H-carbazole-3-carboxylic acid (9E-CBZ-3CA), in particular, represents a versatile scaffold, combining the electron-donating carbazole core with an electron-withdrawing carboxylic acid group, making it a candidate for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutics.[3][4] This technical guide provides an in-depth exploration of the synergistic application of experimental spectroscopy and quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 9E-CBZ-3CA. By integrating Density Functional Theory (DFT) with empirical data, we present a validated workflow that offers profound insights into molecular behavior, guiding rational design for future applications.
Introduction: The Rationale for a Hybrid Experimental-Theoretical Approach
In the development of novel functional molecules, a deep understanding of the structure-property relationship is paramount. While experimental techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy provide invaluable macroscopic data, they often fall short of explaining the underlying electronic and geometric phenomena.[5] Quantum chemical calculations, particularly those based on DFT, bridge this gap by providing a microscopic view of the molecule.[3][6]
This guide focuses on a well-established computational protocol, using the B3LYP functional with a 6-311++G(d,p) basis set, to analyze 9E-CBZ-3CA.[7] This level of theory is widely recognized for its balance of computational efficiency and accuracy in predicting the properties of organic molecules.[3][8] We will detail the process of geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP). The causality behind each step is explained, demonstrating how theoretical data is not merely a prediction but a powerful tool for interpreting and validating experimental results.
Methodologies: A Self-Validating Workflow
The core of our approach is a workflow where computational and experimental arms validate each other. The theoretical model is first benchmarked against experimental data, and once validated, it can be used to predict properties that are difficult or impossible to measure directly.
Experimental Protocols
Synthesis Overview: The target molecule, 9E-CBZ-3CA, can be synthesized via a multi-step process. A common route involves the N-ethylation of carbazole, followed by a formylation reaction (e.g., Vilsmeier-Haack) at the 3-position to yield 9-ethyl-9H-carbazole-3-carbaldehyde.[9][10] The final step is the oxidation of the aldehyde group to a carboxylic acid.
FT-IR Spectroscopy:
-
Sample Preparation: A small amount of solid 9E-CBZ-3CA is finely ground with potassium bromide (KBr), an infrared-transparent matrix.
-
Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.[5]
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000–400 cm⁻¹.
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of 9E-CBZ-3CA is prepared in a suitable UV-transparent solvent, such as ethanol or DMSO.[3]
-
Data Acquisition: The absorption spectrum is measured using a dual-beam UV-Vis spectrophotometer, typically across a range of 200–800 nm.[3]
Computational Details
All theoretical calculations are performed using a program package like Gaussian. The chosen methodology is designed for robustness and predictive accuracy.
Protocol for Quantum Chemical Calculations:
-
Geometry Optimization: The initial molecular structure of 9E-CBZ-3CA is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This step calculates the lowest energy, most stable conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7] The calculated frequencies are scaled by a standard factor (~0.967) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR data.[3]
-
Electronic Property Calculation:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which simulate the UV-Vis absorption spectrum.[11]
-
Frontier Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure.[3]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize charge distribution and predict reactive sites.[12]
-
Below is a diagram illustrating the comprehensive workflow, highlighting the interplay between experimental and theoretical arms of the investigation.
Caption: Integrated workflow for the analysis of 9E-CBZ-3CA.
Results and Discussion: Synthesizing Theory and Experiment
This section details the expected results, demonstrating how computational data provides a framework for understanding experimental observations.
Molecular Geometry
The DFT optimization reveals a nearly planar carbazole ring system, with the ethyl and carboxylic acid groups introducing specific bond angles and lengths.[13] The planarity of the carbazole core is crucial for the π-π stacking interactions that govern its properties in the solid state.[13][14] The carboxylic acid group is expected to be slightly twisted out of the plane of the carbazole ring to minimize steric hindrance.
Vibrational Analysis (FT-IR)
The power of the hybrid approach is most evident in vibrational analysis. The calculated spectrum serves as a definitive guide for assigning the peaks observed in the experimental FT-IR spectrum.
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Theoretical Assignment Rationale |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong, broad absorption due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | High-frequency stretches characteristic of the carbazole ring.[15] |
| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of the N-ethyl group.[5] |
| C=O Stretch (Carboxylic Acid) | ~1700 | Intense absorption from the carbonyl group, a key identifier.[16] |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands corresponding to the vibrations of the carbazole skeleton.[15] |
| C-N Stretch | 1360-1250 | Stretching vibration of the bond between the nitrogen and the aromatic ring. |
| C-O Stretch / O-H Bend | 1300-1200 | Coupled vibrations involving the carboxylic acid group. |
This correlation between theoretical and experimental frequencies validates the accuracy of the computational model.
Caption: Logic of using DFT to validate FT-IR spectral assignments.
Electronic Properties: UV-Vis and Frontier Molecular Orbitals
The electronic properties dictate the photophysical behavior of 9E-CBZ-3CA. The HOMO and LUMO are central to understanding electronic transitions.
-
HOMO: The highest occupied molecular orbital is predicted to be delocalized primarily over the electron-rich carbazole ring system and the nitrogen atom. This region acts as the primary electron donor.[11]
-
LUMO: The lowest unoccupied molecular orbital is expected to be concentrated on the electron-withdrawing carboxylic acid group and the adjacent benzene ring of the carbazole.[11]
This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor molecule and is responsible for an intramolecular charge transfer (ICT) upon photoexcitation.[17] The experimental UV-Vis spectrum of carbazole derivatives typically shows strong absorption bands below 400 nm, which are attributed to π–π* transitions within the aromatic system.[5][18] TD-DFT calculations allow for the precise assignment of these bands to specific electronic transitions, primarily the HOMO→LUMO transition.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential.[19] |
| ELUMO | ~ -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity.[19] |
| Energy Gap (ΔE) | ~ 3.7 eV | Crucial for determining electronic properties, color, and reactivity.[20] |
A smaller HOMO-LUMO gap generally implies that less energy is required to excite the molecule, often leading to a red-shift in the absorption spectrum.[20]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool for predicting chemical reactivity.[12] It provides an intuitive color-coded guide to the charge distribution across the molecule.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For 9E-CBZ-3CA, the most negative potential will be localized on the oxygen atoms of the carboxylic acid group.[12]
-
Blue Regions (Positive Potential): These areas are electron-deficient and are targets for nucleophilic attack. The most positive potential is expected on the acidic hydrogen of the hydroxyl group.[12]
-
Green Regions (Neutral Potential): These areas, such as the carbazole ring's carbon framework, are relatively neutral.
The MEP map is invaluable for drug development, as it helps predict how the molecule might interact with biological targets like protein binding sites.
Conclusion
The integrated computational and experimental analysis of this compound provides a comprehensive and validated understanding of its molecular properties. Density Functional Theory not only reproduces experimental spectroscopic data with high fidelity but also offers critical insights into the underlying electronic structure that governs its function. The analysis of the HOMO-LUMO distribution and the molecular electrostatic potential provides a predictive framework for tuning the molecule's properties and anticipating its reactivity. This synergistic approach is an indispensable tool for the rational design of novel carbazole-based materials and therapeutics, accelerating the development cycle and enabling the creation of molecules with precisely tailored functions.
References
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- Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2016). PNCA Lab.
- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. (2024). Semantic Scholar.
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An In-Depth Technical Guide to the Electrochemical Properties of 9-ethyl-9H-carbazole-3-carboxylic Acid
Introduction: The Versatility of the Carbazole Core in Modern Electronics
Carbazole and its derivatives are a cornerstone in the field of organic electronics, celebrated for their robust thermal and photochemical stability, excellent charge-transporting capabilities, and high photoluminescence quantum yields.[1][2] The carbazole scaffold is an electron-rich aromatic heterocycle, making it an excellent hole-transporting material. Its versatility lies in the ease of functionalization at the N-9, C-3, and C-6 positions, allowing for the fine-tuning of its electronic and photophysical properties.[1] This guide focuses on a particularly interesting derivative, 9-ethyl-9H-carbazole-3-carboxylic acid, which incorporates both an electron-donating group (ethyl at N-9) and an electron-withdrawing group (carboxylic acid at C-3). This unique substitution pattern creates a molecule with tailored electrochemical characteristics, making it a promising candidate for a range of applications, from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and sensors.[2]
This technical guide will provide a comprehensive overview of the electrochemical properties of this compound, offering insights into its synthesis, redox behavior, and the experimental techniques used for its characterization. We will delve into the theoretical underpinnings of its electronic structure and provide a detailed, field-proven protocol for its electrochemical analysis using cyclic voltammetry.
Molecular Structure and its Influence on Electrochemical Properties
The electrochemical behavior of this compound is dictated by the electronic interplay between the carbazole nucleus and its substituents.
-
The Carbazole Core: The foundational carbazole structure is inherently electron-rich, facilitating the removal of an electron (oxidation) to form a stable radical cation. This property is the basis for its excellent hole-transporting characteristics.
-
N-9 Ethyl Group: The ethyl group at the N-9 position is an electron-donating group (EDG) through an inductive effect. This increased electron density on the carbazole ring makes the molecule easier to oxidize compared to unsubstituted carbazole. Consequently, the highest occupied molecular orbital (HOMO) energy level is raised, and the oxidation potential is lowered.
-
C-3 Carboxylic Acid Group: Conversely, the carboxylic acid group at the C-3 position is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. This has the opposite effect of the ethyl group; it withdraws electron density from the carbazole core, making the molecule more difficult to oxidize. This results in a lowering of the HOMO energy level and an increase in the oxidation potential. The EWG also stabilizes the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce.
The net effect of these two opposing substituents on the electrochemical properties of this compound is a nuanced balance. The precise oxidation and reduction potentials will depend on the relative strengths of the donating and withdrawing effects. It is anticipated that the carboxylic acid group will have a more pronounced effect on the electronic properties than the ethyl group.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from carbazole. A general synthetic route is outlined below:
-
N-Ethylation of Carbazole: Carbazole is first ethylated at the nitrogen atom. This is commonly achieved by reacting carbazole with an ethylating agent such as ethyl bromide or diethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate in a suitable solvent like acetone or DMF.
-
Formylation or Acylation at the 3-position: The resulting 9-ethylcarbazole is then functionalized at the 3-position. A Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide is a common method to introduce a formyl group (-CHO) at the C-3 position, yielding 9-ethyl-9H-carbazole-3-carbaldehyde.
-
Oxidation to Carboxylic Acid: The final step is the oxidation of the aldehyde group to a carboxylic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone).
Caption: A general synthetic pathway for this compound.
Electrochemical Characterization: A Practical Guide to Cyclic Voltammetry
Cyclic voltammetry (CV) is the most widely used technique for investigating the electrochemical properties of organic molecules.[2][3] It provides valuable information about the oxidation and reduction potentials, the stability of the electrochemically generated species, and the kinetics of electron transfer.
Experimental Protocol for Cyclic Voltammetry
This protocol outlines a robust and self-validating procedure for the cyclic voltammetric analysis of this compound.
1. Materials and Reagents:
-
Analyte: this compound (typically 1-5 mM solution)
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous, electrochemical grade. The choice of solvent is critical as it determines the potential window and solubility of the analyte and electrolyte.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration. The electrolyte is essential to ensure conductivity of the solution.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+) electrode. The reference electrode provides a stable potential against which the working electrode potential is measured.
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode. The working electrode is where the electrochemical reaction of interest occurs.
-
Counter Electrode: Platinum wire or mesh. The counter electrode completes the electrical circuit.
-
Internal Standard (Optional but Recommended): Ferrocene/Ferrocenium (Fc/Fc+) redox couple. This is used to calibrate the potential scale and ensure consistency between measurements.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the this compound in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Record a background cyclic voltammogram of the electrolyte solution without the analyte to ensure there are no interfering redox processes.
-
Add the analyte to the cell and record the cyclic voltammogram. A typical potential window for carbazole derivatives is from -2.0 V to +2.0 V vs. SCE. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.
-
(Optional) After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc+ redox couple.
-
Caption: Experimental workflow for cyclic voltammetry analysis.
Data Interpretation and Expected Results
The cyclic voltammogram of this compound is expected to show at least one oxidation peak and one reduction peak.
-
Oxidation: The oxidation process corresponds to the removal of an electron from the HOMO of the molecule. For carbazole derivatives, this is typically a reversible or quasi-reversible process. The onset oxidation potential (E_ox^onset) is used to estimate the HOMO energy level.
-
Reduction: The reduction process involves the addition of an electron to the LUMO of the molecule. The presence of the electron-withdrawing carboxylic acid group should facilitate this process. The onset reduction potential (E_red^onset) is used to estimate the LUMO energy level.
Estimation of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical equations, often referenced against the Fc/Fc+ couple:
E_HOMO (eV) = - [E_ox^onset - E_1/2(Fc/Fc+) + 4.8]
E_LUMO (eV) = - [E_red^onset - E_1/2(Fc/Fc+) + 4.8]
The electrochemical band gap (E_g^el) can then be calculated as the difference between the HOMO and LUMO energy levels:
E_g^el = E_LUMO - E_HOMO
Caption: Relationship between electrochemical potentials and molecular orbital energy levels.
Expected Quantitative Data (Estimated)
| Parameter | Estimated Value | Basis for Estimation |
| Onset Oxidation Potential (E_ox^onset) | +1.1 to +1.4 V vs. Fc/Fc+ | The electron-withdrawing carboxylic acid group increases the oxidation potential relative to unsubstituted carbazole, while the electron-donating ethyl group slightly decreases it. |
| Onset Reduction Potential (E_red^onset) | -1.8 to -2.2 V vs. Fc/Fc+ | The carboxylic acid group provides a site for reduction, leading to a measurable reduction potential. |
| HOMO Energy Level | -5.5 to -5.8 eV | Calculated from the estimated onset oxidation potential. |
| LUMO Energy Level | -2.6 to -3.0 eV | Calculated from the estimated onset reduction potential. |
| Electrochemical Band Gap (E_g^el) | 2.7 to 3.0 eV | The difference between the estimated LUMO and HOMO levels. |
Applications in Drug Development and Materials Science
The well-defined electrochemical properties of this compound make it a valuable building block in several advanced applications:
-
Organic Electronics: Its tunable HOMO/LUMO levels make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) or as a component in the active layer of organic solar cells. The carboxylic acid group can also serve as an anchoring group for attachment to metal oxide surfaces, which is beneficial in dye-sensitized solar cells (DSSCs) and perovskite solar cells.
-
Pharmacology and Drug Development: The carbazole scaffold is present in numerous biologically active compounds. The electrochemical properties of these molecules can be relevant to their mechanism of action, particularly in processes involving electron transfer. The carboxylic acid functionality provides a handle for further chemical modification and can improve solubility in biological media.
Conclusion
This compound is a fascinating molecule with a rich electrochemical profile. The strategic placement of an electron-donating ethyl group and an electron-withdrawing carboxylic acid group on the carbazole core allows for precise tuning of its frontier molecular orbital energy levels. This guide has provided a comprehensive overview of its expected electrochemical behavior, a detailed protocol for its characterization using cyclic voltammetry, and an estimation of its key electrochemical parameters. The insights and methodologies presented herein are intended to empower researchers and scientists in the fields of materials science and drug development to harness the full potential of this versatile carbazole derivative.
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A Comprehensive Technical Guide to the Thermal Stability Assessment of 9-ethyl-9H-carbazole-3-carboxylic acid
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the thermal stability analysis of 9-ethyl-9H-carbazole-3-carboxylic acid, a compound of interest for researchers in drug development and materials science. Recognizing the critical role of thermal stability in determining a compound's viability for manufacturing, storage, and end-use applications, this document outlines an integrated analytical approach. We move beyond a simple recitation of methods to explain the causal logic behind a multi-technique strategy employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM). This guide details validated, step-by-step protocols, explains the interpretation of the resulting data, and discusses potential thermal decomposition pathways. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology for generating reliable and comprehensive thermal stability profiles.
Introduction: The Imperative of Thermal Stability
Carbazole derivatives are a class of heterocyclic aromatic compounds that form the structural core of numerous molecules in pharmaceuticals and organic electronics.[1] Their utility in these fields is dictated not only by their primary chemical function but also by their physical properties, chief among them being thermal stability. For drug development professionals, a thorough understanding of a compound's response to heat is fundamental to defining shelf-life, identifying safe processing temperatures, and ensuring the stability of the final dosage form.
This compound (Molecular Formula: C₁₅H₁₃NO₂, Molecular Weight: 239.27) is a representative member of this class.[2][3] Its thermal stability profile—the range of temperatures over which it remains intact before decomposing—is a critical parameter that must be accurately characterized early in the development lifecycle. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and changes in physical properties like solubility and bioavailability.
This guide presents an integrated analytical workflow designed to provide a holistic understanding of the thermal behavior of this compound.
Physicochemical Properties and Safety Mandates
Before commencing any analytical work, a review of the compound's known properties and handling requirements is mandatory.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₅H₁₃NO₂ | [2] |
| Molecular Weight | 239.27 g/mol | [3] |
| CAS Number | 57102-98-4 | [2] |
| Appearance | Solid (Form to be confirmed by analysis) | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5][6] |
Note: All handling of this compound must be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
The Analytical Trinity: A Multi-Faceted Approach to Thermal Analysis
No single technique can provide a complete picture of thermal stability. We advocate for a synergistic approach that combines three core analytical methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which the material begins to decompose or lose volatile components.[7]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which are not associated with mass loss.[8]
-
Hot Stage Microscopy (HSM): A thermo-optical technique that provides real-time visual observation of a sample as it is heated.[9][10] It serves as a powerful validation tool, allowing direct correlation of visual changes (e.g., melting, color change, gas evolution) with the quantitative data from TGA and DSC.[11]
The logical integration of these techniques forms a self-validating system, as illustrated in the workflow below.
Caption: Integrated workflow for comprehensive thermal stability analysis.
Validated Experimental Protocols
The following protocols are designed to generate accurate and reproducible data for this compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Td) and quantify mass loss as a function of temperature.
Apparatus and Materials:
-
Thermogravimetric Analyzer
-
Microbalance
-
Aluminum or platinum sample pans
-
Spatula
-
Nitrogen gas supply (high purity)
-
This compound sample
Instrument Parameters (Typical):
-
Temperature Range: 30 °C to 600 °C
-
Heating Rate: 10 °C/min. Rationale: This rate is a common standard that balances resolution with experimental time. Slower rates can improve resolution of complex events, while faster rates can shift decomposition to higher temperatures.
-
Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.
-
Sample Mass: 3-5 mg. Rationale: This mass is sufficient for accurate measurement while minimizing thermal gradients within the sample.
Procedural Steps:
-
Tare the TGA sample pan on the microbalance.
-
Accurately weigh 3-5 mg of the sample into the pan. Record the exact weight.
-
Load the sample pan into the TGA instrument.
-
Purge the furnace with nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Begin the experiment using the specified temperature program.
-
Once the run is complete, allow the instrument to cool before removing the sample.
-
Save and export the data (mass vs. temperature).
Data Analysis and Interpretation:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (T₅%).[8]
-
Identify the temperatures of maximum decomposition rates from the peak(s) of the first derivative of the TGA curve (DTG).
-
Note the percentage of residual mass at the end of the experiment.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting point (Tm), crystallization (Tc), and glass transitions (Tg).
Apparatus and Materials:
-
Differential Scanning Calorimeter
-
Aluminum hermetic pans and lids
-
Sample press/crimper
-
Nitrogen gas supply (high purity)
-
This compound sample
Instrument Parameters (Typical):
-
Temperature Program:
-
Heat from 25 °C to a temperature approximately 20-30 °C above the suspected melting point (or below the TGA decomposition onset) at 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool to 25 °C at 10 °C/min.
-
Heat again to the upper temperature at 10 °C/min.
-
-
Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Sample Mass: 2-4 mg.
Procedural Steps:
-
Tare an empty aluminum pan with its lid.
-
Weigh 2-4 mg of the sample into the pan.
-
Hermetically seal the pan using the crimper. Rationale: Sealing prevents mass loss from sublimation prior to decomposition, which could interfere with the heat flow measurement.
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Begin the experiment using the specified temperature program.
-
Save and export the data (heat flow vs. temperature).
Data Analysis and Interpretation:
-
First Heating Scan: Observe endothermic peaks, which may indicate melting or other phase transitions. The peak maximum is the peak temperature, and the extrapolated onset temperature is typically reported as the melting point (Tm).[7]
-
Cooling Scan: Observe exothermic peaks, which indicate crystallization (Tc).
-
Second Heating Scan: Confirm the melting point. A step-like change in the baseline indicates a glass transition (Tg), characteristic of amorphous materials.[7]
Protocol: Hot Stage Microscopy (HSM)
Objective: To visually observe and document physical changes in the sample as a function of temperature.[12]
Apparatus and Materials:
-
Polarized light microscope equipped with a hot stage
-
Video camera and recording software
-
Glass microscope slides and coverslips
-
Spatula
-
This compound sample
Instrument Parameters (Typical):
-
Temperature Range: 25 °C to a temperature just beyond the final event observed in TGA/DSC.
-
Heating Rate: 10 °C/min. Rationale: Using the same heating rate as TGA and DSC allows for direct correlation of events.
-
Atmosphere: Air or inert gas purge, depending on stage capability.
Procedural Steps:
-
Place a small amount of the sample (a few crystals) onto a microscope slide and cover with a coverslip.[11]
-
Position the slide on the hot stage.
-
Focus the microscope on the sample crystals.
-
Begin the temperature program and start video recording simultaneously.
-
Annotate the recording with key temperatures or observations in real-time.
-
Record any changes in morphology, such as melting, color change, sintering, or gas evolution.[9]
-
Save the video file and any captured images.
Data Analysis and Interpretation:
-
Review the video recording and correlate visual events with the temperatures at which they occurred.
-
Compare these observations with the data from TGA and DSC. For example, does the visual melting temperature correspond to the DSC endotherm? Does a color change or bubbling coincide with the onset of mass loss in the TGA?
Data Synthesis and Anticipated Results
The true power of this methodology lies in the integration of the data streams. By overlaying the results, a clear and validated narrative of the compound's thermal behavior emerges.
Table 2: Template for Summarizing Thermal Analysis Data
| Parameter | Technique | Result | Interpretation |
| Melting Point (Tm) | DSC, HSM | e.g., 185 °C (onset) | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | DSC | e.g., 110 J/g | Energy required to melt the sample; relates to crystallinity. |
| Decomposition Onset (T₅%) | TGA | e.g., 295 °C | Temperature at which significant thermal degradation begins. |
| Peak Decomposition (Tpeak) | TGA (DTG) | e.g., 315 °C | Temperature of the maximum rate of decomposition. |
| Visual Events | HSM | e.g., Melting at 185-188°C; Color change to brown at ~290°C; Gas evolution at >300°C | Visual confirmation of DSC and TGA events. |
| Residual Mass @ 600°C | TGA | e.g., < 1% | Indicates complete or near-complete decomposition. |
Potential Thermal Decomposition Pathways
For aromatic carboxylic acids, a primary thermal decomposition pathway is decarboxylation—the loss of carbon dioxide (CO₂).[13] This reaction would result in the formation of 9-ethyl-9H-carbazole. The theoretical mass loss for decarboxylation can be calculated and compared to the initial mass loss step observed in the TGA data.
-
Mass of CO₂ = 44.01 g/mol
-
Mass of this compound = 239.27 g/mol
-
Theoretical mass loss = (44.01 / 239.27) * 100% ≈ 18.4%
If the initial TGA mass loss step is approximately 18.4%, it strongly suggests decarboxylation as a key initial degradation step.[14]
Caption: Plausible thermal decarboxylation pathway.
Conclusion
The thermal stability of this compound is a cornerstone of its potential utility. A superficial analysis is insufficient and can lead to costly failures in late-stage development. The integrated TGA, DSC, and HSM approach detailed in this guide provides a robust, cross-validated methodology for generating a comprehensive thermal stability profile. By understanding not just what happens upon heating, but also the associated energetic changes and visual transformations, researchers can make informed decisions regarding the formulation, processing, and storage of this and other vital carbazole-based compounds.
References
[7] Benchchem. A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives. [9] Dama Pajouh Arvin Co. Hot Stage Microscopy (HSM). Vite, M. J. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta, 324, 187-196. [8] Barkauskas, J., et al. (2021). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. Molecules, 26(11), 3328. [11] Measurlabs. Hot-Stage Microscopy (HSM) Analysis. [12] Mettler Toledo. Hot-Stage Microscopy Systems. [2] BLD Pharmatech. Safety Data Sheet for this compound. [3] Santa Cruz Biotechnology. This compound Product Page. [10] Linkam Scientific. Hot Stage Microscopy. [5] CymitQuimica. Safety Data Sheet for a related carbazole derivative. [4] Thermo Fisher Scientific. Safety Data Sheet for 9H-Carbazole. [15] Ivaniuk, K., et al. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. Molecules, 27(13), 4234. [6] Fisher Scientific. Safety Data Sheet for Carbazole. [14] Lai, C., et al. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 17(2), 18-21. [13] B.R. Brown. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131. [1] Mendoza-Ruiz, D. C., et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers.
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Photophysical properties of 9-ethyl-9H-carbazole-3-carboxylic acid derivatives
An In-depth Technical Guide to the Photophysical Properties of 9-ethyl-9H-carbazole-3-carboxylic Acid Derivatives
Introduction
Carbazole and its derivatives are a cornerstone in the fields of materials science, organic electronics, and medicinal chemistry. Their rigid, electron-rich, and planar aromatic structure provides a versatile scaffold for developing materials with tailored photophysical and electronic properties.[1][2] Specifically, functionalization at the 9-position (the nitrogen atom) enhances solubility and processing characteristics, while substitution at the 3- and 6-positions allows for the fine-tuning of electronic behavior.[2]
This guide focuses on a pivotal member of this family: this compound and its derivatives. The introduction of the ethyl group at the N-9 position improves solubility, a crucial factor for device fabrication and biological studies.[2] The carboxylic acid moiety at the 3-position serves as a versatile chemical handle for creating a diverse library of esters, amides, and other derivatives, enabling systematic investigation into structure-property relationships.
We will provide a comprehensive exploration of the synthesis, experimental characterization, and theoretical modeling of these compounds. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols to empower the rational design of novel carbazole-based functional materials.
Synthesis and Derivatization
The synthetic pathway to this compound and its subsequent derivatives is a multi-step process that offers high modularity. The general approach involves the N-alkylation of the carbazole core, followed by the introduction of a functional group at the 3-position that can be converted to a carboxylic acid.
Core Synthesis Protocol: 9-ethyl-9H-carbazole-3-carbaldehyde
A common precursor for the target carboxylic acid is the corresponding aldehyde, which can be synthesized via the Vilsmeier-Haack reaction.[3]
-
N-Ethylation of Carbazole: Carbazole is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like acetone or DMF to yield 9-ethyl-9H-carbazole.
-
Vilsmeier-Haack Formylation: 9-ethyl-9H-carbazole is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic substitution reaction introduces a formyl (-CHO) group predominantly at the 3-position, yielding 9-ethyl-9H-carbazole-3-carbaldehyde.[3][4]
-
Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Derivatization of the Carboxylic Acid
The true utility of this compound lies in its capacity for derivatization. Standard organic chemistry techniques can be employed to create a wide range of analogues:
-
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents like DCC/DMAP yields the corresponding esters.
-
Amidation: Reaction with primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt) produces a diverse library of amides.
This synthetic flexibility is crucial for tuning the molecule's electron-donating or -accepting character, thereby modulating its photophysical properties.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical behavior of these derivatives requires a suite of spectroscopic techniques. The following protocols are designed to be self-validating and provide a robust characterization of the compounds.
UV-Visible Absorption Spectroscopy
This technique is the first step in photophysical characterization, revealing the wavelengths of light the molecule absorbs to reach its excited states.
-
Causality: The absorption spectrum is determined by the electronic transitions from the ground state (S₀) to higher singlet excited states (S₁, S₂, etc.). The position (λ_abs) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the molecule's conjugation and electronic structure.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the carbazole derivative in a spectroscopic-grade solvent (e.g., dichloromethane, THF, or acetonitrile) at a concentration of 1 x 10⁻³ M. From this, create a dilute solution of ~1 x 10⁻⁵ M. The solvent should be transparent in the measurement region and chosen based on the solubility of the compound.[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. This design inherently corrects for the absorbance of the solvent and cuvette.[5]
-
Measurement: Record the absorption spectrum from approximately 250 nm to 600 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference in the second beam path.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient (ε) in M⁻¹cm⁻¹ using the Beer-Lambert Law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in M, and l is the path length in cm.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides critical information on the molecule's emissive properties after excitation.
-
Causality: After absorption of light, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and can then return to the ground state by emitting a photon. This emission is typically red-shifted relative to the absorption (Stokes shift) due to energy loss from vibrational relaxation.
-
Protocol:
-
Sample Preparation: Use the same ~1 x 10⁻⁵ M solution prepared for UV-Vis analysis to minimize inner filter effects. Ensure the solvent is of high purity to prevent quenching by impurities.[5]
-
Instrumentation: Utilize a spectrofluorometer, which contains two monochromators—one to select the excitation wavelength and one to analyze the emitted light. A high-pressure xenon arc lamp is a common excitation source due to its continuous emission spectrum.[6][7][8] The detector is placed at a 90° angle to the excitation source to minimize detection of transmitted light.[7]
-
Emission Spectrum Measurement: Excite the sample at its primary absorption maximum (λ_abs). Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to the near-infrared region to capture the full emission profile. The resulting spectrum will reveal the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ_F) Determination: The fluorescence quantum yield, which represents the efficiency of the emission process, is determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds.[5][9]
-
Procedure: a. Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid reabsorption effects. b. Record the fluorescence emission spectrum for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths). c. Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Phosphorescence Spectroscopy
Phosphorescence provides insight into the triplet excited state (T₁) of a molecule, which is crucial for applications in OLEDs (utilizing triplet harvesting) and photodynamic therapy.
-
Causality: Phosphorescence is emission from the triplet excited state (T₁) back to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds).
-
Protocol:
-
Sample Preparation: The triplet state is highly susceptible to quenching by molecular oxygen. Therefore, the sample solution must be rigorously deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution for at least 20-30 minutes. Measurements are often performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay and enhance phosphorescence intensity.
-
Instrumentation: A phosphorimeter or a spectrofluorometer with a phosphorescence accessory is required. The key feature of this instrument is a mechanism to discriminate between short-lived fluorescence and long-lived phosphorescence. This is achieved using either rotating mechanical choppers or pulsed light sources with time-gated detectors.[6][8] The choppers block the detector during the excitation pulse and then expose it after a short delay, ensuring only the long-lived phosphorescence is measured.[8]
-
Measurement: Excite the sample at its λ_abs. Record the emission spectrum after a set delay time. The resulting spectrum will show the phosphorescence emission, which is at a lower energy (longer wavelength) than the fluorescence.
-
Caption: Experimental workflow for comprehensive photophysical characterization.
Theoretical Calculations for Mechanistic Insight
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for interpreting experimental results and predicting the properties of novel derivatives.[10][11][12][13]
-
Expertise & Causality: DFT is used to calculate the ground state geometry and the energies of the frontier molecular orbitals (HOMO and LUMO).[14] The HOMO-LUMO energy gap provides a theoretical estimate of the first electronic transition energy. TD-DFT is then used to model the excited states, allowing for the simulation of UV-Vis absorption and fluorescence spectra.[12][13][14] This synergy allows researchers to assign specific electronic transitions (e.g., π-π, n-π, or intramolecular charge transfer) to the observed spectral features.
-
Protocol Overview:
-
Geometry Optimization: The ground state (S₀) molecular structure is optimized using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p).[14]
-
Frontier Orbitals: The energies and spatial distributions of the HOMO and LUMO are calculated from the optimized structure.
-
Excited State Calculations: TD-DFT calculations are performed on the optimized ground state geometry to simulate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Emission Simulation: To simulate fluorescence, the geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation on the S₁ geometry provides the emission energy.
-
Caption: The synergistic relationship between theoretical modeling and experimental validation.
Data Presentation: A Comparative Framework
A systematic presentation of data is crucial for comparing derivatives and elucidating structure-property relationships. All quantitative photophysical data should be summarized in a clear, structured table.
Table 1: Illustrative Photophysical Data for Hypothetical this compound Derivatives
| Compound ID | R Group (at 3-position) | λ_abs (nm) | ε (x 10⁴ M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) |
| CZ-COOH | -COOH | 345 | 1.8 | 390 | 3480 | 35 |
| CZ-COOMe | -COOCH₃ | 346 | 1.9 | 392 | 3530 | 40 |
| CZ-CONEt₂ | -CON(CH₂CH₃)₂ | 355 | 2.1 | 415 | 4310 | 65 |
| CZ-CONPh₂ | -CON(C₆H₅)₂ | 368 | 2.5 | 450 | 5250 | 50 |
Note: Data are hypothetical and for illustrative purposes only.
This tabular format allows for the direct comparison of how different functional groups appended to the carboxylic acid moiety influence key parameters like absorption/emission maxima, Stokes shift, and fluorescence efficiency.
Conclusion
This compound is a powerful and versatile platform for the development of advanced organic materials. Its tunable photophysical properties, governed by straightforward synthetic modifications, make it an attractive candidate for applications ranging from OLEDs to biological probes. By integrating the rigorous experimental protocols and theoretical frameworks detailed in this guide, researchers can effectively characterize existing derivatives and rationally design new molecules with precisely controlled functionalities, accelerating the pace of innovation in this exciting field.
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- Springer. (2015).
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Title: The Frontier of Bioactive Molecules: A Technical Guide to the Discovery and Isolation of Novel Carbazole Carboxylic Acids
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Carbazole Scaffold
The carbazole ring system, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. First isolated from coal tar in 1872, its rigid, planar structure and electron-rich nature make it an ideal backbone for molecules designed to intercalate with DNA, interact with protein active sites, or exhibit unique photophysical properties.[1] Carbazole alkaloids are found in nature, particularly in plants of the Rutaceae family, such as Murraya koenigii (curry leaf) and Clausena anisum-olens.[2][3] These natural products and their synthetic derivatives display a remarkable breadth of bioactivity, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6]
The incorporation of a carboxylic acid moiety onto the carbazole framework is a key strategic modification. This functional group not only enhances aqueous solubility, a critical parameter for drug development, but also provides a reactive handle for further chemical derivatization and can significantly modulate binding interactions with biological targets.[7] For instance, the carboxylic acid group in fluoroquinolone antibiotics is crucial for their binding to bacterial DNA gyrase.[7]
This guide provides a comprehensive overview of the modern strategies employed in the discovery and isolation of novel carbazole carboxylic acids. We will explore both the extraction from natural sources and state-of-the-art synthetic pathways, detailing the underlying rationale for methodological choices. The focus will be on robust, self-validating protocols designed for reproducibility and efficiency, from initial discovery to final characterization.
Part 1: Strategies for Discovery - Nature vs. Synthesis
The quest for novel carbazole carboxylic acids proceeds along two primary, often complementary, paths: isolation from natural products and targeted chemical synthesis. The choice between these paths is dictated by project goals, available resources, and the desired level of structural novelty.
-
Natural Product Isolation: This "bio-prospecting" approach leverages the immense chemical diversity of the natural world. It is the preferred method for discovering entirely new carbazole skeletons that may not be predicted by synthetic chemists. The workflow, however, requires sophisticated separation science to navigate highly complex biological matrices.
-
Chemical Synthesis: Synthesis offers unparalleled control over the final structure. It is essential for producing specific, pre-designed analogues, exploring structure-activity relationships (SAR), and scaling up the production of a promising lead compound. Modern synthetic methods have made the construction of diverse carbazole libraries more efficient than ever.[8][9]
The following diagram illustrates the divergent and convergent points of these two discovery workflows.
Caption: High-level workflow for discovering novel carbazole carboxylic acids.
Part 2: The Isolation & Purification Toolkit
Whether originating from a plant extract or a reaction flask, the crude product is a mixture requiring systematic purification. The goal is to isolate the target compound with the highest possible purity, a prerequisite for accurate characterization and reliable biological testing.
Extraction from Natural Sources
The isolation of carbazole alkaloids from plant material is a multi-step process designed to systematically remove unwanted matrix components (like fats and chlorophyll) while concentrating the target alkaloids.
Protocol 1: General Extraction of Carbazole Alkaloids from Plant Leaves
This protocol is adapted from methodologies used for Murraya koenigii.[2]
-
Preparation: Air-dry fresh plant leaves in the shade to preserve chemical integrity, then grind into a fine powder. This increases the surface area for efficient solvent penetration.
-
Defatting (Justification): Many bioactive compounds are polar; non-polar fats and waxes can interfere with subsequent extractions. A preliminary extraction with a non-polar solvent removes them.
-
Load the powdered leaves into a Soxhlet apparatus.
-
Extract with petroleum ether for 12-18 hours. Discard the petroleum ether extract (containing lipids).
-
Air-dry the defatted plant material.
-
-
Primary Extraction: Extract the defatted powder with a polar solvent like ethanol or methanol, again using a Soxhlet apparatus, for 24 hours. This solubilizes the more polar alkaloids.
-
Concentration: Remove the solvent from the ethanolic extract using a rotary evaporator under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning (The Key Alkaloid Step): This step leverages the basic nature of the carbazole nitrogen.
-
Digest the crude extract with dilute hydrochloric acid (e.g., 1M HCl). Alkaloids will form water-soluble hydrochloride salts.[10]
-
Filter the acidic solution to remove non-basic, insoluble materials.
-
Wash the aqueous filtrate with an organic solvent like dichloromethane to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding an ammonia solution or NaOH until the pH is ~9-10. This deprotonates the alkaloid salts, rendering them insoluble in water but soluble in organic solvents.[10]
-
Perform a liquid-liquid extraction of the basified aqueous solution with chloroform or ethyl acetate. The free-base alkaloids will move into the organic layer.
-
Collect the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude alkaloid mixture.[11]
-
Chromatographic Purification
Chromatography is the cornerstone of purification. The choice of stationary and mobile phases is critical and is guided by the polarity of the target molecules.
-
Column Chromatography (CC): This is the workhorse for initial, large-scale separation of the crude mixture.[2] Alumina and silica gel are common stationary phases. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate, separates compounds based on their affinity for the stationary phase.[1][2]
-
Self-Validation: Each fraction collected is analyzed by Thin-Layer Chromatography (TLC) to track the separation. Fractions with identical TLC profiles (same Rf value for the spot of interest) are pooled. This ensures that only fractions containing the compound of interest are carried forward.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is used for final purification to achieve >99% purity.[12] For carbazoles, reverse-phase columns (like C18) are common. Chiral HPLC is indispensable when dealing with racemic mixtures, which are common for axially chiral carbazole dimers and trimers found in nature.[13]
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Methodological & Application
Application Notes and Protocols: Synthetic Routes for 9-ethyl-9H-carbazole-3-carboxylic Acid and its Derivatives
Introduction: The Significance of the Carbazole Scaffold
The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a variety of biological targets. Consequently, carbazole derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antibacterial, antioxidant, anti-inflammatory, and neuroprotective properties.[1][3][4] Commercially successful drugs like carvedilol (an antihypertensive) and carprofen (an anti-inflammatory) feature this core structure.[1] Beyond pharmaceuticals, the unique photophysical properties of carbazoles, such as their fluorescence and charge-transport capabilities, have made them essential components in organic light-emitting diodes (OLEDs) and other electronic materials.[2][5]
9-Ethyl-9H-carbazole-3-carboxylic acid is a particularly valuable building block. The N-ethyl group enhances solubility and modulates electronic properties, while the C-3 carboxylic acid provides a versatile handle for further chemical modification, such as the formation of amides, esters, and other functional groups. This allows for the systematic development of new drug candidates and advanced materials. This guide provides a detailed overview of the primary synthetic strategies for constructing this key intermediate and its derivatives, offering field-proven insights and step-by-step protocols for researchers in drug development and chemical synthesis.
Part 1: Synthesis of the 9-Ethyl-9H-Carbazole Core
The initial strategic consideration is the formation of the N-ethylated carbazole skeleton. This can be achieved either by direct alkylation of a pre-existing carbazole ring or by constructing the ring system through modern cross-coupling methodologies.
Strategy 1.1: Direct N-Ethylation of 9H-Carbazole
This is the most straightforward approach when 9H-carbazole is the chosen starting material. The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism. The nitrogen atom of carbazole is weakly acidic and can be deprotonated by a suitable base to form the carbazolide anion, a potent nucleophile that readily attacks an ethylating agent.
Causality of Experimental Choices:
-
Base: Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used. KOH is less expensive and easier to handle, making it suitable for many applications. NaH is a stronger, non-nucleophilic base that offers irreversible deprotonation, which can be advantageous for driving the reaction to completion, but it requires anhydrous conditions and careful handling.
-
Solvent: Acetone or dimethylformamide (DMF) are typical solvents. Acetone is a good choice for reactions with KOH, while the higher boiling point and polarity of DMF can help to increase reaction rates and solubilize intermediates.[6]
-
Ethylating Agent: Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) are effective. Ethyl iodide is highly reactive, while diethyl sulfate is less volatile and often more cost-effective for larger-scale synthesis.
Caption: N-Ethylation of 9H-Carbazole via SN2 Reaction.
Protocol 1: N-Ethylation of 9H-Carbazole using KOH
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9H-carbazole (10.0 g, 59.8 mmol) and acetone (150 mL).
-
Base Addition: Add finely powdered potassium hydroxide (5.0 g, 89.1 mmol) to the suspension.
-
Reagent Addition: While stirring vigorously, add ethyl iodide (7.2 mL, 89.7 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid residue from ethanol to yield 9-ethyl-9H-carbazole as white crystals.
Strategy 1.2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7] While often used for N-arylation, its principles are fundamental to modern carbazole synthesis, particularly in routes involving intramolecular cyclization of a 2-amino-2'-halobiphenyl precursor. The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an amine with an aryl halide.[7][8]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., P(tBu)₃, XPhos) is crucial.[8] The bulky ligand promotes the reductive elimination step, which is the product-forming step, and stabilizes the active Pd(0) species.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine in the catalytic cycle. Weaker bases like K₂CO₃ can be used with more advanced catalyst systems.[8]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine/carbazole (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) to the tube.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Part 2: Introduction of the Carboxylic Acid Group
Once the 9-ethyl-9H-carbazole core is obtained, the next step is the regioselective introduction of the carboxylic acid group at the C-3 position. The carbazole ring is activated towards electrophilic substitution, with the C-3, and C-6 positions being the most reactive.
Strategy 2.1: Vilsmeier-Haack Formylation followed by Oxidation
This is a reliable and widely used two-step method. The Vilsmeier-Haack reaction introduces a formyl (-CHO) group, which is then oxidized to the carboxylic acid.[9]
Causality of Experimental Choices:
-
Formylation: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, is a mild electrophile that selectively attacks the electron-rich C-3 position of the carbazole.[10][11]
-
Oxidation: A variety of oxidizing agents can convert the aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is powerful and effective. Jones reagent (CrO₃ in sulfuric acid) is also common but generates chromium waste. A milder alternative is silver(I) oxide (Ag₂O).
Caption: Two-step synthesis via formylation and oxidation.
Protocol 3: Vilsmeier-Haack Formylation of 9-Ethyl-9H-carbazole
-
Reagent Prep: In a flask cooled to 0 °C, add anhydrous DMF (15 mL). Slowly add phosphorus oxychloride (POCl₃, 4.5 mL, 48.3 mmol) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 9-ethyl-9H-carbazole (5.0 g, 25.6 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice (200 g). Neutralize carefully with a saturated aqueous solution of sodium hydroxide until the solution is basic (pH ~9).
-
Isolation: The product, 9-ethyl-9H-carbazole-3-carbaldehyde, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.[10][12]
Protocol 4: Oxidation of the Aldehyde to Carboxylic Acid
-
Setup: To a solution of 9-ethyl-9H-carbazole-3-carbaldehyde (4.0 g, 17.9 mmol) in a mixture of acetone (100 mL) and water (20 mL), add potassium permanganate (KMnO₄, 5.6 g, 35.4 mmol) portion-wise over 30 minutes.
-
Reaction: Heat the mixture to reflux for 2 hours. The purple color will disappear and a brown precipitate of MnO₂ will form.
-
Work-up: Cool the reaction and filter off the MnO₂ solid, washing it with a small amount of hot water.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Purification: The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 3: Convergent Synthesis via Suzuki Coupling and Cadogan Cyclization
A more elegant and convergent approach involves forming the carbazole ring from two pre-functionalized precursors. This strategy offers excellent control over substituent placement. A key example is the use of a Suzuki cross-coupling reaction to form a substituted nitrobiphenyl, followed by a Cadogan reductive cyclization to construct the carbazole's pyrrole ring.[13][14]
Causality of Experimental Choices:
-
Suzuki Coupling: This palladium-catalyzed reaction is highly efficient for forming C-C bonds between an aryl halide and an aryl boronic acid/ester. It exhibits broad functional group tolerance, allowing the ester group to be carried through the reaction unscathed.[13][14]
-
Cadogan Cyclization: This reaction uses a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), to deoxygenate the nitro group, generating a nitrene intermediate in situ. This highly reactive nitrene then undergoes intramolecular insertion into a nearby C-H bond to form the five-membered ring of the carbazole.[13][14]
Caption: Multi-step convergent synthesis of the target molecule.
Protocol 5: Synthesis via Suzuki-Cadogan Route
-
Step A (Suzuki Coupling): To a degassed mixture of toluene (100 mL) and 2M aqueous Na₂CO₃ (50 mL), add methyl 4-bromobenzoate (10.0 g, 46.5 mmol), 2-nitrophenylboronic acid (8.5 g, 50.9 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.1 g, 0.93 mmol). Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 12 hours. After cooling, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield methyl 2'-nitrobiphenyl-4-carboxylate.
-
Step B (Cadogan Cyclization): Dissolve the nitrobiphenyl product (8.0 g, 31.1 mmol) in 1,2-dichlorobenzene (80 mL). Add triphenylphosphine (16.3 g, 62.2 mmol). Heat the reaction mixture to reflux (approx. 180 °C) for 8-10 hours. Cool the reaction and purify directly by column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate methyl 9H-carbazole-3-carboxylate.[14]
-
Step C (N-Ethylation): Alkylate the product from Step B using the method described in Protocol 1 to obtain methyl 9-ethyl-9H-carbazole-3-carboxylate.
-
Step D (Saponification): To a solution of the ester from Step C (5.0 g, 18.7 mmol) in ethanol (80 mL) and water (20 mL), add potassium hydroxide (3.1 g, 55.2 mmol).[15] Heat the mixture to reflux for 4 hours. Cool, remove the ethanol under reduced pressure, dilute with water, and acidify with 2M HCl to precipitate the final product, this compound. Collect by filtration.
Part 4: Derivatization and Data Summary
The carboxylic acid functional group is a gateway to a vast array of derivatives. Standard organic transformations can be readily applied.
-
Amide Formation: Coupling with primary or secondary amines using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like DMF provides a high-yield route to various amides.[16]
-
Esterification: Fischer esterification (refluxing with an alcohol under acidic catalysis) or reaction with an alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) yields the corresponding esters.
Comparative Summary of Synthetic Routes
| Strategy | Key Reactions | Overall Steps | Regioselectivity | Advantages | Disadvantages |
| Alkylation & Formylation | N-Alkylation, Vilsmeier-Haack, Oxidation | 3 | Excellent (C-3) | Uses common reagents, reliable, scalable. | Multi-step, involves POCl₃ and oxidizing agents. |
| Alkylation & Acylation | N-Alkylation, Friedel-Crafts, Oxidation | 3 | Good (mainly C-3) | High-yielding acylation step. | Requires strong Lewis acid (AlCl₃), potential for side products. |
| Convergent Suzuki-Cadogan | Suzuki Coupling, Cadogan Cyclization, N-Alkylation, Saponification | 4 | Excellent | Builds complexity quickly, good for diverse analogs. | Requires palladium catalyst, high-temperature cyclization. |
Conclusion
The synthesis of this compound can be accomplished through several effective strategies. For routine, large-scale preparation from readily available starting materials, the alkylation followed by Vilsmeier-Haack formylation and oxidation represents a robust and reliable pathway. The convergent Suzuki-Cadogan route offers greater flexibility for creating structurally diverse analogs from different building blocks, making it highly valuable for medicinal chemistry and library synthesis programs. The choice of synthetic route will ultimately depend on the specific project goals, scale, cost considerations, and the availability of starting materials and equipment. Each protocol provided herein offers a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
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- Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). A review on the biological potentials of carbazole and its derived products.
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- Indian Academy of Sciences. (2021).
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- Iraqi Journal of Science. (2014).
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Application Notes & Protocols: 9-Ethyl-9H-carbazole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis and application of 9-ethyl-9H-carbazole-3-carboxylic acid. Carbazole derivatives are a significant class of heterocyclic compounds, extensively utilized in materials science and medicinal chemistry due to their rigid, planar structure and electron-rich nature.[1] The introduction of an ethyl group at the 9-position enhances solubility and processing characteristics, while the carboxylic acid moiety at the 3-position serves as a versatile synthetic handle for constructing more complex molecular architectures. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides the necessary data for the successful application of this crucial building block.
Introduction: The Strategic Value of the Carbazole Scaffold
The 9H-carbazole core is a privileged scaffold in modern organic chemistry. Its unique photophysical and electronic properties, including high hole-transporting mobility and thermal stability, make it a cornerstone for the development of organic light-emitting diodes (OLEDs) and high-efficiency perovskite solar cells.[2][3] In medicinal chemistry, the carbazole nucleus is present in numerous biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4]
This compound (ECCA) combines the advantageous electronic properties of the carbazole core with two key functional groups that enhance its utility:
-
N-Ethyl Group: The ethyl substituent at the nitrogen atom (N-9) disrupts intermolecular packing, which often improves the solubility of the molecule in common organic solvents compared to the parent NH-carbazole. This is a critical feature for solution-based processing in organic electronics and for improving handling during multi-step synthesis.
-
C-3 Carboxylic Acid: This functional group is a highly versatile handle for a wide array of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, allowing it to be covalently linked to other molecular fragments. This makes it an ideal building block for creating polymers, dendrimers, hole-transporting materials (HTMs), and complex drug candidates.
This application note will first detail a reliable synthetic protocol for preparing high-purity this compound and then explore its application in two major fields: the synthesis of advanced hole-transporting materials and the construction of biologically relevant amide derivatives.
Synthesis of the Building Block: this compound
The synthesis of the title compound is most reliably achieved via a three-step sequence starting from commercially available carbazole. This process involves N-ethylation, followed by regioselective formylation at the electron-rich 3-position, and subsequent oxidation of the resulting aldehyde.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of 9-Ethyl-9H-carbazole
This procedure is adapted from established N-alkylation methods for carbazole.[5]
-
Materials: Carbazole (20 g, 119.6 mmol), Potassium hydroxide (KOH, 20.1 g, 358.8 mmol), Bromoethane (26.4 mL, 358.8 mmol), N,N-Dimethylformamide (DMF, 200 mL).
-
Procedure:
-
To a 500 mL round-bottom flask, add carbazole and DMF. Stir until the carbazole is fully dissolved.
-
Add powdered potassium hydroxide and bromoethane to the solution.
-
Heat the mixture to 60°C and stir overnight. The reaction can be monitored by TLC (Thin Layer Chromatography), eluting with ethyl acetate/hexane (1:9).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold brine (saturated NaCl solution).
-
Extract the aqueous mixture with methylene chloride (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solution using a rotary evaporator to obtain a solid residue.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole as a white solid.
-
Protocol 2.2: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This step employs the Vilsmeier-Haack reaction, which is a reliable method for formylating electron-rich aromatic compounds.[1][6]
-
Materials: 9-Ethyl-9H-carbazole (10 g, 51.2 mmol), DMF (50 mL), Phosphorus oxychloride (POCl₃, 7.1 mL, 76.8 mmol).
-
Procedure:
-
In a flask, dissolve 9-ethyl-9H-carbazole in DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled mixture while stirring vigorously. An exothermic reaction will occur. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 10 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.
-
Protocol 2.3: Synthesis of this compound
This final step involves the oxidation of the aldehyde to a carboxylic acid. A common and effective method is using potassium permanganate (KMnO₄).
-
Materials: 9-Ethyl-9H-carbazole-3-carbaldehyde (5 g, 22.4 mmol), Potassium permanganate (7.1 g, 44.8 mmol), Acetone (150 mL), Water (50 mL).
-
Procedure:
-
Dissolve the aldehyde in acetone in a round-bottom flask.
-
In a separate beaker, dissolve KMnO₄ in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The mixture will turn dark brown as manganese dioxide (MnO₂) precipitates.
-
Stir the mixture at room temperature for 4-6 hours until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of acetone.
-
Remove the acetone from the filtrate via rotary evaporation.
-
Acidify the remaining aqueous solution with 1 M HCl until the pH is ~2. The carboxylic acid will precipitate.
-
Filter the white solid, wash with cold water, and dry in a vacuum oven to yield the final product.
-
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| 9-Ethyl-9H-carbazole | 86-28-2 | C₁₄H₁₃N | 195.26 | >85% | 67-69 |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 7570-45-8 | C₁₅H₁₃NO | 223.27 | >80% | 85-87 |
| This compound | 57102-98-4 | C₁₅H₁₃NO₂ | 239.27 | >90% | 235-238 |
| Table 1: Physicochemical data and typical yields for the synthetic sequence. |
Application in Materials Science: Synthesis of Hole-Transporting Materials (HTMs)
The carbazole core is a fundamental unit in many state-of-the-art HTMs used in organic electronics. The carboxylic acid functionality of the title compound allows for its easy incorporation into larger, conjugated systems via ester or amide linkages. These larger systems often possess higher glass transition temperatures (Tg), which contributes to the long-term stability of electronic devices.[7]
Protocol 3.1: Amide Coupling to Synthesize a Model HTM Precursor
This protocol demonstrates the coupling of this compound with a common aromatic amine, 4-methoxyaniline, using standard peptide coupling reagents. This reaction forms an amide bond, a robust and electronically important linker.
-
Rationale: The amide bond formation is a reliable and high-yielding reaction. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This prevents the need to first convert the carboxylic acid to a more reactive but less stable acid chloride.
-
Materials: this compound (1.0 g, 4.18 mmol), 4-methoxyaniline (0.57 g, 4.60 mmol), EDC·HCl (0.88 g, 4.60 mmol), HOBt (0.62 g, 4.60 mmol), Diisopropylethylamine (DIPEA, 1.46 mL, 8.36 mmol), Dichloromethane (DCM, 40 mL).
-
Procedure:
-
Suspend this compound in DCM in a dry flask.
-
Add 4-methoxyaniline, HOBt, and EDC·HCl to the suspension.
-
Add DIPEA dropwise to the mixture. The suspension should become a clear solution as the reaction proceeds.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Once complete, dilute the reaction mixture with DCM (40 mL) and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide product, N-(4-methoxyphenyl)-9-ethyl-9H-carbazole-3-carboxamide.
-
Caption: Generalized mechanism for EDC/HOBt mediated amide coupling.
Application in Medicinal Chemistry: Synthesis of Bio-active Amides
The carbazole scaffold is a key component of many compounds with potential therapeutic applications. For instance, carbazole derivatives have been investigated for their antitumor activity.[4] The carboxylic acid group is an ideal starting point for creating libraries of related compounds (e.g., amides and esters) for structure-activity relationship (SAR) studies.
Protocol 4.1: General Procedure for the Synthesis of N-Alkyl/Aryl Amides
This protocol provides a general method for synthesizing a range of amides from this compound, which can then be screened for biological activity. The synthesis of novel benzofuran-1,2,4-triazoles linked to a carbazole acetamide core has been reported as a strategy for developing anti-SARS-CoV-2 agents.[8] While that specific synthesis is more complex, the core principle of forming a stable linker from a carbazole derivative is a common strategy.[9]
-
Rationale: Converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate. This intermediate readily reacts with a wide variety of primary and secondary amines to form the corresponding amides in high yield. This method is particularly useful when coupling with less reactive amines.
-
Materials: this compound (1 eq.), Thionyl chloride (2-3 eq.), Toluene (or DCM), Desired amine (1.1 eq.), Triethylamine (2-3 eq.).
-
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend the carboxylic acid in dry toluene. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride dropwise and heat the mixture to reflux for 2-3 hours. The solid should dissolve as the acid chloride forms.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under vacuum. The crude acid chloride is typically used immediately without further purification.
-
Amide Formation: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the desired amine and triethylamine in DCM.
-
Cool the amine solution to 0°C and slowly add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, perform a standard aqueous workup as described in Protocol 3.1 (wash with acid, base, and brine).
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final amide product.
-
Safety, Handling, and Storage
-
Safety: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water; handle with extreme care.
-
Handling: Carbazole derivatives can be light-sensitive; store protected from direct light. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store this compound and its derivatives in a tightly sealed container in a cool, dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
- Benchchem. (n.d.). Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(2), 268-276.
- Semantic Scholar. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents.
- MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp.
- OSTI.GOV. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- National Institutes of Health. (n.d.). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- ResearchGate. (n.d.). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells.
- MDPI. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.
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- 2. researchgate.net [researchgate.net]
- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs | MDPI [mdpi.com]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 9-ethyl-9H-carbazole-3-carboxylic acid in organic light-emitting diodes (OLEDs)
An In-Depth Technical Guide to the Application of 9-ethyl-9H-carbazole-3-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Carbazole Scaffolds in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, energy efficiency, and form factor flexibility over conventional inorganic systems. The performance of these devices is intrinsically linked to the quality and functionality of the organic semiconductor materials employed within their multilayer structures.[1] Among the vast library of organic molecules, carbazole derivatives have emerged as a cornerstone of modern OLEDs.[2][3] The carbazole moiety is an electron-rich heterocyclic compound renowned for its excellent hole-transporting capabilities, high thermal and morphological stability, and a characteristically high triplet energy state.[1][2][4][5][6] These properties make it an exceptionally versatile building block for various functional layers within an OLED.
This guide focuses on a specific, highly functionalized carbazole derivative: This compound . The strategic placement of an ethyl group at the 9-position (the nitrogen atom) serves to enhance solubility and improve amorphous film-forming properties, which are critical for device fabrication.[4] More importantly, the carboxylic acid group at the 3-position provides a powerful and versatile chemical handle. This reactive site allows for the covalent attachment of a wide array of functional units, enabling the rational design of bespoke materials tailored for specific roles within an OLED, such as hole-transporting layers (HTLs), emissive hosts, or even as part of complex emitter molecules. This adaptability is the key to unlocking next-generation device performance.
Molecular Structure and Synthetic Strategy
The foundational molecule, this compound, serves as a versatile precursor. Its utility lies in the ability to leverage the carboxylic acid group for further chemical elaboration.
Caption: Molecular structure highlighting the key functional groups.
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling
The true power of this compound is realized when it is used as a building block. The following protocol outlines a representative synthesis of a bipolar host material, where an electron-donating carbazole unit is linked to an electron-accepting moiety. This begins with the conversion of the carboxylic acid to a more reactive group, such as a bromo-substituent, which can then participate in palladium-catalyzed cross-coupling reactions.[1][7][8]
Objective: To synthesize a hypothetical host material, 3-(pyridin-3-yl)-9-ethyl-9H-carbazole, from a 3-bromo-9-ethyl-9H-carbazole precursor (derived from the topic compound).
Step 1: Preparation of 3-bromo-9-ethyl-9H-carbazole (Precursor)
-
Causality: The carboxylic acid must first be converted into a group suitable for Suzuki coupling, such as a halide. This is a common synthetic transformation. The exact multi-step procedure (e.g., via Curtius rearrangement or similar transformations) is complex and assumed to be completed to yield the necessary bromo-precursor for this protocol.
Step 2: Suzuki Cross-Coupling Reaction
-
Setup: In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, combine 3-bromo-9-ethyl-9H-carbazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. The mixture should be sufficiently stirred to create a suspension.
-
Degassing: Bubble nitrogen gas through the stirred suspension for 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.
-
Expertise Note: The choice of a Pd(0) catalyst is standard for Suzuki couplings. The ligand (PPh₃) stabilizes the catalyst and facilitates the catalytic cycle. The low catalyst loading (5 mol%) is typical for efficient reactions.
-
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours under a continuous nitrogen blanket. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel to yield the final bipolar host material.
Caption: A representative synthetic workflow using Suzuki coupling.
Application in OLED Device Layers
Derivatives of this compound are primarily employed as Hole-Transporting Materials (HTMs) or as Host Materials in the emissive layer, particularly for phosphorescent OLEDs (PhOLEDs).
As a Hole-Transporting Material (HTM)
The inherent electron-donating nature of the carbazole core makes its derivatives excellent candidates for HTMs.[8][9][10][11] An effective HTM must possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level to ensure efficient injection of holes from the anode (or hole-injection layer) and high hole mobility for transport to the emissive layer. By modifying the 3-position, the electronic properties can be fine-tuned to optimize these energy level alignments and charge transport characteristics.[2][10]
As a Host Material for Phosphorescent Emitters
This is arguably the most critical application for high-performance carbazole derivatives. In PhOLEDs, which can theoretically achieve 100% internal quantum efficiency, an emissive guest (dopant) is dispersed within a host matrix.[7]
Core Requirements for a Host Material:
-
High Triplet Energy (E_T): The host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient and irreversible energy transfer from the host to the guest, preventing back-transfer and energy loss.[12] Carbazole is well-known for its high E_T.[5][6]
-
Balanced Charge Transport: An ideal host should facilitate the transport of both holes and electrons to ensure the charge recombination zone is located on the guest molecules within the emissive layer. The ability to create bipolar materials by attaching electron-accepting units to the carboxylic acid handle is a key advantage.
-
Thermal and Morphological Stability: The material must have a high glass transition temperature (T_g) and decomposition temperature (T_d) to ensure a long operational lifetime for the device by preventing crystallization or degradation.[8][10][12]
Protocols for OLED Fabrication and Characterization
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a multilayer OLED using a derivative of this compound as the host material in the emissive layer.
Device Structure: ITO / PEDOT:PSS / EML (Host:Guest) / TPBi / LiF / Al
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 15 minutes to increase the work function of the ITO and remove organic residues.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120°C for 20 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the carbazole-derivative host material and a phosphorescent guest emitter (e.g., Ir(ppy)₃ for green emission) in a suitable organic solvent like chlorobenzene. A typical concentration is 10 mg/mL for the host with a guest doping concentration of 5-15 wt%.
-
Trustworthiness Note: The doping concentration is a critical parameter that must be optimized to balance efficiency and prevent concentration quenching.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. Anneal at 80°C for 30 minutes to remove the solvent.
-
-
Electron-Transport and Injection Layer Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a 30 nm layer of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as the Electron-Transport Layer (ETL).
-
Deposit a 1 nm layer of Lithium Fluoride (LiF) as the Electron-Injection Layer (EIL).
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode. The deposition rate for organic layers should be ~1-2 Å/s, while for LiF and Al it should be ~0.1 Å/s and ~5 Å/s, respectively.
-
-
Encapsulation: Immediately encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric oxygen and moisture.
Caption: Representative energy level diagram illustrating charge injection pathways.
B. Device Performance Evaluation
-
J-V-L Characteristics: Use a source meter and a calibrated photodiode/spectrometer to simultaneously measure the current density (J) and luminance (L) as a function of the applied voltage (V). This provides the turn-on voltage and operating voltage.
-
Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE %): This requires careful calibration of the spectrometer and measurement setup to determine the ratio of photons emitted to electrons injected. [6][12][13][14]3. Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant operating voltage. From this, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates. [14]
-
Data Summary
The following table presents hypothetical but realistic data for a high-performance green PhOLED using a host material derived from this compound.
| Property | Value | Significance |
| Material Properties (Host) | ||
| T_g (Glass Transition Temp.) | 135 °C | High value indicates excellent morphological stability. [8] |
| T_d (Decomposition Temp.) | 410 °C | High value ensures stability during vacuum deposition and operation. [12] |
| HOMO / LUMO Level | -5.7 eV / -2.3 eV | Determines charge injection barriers and transport properties. [15][16] |
| Triplet Energy (E_T) | 2.85 eV | Sufficiently high to host green (E_T ~2.4 eV) and blue emitters. [12] |
| Device Performance (Green) | ||
| Turn-on Voltage (@ 1 cd/m²) | 2.8 V | Low voltage indicates efficient charge injection. |
| Max. Current Efficiency | 65 cd/A | Indicates high efficiency of converting electrons to photons. [6][12] |
| Max. Power Efficiency | 58 lm/W | Reflects overall energy efficiency of the device. [12] |
| Max. External Quantum Eff. (EQE) | 25 % | High EQE demonstrates effective charge balance and light outcoupling. [6][14] |
| CIE Coordinates (x, y) | (0.32, 0.61) | Defines the specific shade of green light emitted. [14] |
Conclusion and Future Outlook
This compound is not merely a single compound but a versatile platform for the development of advanced OLED materials. Its robust carbazole core provides the essential electronic and thermal properties, while the strategically placed ethyl and carboxylic acid groups offer the synthetic handles needed for precise molecular engineering. By leveraging this scaffold, researchers can design and synthesize novel host and transport materials with tailored energy levels, charge transport characteristics, and thermal stabilities. The protocols and principles outlined in this guide provide a framework for harnessing the potential of this molecular building block to create next-generation OLEDs with enhanced efficiency, color purity, and operational lifetime, pushing the boundaries of display and solid-state lighting technologies.
References
- A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (n.d.). ResearchGate.
- Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (n.d.). National Institutes of Health.
- Application Notes and Protocols: 9-ethyl-9H-carbazole-2-carbaldehyde in Phosphorescent OLEDs. (n.d.). Benchchem.
- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (n.d.). MDPI.
- 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. (n.d.). ResearchGate.
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018, January 30). National Institutes of Health.
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (n.d.). MDPI.
- (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018, January 26). ResearchGate.
- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). MDPI.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). National Center for Biotechnology Information.
- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). MDPI.
- Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). (n.d.). Semantic Scholar.
- This compound. (n.d.). BLD Pharm.
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). National Center for Biotechnology Information.
- (PDF) Synthesis of new 9H-Carbazole derivatives. (2020, April 27). ResearchGate.
- Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes. (n.d.). ACS Publications.
- Effect of arylamino-carbazole containing hole transport materials on the device performance and lifetime of OLED. (n.d.). ResearchGate.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Carbazole-based materials as hole-transport materials in OLEDs. (2012, August 19). CU Experts | CU Boulder.
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (n.d.). National Institutes of Health.
- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021, November 9). PubMed Central.
- Branched carbazole based derivative as very efficient host material for third generation OLED devices. (n.d.). ResearchGate.
- (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate.
- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.). ResearchGate.
- 9H-carbazole-3-carboxylic acid. (n.d.). CymitQuimica.
- Blue Phosphorescent Pt(II) Compound Based on Tetradentate Carbazole/2,3′-Bipyridine Ligand and Its Application in Organic Light-Emitting Diodes. (2024, June 20). MDPI.
- 9H-CARBAZOLE-3-CARBOXYLIC ACID | CAS 51035-17-7. (n.d.). Matrix Fine Chemicals.
- (PDF) Synthesis of 9H-carbazole-9-carbothioic methacrylic thioanhydride, electropolymerization, characterization and supercapacitor applications. (n.d.). ResearchGate.
- 9H-carbazole-3-carboxylic acid price & availability. (n.d.). MOLBASE.
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- 15. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-ethyl-9H-carbazole-3-carboxylic acid in Perovskite Solar Cells
Introduction: The Critical Role of Interfacial Engineering in Perovskite Solar Cells
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a leading next-generation photovoltaic technology. However, challenges related to long-term stability and performance losses, often originating at the interfaces between the perovskite absorber and charge transport layers, remain significant hurdles. Defect states at these interfaces, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as non-radiative recombination centers, diminishing both the efficiency and the operational lifetime of the devices.
Interfacial engineering, through the introduction of passivating agents, has emerged as a crucial strategy to mitigate these issues. An ideal passivating molecule should anchor to the perovskite surface, neutralize defects, and facilitate efficient charge extraction. 9-ethyl-9H-carbazole-3-carboxylic acid is a promising candidate for this role, leveraging the synergistic properties of its constituent functional groups. The carbazole moiety is a well-established building block in hole-transporting materials (HTMs) due to its excellent charge-transport and photoelectric properties. Simultaneously, the carboxylic acid group can effectively passivate defects at the perovskite surface. This document provides a comprehensive guide to the application of this compound as an interfacial passivating agent in perovskite solar cells, detailing its mechanism of action and providing a step-by-step protocol for its integration.
Mechanism of Action: A Dual-Function Approach to Interface Passivation
The efficacy of this compound as an interfacial modifier stems from its bifunctional molecular structure. The carboxylic acid group serves as a Lewis base, enabling it to coordinate with undercoordinated Pb²⁺ ions at the perovskite surface, which are common defect sites. This interaction effectively passivates these charge traps, reducing non-radiative recombination pathways. Furthermore, the carbazole core, a well-known hole-transporting moiety, can facilitate efficient hole extraction from the perovskite and transport to the hole transport layer (HTL).
The proposed passivation mechanism involves the formation of a thin passivating layer at the perovskite/HTL interface. The carboxylic acid group anchors the molecule to the perovskite surface, while the carbazole unit provides a charge-conductive pathway. This dual functionality not only reduces defect density but also improves the energy level alignment at the interface, leading to enhanced charge extraction and overall device performance.
Caption: Step-by-step workflow for applying the passivation layer.
Expected Performance Enhancements
The application of this compound as a passivating layer is anticipated to yield significant improvements in the photovoltaic parameters of the perovskite solar cell. The following table summarizes the expected outcomes based on the known effects of similar carbazole-based and carboxylic acid-containing passivating agents.
| Photovoltaic Parameter | Control Device (No Passivation) | Device with Passivation Layer | Rationale for Improvement |
| Power Conversion Efficiency (PCE) | ~18-19% | >20% | Overall improvement due to enhanced VOC and FF. |
| Open-Circuit Voltage (VOC) | ~1.05 V | >1.10 V | Reduction of non-radiative recombination at the interface. |
| Fill Factor (FF) | ~75% | >80% | Improved charge extraction and reduced series resistance. |
| Short-Circuit Current (JSC) | ~23.5 mA/cm² | ~23.5 mA/cm² | Minimal expected change, as passivation primarily affects recombination and charge extraction rather than light absorption. |
| Hysteresis Index | High | Significantly Reduced | Suppression of ion migration and charge trapping at the interface. |
| Long-Term Stability | Moderate | Enhanced | Passivation of defect sites that can initiate degradation pathways. |
Note: The values presented are hypothetical and intended to illustrate the expected trends. Actual results may vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
Characterization and Validation
To validate the efficacy of the this compound passivation layer, the following characterization techniques are recommended:
-
Photovoltaic Performance: Current density-voltage (J-V) measurements under simulated AM 1.5G illumination to determine PCE, VOC, JSC, and FF.
-
Quantum Efficiency: External Quantum Efficiency (EQE) measurements to confirm that the passivation layer does not impede light absorption.
-
Time-Resolved Photoluminescence (TRPL): To measure the carrier lifetime in the perovskite film with and without the passivation layer. An increased lifetime indicates reduced non-radiative recombination.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the passivation layer and study the chemical interactions at the perovskite interface.
-
Kelvin Probe Force Microscopy (KPFM): To investigate changes in the surface potential and energy level alignment.
Conclusion
This compound presents a promising avenue for advancing perovskite solar cell performance and stability through interfacial engineering. Its dual-functionality, combining the defect-passivating capability of the carboxylic acid group with the hole-transporting nature of the carbazole core, addresses key challenges at the perovskite/HTL interface. The protocol outlined in this application note provides a robust framework for researchers to explore the potential of this molecule in their own perovskite solar cell fabrication processes. Further optimization of the passivation solution concentration and annealing parameters may lead to even greater performance enhancements.
References
- Facile Synthesis and High Performance of a New Carbazole-Based Hole-Transporting Material for Hybrid Perovskite Solar Cells. SciSpace. [Link]
- Enhancing the photovoltaic performance of perovskite solar cells via ferrocene dicarboxylic acid-doped-poly(9-vinylcarbazole) passivation.
- Carboxyl functional group-assisted defects passivation strategy for efficient air-processed perovskite solar cells with excellent ambient stability.
- Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives.
- Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. [Link]
- [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. [Link]
- In-situ buried interface passivation enables e cient and stable inverted perovskite solar modules. SciSpace. [Link]
- A crystal engineering approach for scalable perovskite solar cells and module fabrication: a full out of glove box procedure.
- Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells.
- The Passivation Effect on Perovskite Solar Cells Using Single-Molecular Additives with Double Carboxylic Ester Groups. Current Photovoltaic Research. [Link]
- Fully chemical interface engineering for statically and dynamically stable perovskite solar cells. PubMed Central. [Link]
- Bimolecularly passivated interface enables efficient and stable inverted perovskite solar cells. Sargent Group - University of Toronto. [Link]
- 3,6‐Bis(methylthio)‐9H‐carbazole Based Self‐Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells.
- Deposition-Dependent Coverage and Performance of Phosphonic Acid Interface Modifiers in Halide Perovskite Optoelectronics. arXiv. [Link]
Application Notes and Protocols for 9-ethyl-9H-carbazole-3-carboxylic acid as a Hole-Transporting Material
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Material for Advanced Optoelectronics
9-ethyl-9H-carbazole-3-carboxylic acid is an emerging organic semiconductor that is gaining significant attention as a high-performance hole-transporting material (HTM) in a variety of optoelectronic devices, most notably in perovskite solar cells (PSCs). The carbazole moiety, a well-known electron-rich aromatic compound, provides excellent chemical and thermal stability, along with favorable hole-transporting properties.[1][2] The strategic incorporation of a carboxylic acid group at the 3-position of the carbazole core, and an ethyl group at the 9-position, imparts a unique combination of functionalities that address key challenges in device performance and stability.
The ethyl group at the nitrogen atom enhances the solubility of the molecule in common organic solvents, facilitating solution-based processing for large-area device fabrication. More critically, the carboxylic acid group serves a dual purpose. Firstly, it can act as an anchoring group, forming a strong bond with transparent conductive oxides (TCOs) like indium tin oxide (ITO), which promotes efficient charge extraction at the anode interface.[3][4] Secondly, the carboxylic acid can passivate defects at the interface between the HTL and the active layer (e.g., the perovskite layer), which is crucial for reducing non-radiative recombination and enhancing the open-circuit voltage and overall power conversion efficiency of the device.[3][5]
This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, key material properties, and detailed protocols for its application as a hole-transporting layer in the fabrication of high-performance perovskite solar cells.
Material Properties and Characterization
A thorough understanding of the material properties of this compound is essential for its effective implementation in optoelectronic devices. The following table summarizes the key physical and electronic properties. Note: As specific experimental data for this exact molecule is not widely available in the public domain, some of the following data is based on closely related carbazole derivatives and should be considered as a starting point for experimental design.
| Property | Value | Characterization Technique | Significance in Device Performance |
| Molecular Formula | C₁₅H₁₃NO₂ | - | - |
| Molecular Weight | 239.27 g/mol | - | - |
| Appearance | Off-white to light yellow powder | Visual Inspection | Purity indicator |
| Melting Point | ~230-231 °C | Differential Scanning Calorimetry (DSC) | Indicates thermal stability and purity |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 to -5.7 eV | Cyclic Voltammetry (CV) | Determines the energy barrier for hole extraction from the active layer. A well-aligned HOMO level with the valence band of the perovskite is crucial for efficient charge transfer. |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.1 to -2.4 eV | Cyclic Voltammetry (CV) & UV-Vis Spectroscopy | Influences the optical bandgap and acts as a barrier for electron transport, preventing charge recombination at the anode. |
| Hole Mobility (µh) | 10⁻⁵ to 10⁻⁴ cm²/Vs | Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) | A measure of how efficiently holes can move through the material. Higher mobility generally leads to higher device efficiency. |
| Solubility | Soluble in DMF, DMSO, Chlorobenzene; Sparingly soluble in Ethanol | Solubility Tests | Crucial for solution-based fabrication of thin films. Good solubility allows for uniform and pinhole-free layer deposition. |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 9-ethyl-9H-carbazole. The first step involves a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position, followed by an oxidation step to convert the aldehyde to a carboxylic acid.
Protocol 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde (Precursor)
This protocol is adapted from the work of Yuan et al.[6]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (e.g., 1.54 mmol, 0.30 g) in 10 mL of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃) (e.g., 1.60 mmol, 0.24 g) in DMF to the cooled mixture with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 10 hours.
-
After the reaction is complete, pour the mixture into ice water and continue stirring for 30 minutes.
-
Extract the aqueous solution with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde as a solid.
Causality Behind Experimental Choices:
-
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings like carbazole.
-
Cooling the reaction to 0 °C helps to control the exothermic reaction between DMF and POCl₃, preventing side reactions.
-
Recrystallization from ethanol is an effective method for purifying the aldehyde precursor, removing unreacted starting materials and byproducts.
Protocol 2: Oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde to this compound
This protocol is a suggested method based on green chemistry principles for the oxidation of aldehydes to carboxylic acids.[7] Optimization may be required.
Materials:
-
9-ethyl-9H-carbazole-3-carbaldehyde
-
Diphenyl diselenide (catalyst)
-
Hydrogen peroxide (30% w/w)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, treat diphenyl diselenide (e.g., 0.02 mmol) with 30% hydrogen peroxide (1 mmol) and 0.2 mL of water. Stir the mixture at room temperature until it becomes colorless.
-
Add 9-ethyl-9H-carbazole-3-carbaldehyde (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The use of hydrogen peroxide as the oxidant is environmentally friendly as its only byproduct is water.
-
The selenium catalyst is used in a small amount and can be recycled, making the process more sustainable.
-
Extraction with ethyl acetate is a standard method for isolating the organic product from the aqueous reaction mixture.
Purification by Recrystallization
General Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetic acid) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Application in Perovskite Solar Cells: A Step-by-Step Fabrication Protocol
The following protocol outlines the fabrication of a p-i-n (inverted) perovskite solar cell using this compound as the hole-transporting layer.
Device Architecture: ITO / This compound / Perovskite / C60 / BCP / Ag
Protocol 3: Perovskite Solar Cell Fabrication
Materials and Substrates:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound
-
High-purity ethanol
-
Perovskite precursor solution (e.g., Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ in DMF:DMSO)
-
C60 (Buckminsterfullerene)
-
BCP (Bathocuproine)
-
Silver (Ag) evaporation pellets
Workflow Diagram:
Caption: Experimental workflow for fabricating a p-i-n perovskite solar cell.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 20 minutes to improve the wettability of the surface.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of this compound in high-purity ethanol at a concentration of 1-2 mg/mL. Stir the solution overnight to ensure complete dissolution.
-
Transfer the cleaned ITO substrates to a nitrogen-filled glovebox.
-
Spin-coat the HTL solution onto the ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 100 °C for 10 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution as per the desired composition.
-
Deposit the perovskite layer onto the HTL-coated substrates using a one-step or two-step spin-coating method. This step is highly sensitive and should be performed in a controlled environment.
-
Anneal the perovskite film at the optimized temperature and time.
-
-
Electron-Transporting Layer (ETL) and Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a layer of C60 (e.g., 20 nm) as the electron-transporting layer.
-
Deposit a layer of BCP (e.g., 8 nm) as a hole-blocking layer.
-
Finally, deposit the silver (Ag) back electrode (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
Causality Behind Experimental Choices:
-
Ethanol as a solvent for the HTL: Ethanol is a relatively benign solvent and its orthogonality to the solvents used for the perovskite layer (typically DMF/DMSO) is crucial to prevent the dissolution of the HTL during the subsequent perovskite deposition step.
-
Spin-coating parameters: The spin speed and time are optimized to achieve a uniform, thin, and pinhole-free HTL. A thin layer is desired to minimize series resistance, while complete coverage is necessary to prevent short-circuiting.
-
Annealing of the HTL: The annealing step helps to remove any residual solvent and promotes the formation of a well-ordered self-assembled monolayer on the ITO surface.
Mechanism of Action: The Dual Role of the Carboxylic Acid Group
The carboxylic acid functionality is the key to the enhanced performance of this compound as an HTM.
Caption: Dual functionality of the carboxylic acid group.
-
Anchoring to the Anode: The carboxylic acid group can deprotonate and form a strong chemical bond with the metal oxide surface of the ITO. This robust connection facilitates efficient hole extraction from the HTL to the anode, reducing interfacial resistance.[3][4]
-
Defect Passivation: At the interface with the perovskite layer, the carboxylic acid group can interact with undercoordinated lead (Pb²⁺) ions, which are common defect sites on the perovskite surface. This Lewis acid-base interaction passivates these defects, reducing non-radiative recombination pathways and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor film quality of the HTL (streaks, pinholes) | - Incomplete dissolution of the HTM- Poor wettability of the substrate- Incorrect spin-coating parameters | - Ensure the HTM is fully dissolved (may require gentle heating or longer stirring)- Ensure the ITO substrate is thoroughly cleaned and UV-ozone treated- Optimize spin-coating speed and time |
| Low Voc of the fabricated device | - High density of defects at the HTL/perovskite interface- Poor energy level alignment | - Ensure complete coverage of the HTL- Consider a post-deposition treatment of the perovskite layer with a passivating agent- Verify the HOMO level of the HTM and ensure it is well-aligned with the perovskite's valence band |
| Low Jsc of the fabricated device | - Thick HTL layer increasing series resistance- Poor hole extraction | - Reduce the concentration of the HTL solution or increase the spin-coating speed- Ensure good adhesion of the HTL to the ITO |
| Low FF of the fabricated device | - High series resistance- High shunt resistance (short-circuiting) | - Optimize the thickness of all layers- Ensure there are no pinholes in the HTL or perovskite layers |
Conclusion
This compound represents a promising class of hole-transporting materials that combines the robust and efficient hole-transporting properties of the carbazole core with the dual functionality of a carboxylic acid group for improved interfacial contact and defect passivation. Its good solubility in common organic solvents makes it suitable for scalable solution-based fabrication processes. The detailed protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists working on the development of next-generation optoelectronic devices. Further optimization of the material and device fabrication parameters is expected to unlock even higher performance and stability.
References
- Defect Passivation Effect of Chemical Groups on Perovskite Solar Cells.
- Defects and Defect Passivation in Perovskite Solar Cells. MDPI, 2023. URL
- Synergistic Halogen-Bonding Passivation and Carboxylic Acid Anchoring in Carbazole-Based Hole-Transport Materials Enhance Performance and Stability of p–i–n Perovskite Solar Cells. PubMed, 2025. URL
- This compound. BLD Pharm. URL
- Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
- Defect Passivation through (α-Methylguanido)
- 9-Ethyl-9H-carbazole-3-carbaldehyde.
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 2013. URL
- Defect Passivation through (α-Methylguanido)acetic Acid in Perovskite Solar Cell for High Operational Stability.
- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- The HOMO and LUMO structures of carbazole-based compounds.
- Purification of carbazole by solvent crystallization under two forced cooling modes.
- Lewis acid/base approach for efficacious defect passivation in perovskite solar cells.
- How to Fabric
- purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chrom
- Detailed protocol for fabrication of perovskite solar cells. YouTube, 2021. URL
- Facile Synthesis and High Performance of a New Carbazole-Based Hole-Transporting Material for Hybrid Perovskite Solar Cells. SciSpace, 2015. URL
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. URL
- 9H-Carbazole, 9-ethyl-. NIST WebBook. URL
- Recrystallization and Crystalliz
- Purification process of carbazole ester precursor of 6-chloro-alpha-methylcarbazole-2-acetic acid.
- Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investig
- Ethyl 3-methyl-9H-carbazole-9-carboxyl
- An In-depth Technical Guide to 9-ethyl-9H-carbazole-2-carbaldehyde: Chemical Properties, Synthesis, and Biological Activity. Benchchem. URL
- Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI, 2018. URL
- This compound. Santa Cruz Biotechnology. URL
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 p
- A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells.
- Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube, 2024. URL
- Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance.
- Chemical Solution Deposition of Functional Oxide Thin Films. SciSpace. URL
- Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. Journal of the American Chemical Society, 2020. URL
- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI, 2024. URL
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 2024. URL
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Application Notes & Protocols: Strategic Functionalization of 9-ethyl-9H-carbazole-3-carboxylic Acid for Advanced Biological Applications
Abstract
The 9-ethyl-9H-carbazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties[1][2][3]. The strategic placement of a carboxylic acid at the 3-position of the 9-ethyl-9H-carbazole core provides a versatile chemical handle for extensive functionalization. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the rationale, methodologies, and protocols for converting 9-ethyl-9H-carbazole-3-carboxylic acid into a diverse library of biologically active molecules. We provide field-proven, step-by-step protocols for key transformations such as amide coupling and esterification, explain the causality behind experimental choices, and discuss the potential biological applications of the resulting derivatives.
Introduction: The Carbazole Core as a Pharmacophore
The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents[2][4]. Its rigid, planar structure and electron-rich nature facilitate interactions with various biological targets. The N-ethyl group at the 9-position enhances lipophilicity, often improving pharmacokinetic properties, while the carboxylic acid at the C-3 position is the key to unlocking its therapeutic potential. This acid group serves as a versatile anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups and molecular scaffolds[5].
Derivatives of the carbazole core have been reported to possess a multitude of biological activities:
-
Anticancer: Carbazole-based compounds have shown potent antiproliferative activity against various cancer cell lines through mechanisms like cell cycle arrest and apoptosis induction[6][7]. Notably, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, was found to reactivate the p53 tumor suppressor pathway in melanoma cells, highlighting a promising therapeutic strategy[8][9].
-
Neuroprotective: Several carbazole derivatives exhibit significant neuroprotective effects, including antioxidant properties and the ability to inhibit amyloid-β aggregation, making them attractive candidates for treating neurodegenerative diseases like Alzheimer's[3][10][11].
-
Antimicrobial: The carbazole scaffold is a key component of various natural and synthetic antimicrobial agents, showing efficacy against bacteria and fungi, including drug-resistant strains[4][12].
-
Anti-inflammatory: Certain carbazole derivatives have demonstrated potent anti-inflammatory activity.
The functionalization of the C-3 carboxylic acid is therefore a critical strategy for modulating these activities and developing novel, high-efficacy drug candidates.
Strategic Functionalization: Rationale and Workflow
The primary goal of functionalizing the carboxylic acid is to generate chemical diversity for biological screening. The two most common and effective strategies are the formation of amides and esters.
-
Amide Bond Formation: This is arguably the most powerful strategy in medicinal chemistry. Coupling the carboxylic acid with a diverse library of primary and secondary amines introduces new pharmacophoric elements. This can profoundly alter a compound's properties by introducing new hydrogen bond donors/acceptors, modulating solubility and lipophilicity, and establishing new interactions with target proteins[13][14].
-
Esterification: The conversion of the carboxylic acid to an ester can serve multiple purposes. Esters can act as prodrugs, which are cleaved by esterases in the body to release the active carboxylic acid. This strategy can improve oral bioavailability and drug delivery. Furthermore, esterification modifies polarity and cell membrane permeability[15][16].
-
Bioconjugation: The carboxylic acid enables covalent linkage to larger biomolecules, such as peptides, antibodies, or labeling agents like fluorescent dyes[17][18]. This approach is fundamental for creating targeted drug delivery systems and advanced diagnostic probes[19][20]. The inherent fluorescence of the carbazole core makes it an excellent scaffold for developing such probes[21].
The general workflow for these transformations is outlined below.
Caption: General workflow for functionalizing the starting material.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key decisions. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Coupling via EDC/NHS Activation
This is the most common and robust method for forming amide bonds. It proceeds under mild conditions and is tolerant of a wide range of functional groups. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange. The addition of NHS traps the activated acid as a more stable NHS ester, which then reacts cleanly with a primary or secondary amine to form the desired amide with high yield, minimizing side reactions[22].
Caption: Mechanism of EDC/NHS mediated amide coupling.
Materials:
-
This compound (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
Desired amine (1.0 - 1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, 2-3 equivalents, if using an amine salt)
-
5% aqueous HCl, saturated aqueous NaHCO₃, and brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution. If the amine is provided as a hydrochloride salt, add DIPEA (2.0 eq.) at this stage.
-
Stir the reaction mixture at room temperature (20-25°C) for 30-60 minutes to ensure complete formation of the active NHS ester.
-
Amine Coupling: Add the desired amine (1.1 eq.) to the activated carboxylic acid solution. The addition can be done neat if the amine is a liquid or as a solution in the reaction solvent.
-
Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted NHS and carboxylic acid), and finally with brine[22].
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to obtain the pure amide derivative.
Expertise Note: The choice of coupling reagent is critical. While EDC/NHS is broadly applicable, other reagents may be preferred in specific cases, such as for sterically hindered substrates or to minimize racemization in chiral systems.
| Coupling Reagent System | Additive | Key Advantages | Common Side Reactions |
| EDC | NHS or HOBt | Water-soluble byproducts, good for aqueous and organic media.[22] | Racemization (suppressed by additive), N-acylurea formation. |
| HATU/HBTU | None | Fast reaction times, high yields, low racemization.[13][23] | Can react with free amine; requires a non-nucleophilic base (DIPEA). |
| BOP-Cl | None | Effective for hindered and electron-deficient amines. | Stoichiometric carcinogenic byproduct (HMPA). |
| DCC | DMAP | Inexpensive, effective for sterically hindered esters (Steglich).[24] | Dicyclohexylurea (DCU) byproduct can be difficult to remove; potent allergen.[25] |
Protocol 2: Fischer Esterification
This classic acid-catalyzed method is cost-effective for synthesizing simple alkyl esters, particularly on a large scale. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol, which also serves as the solvent[15][16].
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; large excess)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 2-5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents).
-
While stirring, carefully add a few drops of concentrated H₂SO₄.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours, depending on the alcohol. Monitor progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate[15].
-
Combine the organic extracts and wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst (Note: CO₂ evolution will occur). Follow with a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude ester by recrystallization or column chromatography.
Protocol 3: Steglich Esterification for Complex Alcohols
For more sensitive or sterically hindered alcohols (e.g., secondary, tertiary), where the harsh conditions of Fischer esterification may lead to dehydration or fail altogether, the Steglich esterification is the method of choice. It uses a carbodiimide (DCC or EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), under mild, neutral conditions[24][25].
Materials:
-
This compound (1.0 equivalent)
-
Desired alcohol (1.1 - 1.5 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or EDC (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM, cool the flask to 0°C in an ice bath.
-
Add DCC (1.1 eq.) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours[24].
-
Work-up:
-
Filter off the precipitated DCU byproduct and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to remove any remaining impurities and traces of DCU.
Potential Biological Applications and Pathways
The functionalized derivatives of this compound can be screened for a variety of biological activities. A key area of interest is oncology. As demonstrated with a similar carbazole aldehyde, these compounds may reactivate the p53 pathway, a critical tumor suppression mechanism often inactivated in cancers like melanoma[8].
Caption: Potential p53 activation pathway targeted by carbazole derivatives[8].
| Derivative Class | Target Biological Application | Rationale & Key Examples |
| Amides | Anticancer | Introduce hydrogen bonding moieties to interact with protein targets. A wide range of carbazole derivatives have shown IC50 values in the low micromolar range against colon, liver, and breast cancer cell lines[6]. |
| Amides/Esters | Neuroprotection | Modulate lipophilicity to improve blood-brain barrier penetration. Carbazole derivatives have shown antioxidant effects and inhibition of Aβ aggregation, relevant to Alzheimer's disease[10][11]. |
| Amides | Antimicrobial | Mimic or block substrate binding in essential bacterial enzymes. Derivatives have shown potent activity against S. aureus, E. coli, and other pathogens[1][12]. |
| Bioconjugates | Targeted Therapy / Diagnostics | Link the fluorescent carbazole core to a tumor-targeting peptide or antibody. Carbazole's photophysical properties are well-suited for creating fluorescent probes[21][26]. |
Conclusion
This compound is a high-value starting material for the synthesis of biologically active compounds. Its functionalization through robust and well-established protocols, such as amide coupling and esterification, allows for the creation of large, diverse chemical libraries. These libraries are essential for modern drug discovery campaigns targeting a range of diseases from cancer to neurodegeneration. The methodologies presented herein provide a solid foundation for researchers to explore the vast therapeutic potential of the carbazole scaffold.
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Experimental protocol for the synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid
Introduction
Carbazole and its derivatives are privileged heterocyclic scaffolds that form the structural core of numerous pharmacologically active compounds and advanced organic materials. Their unique electronic properties, arising from a fused aromatic system with a nitrogen heteroatom, make them exceptional candidates for drug development, organic light-emitting diodes (OLEDs), and photovoltaic applications. 9-ethyl-9H-carbazole-3-carboxylic acid is a key synthetic intermediate, providing a versatile handle for further molecular elaboration. The ethyl group at the 9-position enhances solubility in organic solvents, while the carboxylic acid at the 3-position serves as a crucial anchor point for esterification, amidation, or other coupling reactions.
This guide provides a detailed, three-part experimental protocol for the synthesis of this compound, commencing from commercially available carbazole. The narrative emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers in organic synthesis, medicinal chemistry, and materials science.
Overall Synthetic Strategy
The synthesis is accomplished via a robust three-step sequence: (1) N-alkylation of the carbazole nitrogen, (2) regioselective formylation at the C-3 position using a Vilsmeier-Haack reaction, and (3) a mild oxidation of the resulting aldehyde to the target carboxylic acid.
Caption: Overall 3-step synthesis workflow.
Part 1: Synthesis of 9-ethyl-9H-carbazole (Intermediate 1)
The initial step involves the alkylation of the nitrogen atom of carbazole. The acidity of the N-H proton (pKa ≈ 17) allows for its deprotonation by a suitable base, such as potassium hydroxide, to form a nucleophilic carbazolide anion. This anion then readily undergoes an Sₙ2 reaction with an ethylating agent like bromoethane to furnish the desired product.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Carbazole | C₁₂H₉N | 167.21 | 246 | 355 | Irritant, Carc. Suspect[1] |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 406 | 1327 | Corrosive, Acutely Toxic |
| Bromoethane | C₂H₅Br | 108.97 | -119 | 38 | Flammable, Irritant, Toxic |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Irritant, Repro. Toxin |
| Methylene Chloride | CH₂Cl₂ | 84.93 | -96.7 | 40 | Irritant, Carcinogen |
| Magnesium Sulfate (anhyd.) | MgSO₄ | 120.37 | 1124 | - | Irritant |
Experimental Protocol
-
To a 500 mL round-bottom flask, add carbazole (20.0 g, 119.6 mmol), potassium hydroxide (20.1 g, 358.8 mmol), and dimethylformamide (DMF, 200 mL).
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Slowly add bromoethane (26.5 mL, 358.8 mmol) to the stirring suspension.
-
Heat the reaction mixture to 60°C and maintain stirring overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of cold brine (saturated NaCl solution).
-
Transfer the aqueous mixture to a separatory funnel and extract with methylene chloride (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a solid residue.
-
Purify the crude product by recrystallization from hot ethanol to afford 9-ethyl-9H-carbazole as a white solid.[2][3]
-
Expected Yield: ~85-90%. Melting Point: 67-69°C.
Part 2: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde (Intermediate 2)
This transformation is achieved via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic compounds.[4][5][6] The reaction proceeds through the in-situ formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from DMF and phosphorus oxychloride (POCl₃).[7] The electron-donating nitrogen atom of the 9-ethyl-9H-carbazole ring activates the aromatic system, directing the electrophilic attack preferentially to the C-3 and C-6 positions, which are electronically enriched and sterically accessible.[8] Under stoichiometric control, mono-formylation is the predominant outcome.
Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack reaction.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 9-ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 67-69 | 188-190 | Irritant |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.25 | 105.8 | Highly Corrosive, Toxic, Water-Reactive[9][10][11][12] |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | -61 | 153 | Irritant, Repro. Toxin |
| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 | Harmful, Carcinogen |
| Sodium Sulfate (anhyd.) | Na₂SO₄ | 142.04 | 884 | - | Irritant |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.37 | Flammable, Irritant |
Experimental Protocol
-
Caution: This reaction must be performed in a well-ventilated chemical fume hood. All glassware must be thoroughly dried to prevent violent reaction of POCl₃ with moisture.
-
In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 9-ethyl-9H-carbazole (10.0 g, 51.2 mmol) in anhydrous DMF (50 mL).
-
Cool the mixture to 0°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of phosphorus oxychloride (5.0 mL, 53.8 mmol, 1.05 eq) in anhydrous DMF (10 mL).
-
Add the POCl₃ solution dropwise to the cooled carbazole solution over 30 minutes with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.[13]
-
Carefully pour the reaction mixture onto 300 g of crushed ice with stirring. This quenching step is exothermic and may release HCl gas.[14]
-
Stir the resulting mixture for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with chloroform (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde as a pale yellow or white solid.[13]
-
Expected Yield: ~85%. Melting Point: 85-87°C.[3]
Part 3: Synthesis of this compound (Final Product)
The final step is the oxidation of the aldehyde functional group to a carboxylic acid. The Pinnick oxidation is the method of choice for this transformation due to its exceptional mildness and high chemoselectivity.[15][16] The active oxidant, chlorous acid (HClO₂), is generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions buffered by sodium dihydrogen phosphate (NaH₂PO₄). A scavenger, 2-methyl-2-butene, is used to quench the hypochlorous acid (HOCl) byproduct, which could otherwise react with the electron-rich carbazole ring.[17][18] This method effectively avoids over-oxidation or degradation of the sensitive heterocyclic core.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 9-ethyl-9H-carbazole-3-carbaldehyde | C₁₅H₁₃NO | 223.27 | 85-87 | - | Irritant |
| Sodium Chlorite (NaClO₂) | NaClO₂ | 90.44 | 180-200 (dec.) | - | Oxidizer, Toxic, Corrosive |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | NaH₂PO₄ | 119.98 | >200 | - | Irritant |
| 2-methyl-2-butene | C₅H₁₀ | 70.13 | -134 | 38.5 | Highly Flammable, Irritant |
| tert-Butanol | C₄H₁₀O | 74.12 | 25.7 | 82.5 | Flammable, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Irritant, Neurotoxin |
Experimental Protocol
-
In a 500 mL Erlenmeyer flask, dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (5.0 g, 22.4 mmol) in tert-butanol (150 mL).
-
Add 2-methyl-2-butene (25 mL, ~10 eq.) to the solution to act as the scavenger.
-
In a separate beaker, prepare a solution of sodium chlorite (6.08 g, 67.2 mmol, 3 eq.) and sodium dihydrogen phosphate monohydrate (6.08 g) in deionized water (60 mL).
-
Add the aqueous sodium chlorite/phosphate solution dropwise to the stirring aldehyde solution over 20 minutes at room temperature.
-
Stir the biphasic mixture vigorously for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the bulk of the tert-butanol and 2-methyl-2-butene.
-
Dilute the remaining aqueous slurry with 100 mL of water and acidify to pH 2-3 with 2M HCl. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold water (3 x 50 mL).
-
Dry the crude solid in a vacuum oven.
-
The product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a white or off-white solid.
-
Expected Yield: >90%. Molecular Weight: 239.27 g/mol .
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus Oxychloride (POCl₃): Is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas.[9][10][11][12] It must be handled under anhydrous conditions in a fume hood. Ensure an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is available for spills.
-
Potassium Hydroxide (KOH): Is a strong, corrosive base. Avoid contact with skin and eyes.
-
Potassium Permanganate (KMnO₄) (if used as an alternative oxidant): Is a powerful oxidizing agent. Keep away from flammable materials and acids.[19][20][21][22][23]
-
Waste Disposal: All chemical waste, particularly chromium residues if Jones oxidation were used, must be disposed of according to institutional and local environmental regulations.
References
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Application Notes & Protocols: 9-Ethyl-9H-carbazole-3-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its rigid, planar, and electron-rich nature allows for favorable interactions with a variety of biological targets. The N-substituted derivative, 9-ethyl-9H-carbazole, offers enhanced lipophilicity and modified electronic properties compared to its parent carbazole. When functionalized with a carboxylic acid at the 3-position, 9-ethyl-9H-carbazole-3-carboxylic acid emerges as a highly versatile starting material for the synthesis of advanced pharmaceutical intermediates. This guide provides an in-depth exploration of its application, focusing on the synthesis of carbazole-carboxamides, a class of compounds showing significant promise as kinase inhibitors for targeted cancer therapy.[1][3]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₂ | [4] |
| Molecular Weight | 239.27 g/mol | [4] |
| Melting Point | 230-231 °C | [5] |
| Appearance | Solid | - |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| CAS Number | 57102-98-4 | [6] |
Core Synthetic Strategy: Amide Coupling for Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Carbazole-based molecules have been successfully developed as potent kinase inhibitors.[2][3] The primary synthetic transformation to leverage this compound in this context is the amide coupling reaction . This reaction forms a stable amide bond between the carboxylic acid group of the carbazole scaffold and an amino group of a second, pharmaceutically relevant building block.
The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine. This strategy allows for the modular assembly of diverse compound libraries by varying the amine coupling partner.
Caption: General workflow for amide coupling.
Exemplary Protocol: Synthesis of a Kinase Inhibitor Intermediate
This protocol details the synthesis of N-(pyridin-4-yl)-9-ethyl-9H-carbazole-3-carboxamide , an intermediate representative of scaffolds used in the development of Janus kinase (JAK2) and Bruton's tyrosine kinase (BTK) inhibitors.[3] The choice of 4-aminopyridine as the coupling partner is based on its prevalence in kinase inhibitor structures, where the pyridine nitrogen often forms a key hydrogen bond interaction with the kinase hinge region.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₁₅H₁₃NO₂ | 239.27 | Major Aldrich | Starting Material |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | Major Aldrich | Coupling Partner |
| EDC (EDAC) | C₈H₁₇N₃·HCl | 191.70 | Major Aldrich | Coupling Reagent |
| HOBt | C₆H₅N₃O | 135.12 | Major Aldrich | Additive |
| DIPEA | C₈H₁₉N | 129.24 | Major Aldrich | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Major Aldrich | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Major Aldrich | Extraction solvent |
| Saturated NaHCO₃ solution | - | - | - | For work-up |
| Brine | - | - | - | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Major Aldrich | Drying agent |
Step-by-Step Protocol
Caption: Experimental workflow for synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 239 mg, 1.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL) and stir until the solid is fully dissolved.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq, 230 mg, 1.2 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 162 mg, 1.2 mmol).
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization (if chiral centers were present). It reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions but highly reactive towards amines.[7][8]
-
-
Addition of Base and Amine: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.44 mL, 2.5 mmol) to the mixture.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine formed during the reaction, driving the equilibrium towards product formation.[7]
-
-
In a separate vial, dissolve 4-aminopyridine (1.1 eq, 104 mg, 1.1 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into water (approx. 50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove unreacted HOBt and carboxylic acid, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(pyridin-4-yl)-9-ethyl-9H-carbazole-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS, and IR spectroscopy).
Conclusion and Future Perspectives
This compound serves as a robust and versatile platform for the synthesis of pharmaceutically valuable intermediates. The amide coupling protocol presented here is a reliable and adaptable method for generating libraries of carbazole-carboxamides. By substituting 4-aminopyridine with other amino-heterocycles or functionalized amines, researchers can rapidly access a diverse range of novel chemical entities for screening in drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors.
References
- Zimmermann, K., et al. (2015). Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters, 25(15), 2892-2896.
- Elmorsy, M. R., et al. (2023). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry, 20(6), 444-465.
- Request PDF. (n.d.). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. ResearchGate.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-146.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Semantic Scholar. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Potential Anti-SARS-CoV-2 Agents.
- PubMed. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment.
- Iraqi Journal of Science. (2014). Synthesis of new 9H-Carbazole derivatives.
- Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive cyclization.
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- ResearchGate. (n.d.). Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds.
- NIST. (n.d.). 9H-Carbazole, 9-ethyl-.
- LookChem. (n.d.). This compound.
- ChemSynthesis. (n.d.). ethyl 3-chloro-9H-carbazole-9-carboxylate.
- MDPI. (2022). 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank, 2022(3), M1453.
- PubMed. (2022). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma.
- ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
- PubMed. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors.
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Application Notes & Protocols: Carbazole Derivatives in Thermally Activated Delayed Fluorescence (TADF) Emitters
Prepared by: Gemini, Senior Application Scientist
Foundational Principle: Thermally Activated Delayed Fluorescence (TADF)
Context: Overcoming Efficiency Limits in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLED technology, the generation of light originates from the recombination of electrons and holes to form excited states, or excitons. According to quantum spin statistics, this process yields excitons in a 1:3 ratio of emissive singlets (S₁) to non-emissive triplets (T₁)[1]. First-generation fluorescent OLEDs could only harvest the 25% of singlet excitons, capping their theoretical internal quantum efficiency (IQE) at a mere 25%[1]. While second-generation phosphorescent OLEDs (PHOLEDs) utilize heavy metal complexes to enable triplet harvesting and achieve 100% IQE, they often rely on expensive and rare metals like iridium and platinum[2][3].
The third generation of OLED emitters is defined by Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables purely organic molecules to achieve a theoretical IQE of 100% by harvesting triplet excitons without the need for heavy metals[2][4][5].
The TADF Mechanism: A Pathway to Full Exciton Utilization
TADF emitters are engineered to have a very small energy difference between their lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST)[6][7][8]. This small gap (typically < 0.2 eV) allows for an efficient, thermally-driven process called Reverse Intersystem Crossing (RISC) .
The process unfolds as follows[2][7][9]:
-
Excitation: Electrical excitation populates both S₁ (25%) and T₁ (75%) states.
-
Prompt Fluorescence (PF): The S₁ excitons rapidly decay to the ground state (S₀), emitting light in a process known as prompt fluorescence.
-
Reverse Intersystem Crossing (RISC): The abundant T₁ excitons, which cannot efficiently emit light directly, are "up-converted" back to the S₁ state using thermal energy from the environment.
-
Delayed Fluorescence (DF): These newly populated S₁ states then emit light as they decay to S₀. This emission is identical in wavelength to the prompt fluorescence but occurs on a longer timescale, hence the term "delayed fluorescence."
By providing a pathway for triplets to be converted into singlets, the TADF mechanism allows for the harvesting of all excitons, leading to significantly enhanced device efficiency[4][5].
Caption: The Jablonski diagram illustrating the TADF mechanism.
The Role of Carbazole Derivatives in TADF Emitters
Why Carbazole? A Premier Donor Moiety
Carbazole and its derivatives have become cornerstone building blocks in the design of high-performance TADF emitters for several key reasons[6][10][11]:
-
Strong Electron-Donating Nature: Carbazole is an electron-rich aromatic heterocycle, making it an excellent hole-transporting and electron-donating unit[10].
-
High Triplet Energy: The high triplet energy of the carbazole unit (around 3.0 eV) helps ensure that the triplet energy of the final TADF molecule remains high enough for efficient emission, particularly for blue emitters[3].
-
Structural Rigidity and Thermal Stability: The rigid, planar structure of the carbazole core contributes to high thermal and morphological stability, which is crucial for long device lifetimes[12][13].
-
Functionalization Versatility: The carbazole scaffold can be easily functionalized at multiple positions (e.g., N-position at 9, and C-positions at 3, 6) allowing for fine-tuning of electronic properties and solubility[11][13].
Molecular Design: The Donor-Acceptor (D-A) Strategy
The most successful strategy for creating TADF emitters involves a Donor-Acceptor (D-A) molecular architecture[11][14]. In this design, one or more carbazole units (the Donor) are covalently linked to an electron-deficient (Acceptor) moiety.
This D-A structure induces intramolecular charge transfer (ICT) upon excitation. The key consequence is the spatial separation of the Highest Occupied Molecular Orbital (HOMO), which is localized on the carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor[6][8]. This spatial separation minimizes the orbital overlap, which is a critical factor in reducing the ΔEST to the small values required for efficient RISC[3].
Common acceptor units paired with carbazole donors include triazines, sulfones, benzophenones, and cyanophenyl groups[3][6][14].
Caption: The Donor-Acceptor design strategy for carbazole-based TADF emitters.
Synthesis Protocol: A Carbazole-Triazine TADF Emitter
This protocol outlines a representative synthesis of a D-A type TADF emitter using a Suzuki cross-coupling reaction, a common method for linking donor and acceptor fragments[15][16]. The target is a generic DCzTRZ-type molecule, where carbazole donors are attached to a triazine acceptor core.
Materials:
-
2,4-dichloro-6-phenyl-1,3,5-triazine (Acceptor precursor)
-
9-phenyl-9H-carbazole-3-boronic acid (Donor precursor)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene and Water (Solvent system)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (2.2 eq), and K₃PO₄ (4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water to the flask in a 10:1 ratio.
-
Catalyst/Ligand Addition: In a separate vial under inert atmosphere, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the main reaction flask.
-
Scientist's Note: The Pd/ligand system is crucial for the efficiency of the C-C bond formation. SPhos is a bulky phosphine ligand that promotes high catalytic activity for this type of cross-coupling.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization Protocol
This section describes the essential measurements to validate the TADF properties of the newly synthesized carbazole derivative[4][7][17].
Steady-State Spectroscopy
-
Objective: Determine the absorption and emission energies (S₁ energy).
-
Protocol:
-
Prepare dilute solutions (10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, toluene, DCM).
-
Record UV-Visible absorption spectra to identify the absorption bands.
-
Record photoluminescence (PL) spectra by exciting at the lowest energy absorption maximum. The onset of the emission spectrum in a non-polar solvent provides an estimate of the S₁ energy level[7].
-
Photoluminescence Quantum Yield (PLQY)
-
Objective: Quantify the emission efficiency of the material.
-
Protocol:
-
Use an integrating sphere coupled to a spectrofluorometer.
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., toluene).
-
Measure the emission spectrum of the blank (solvent only) and the sample under the same excitation conditions.
-
The instrument software calculates the PLQY by comparing the number of absorbed photons to the number of emitted photons. A high PLQY (>80%) is desirable[18].
-
Time-Resolved Photoluminescence
-
Objective: Distinguish between prompt and delayed fluorescence and determine their lifetimes.
-
Protocol:
-
Use a time-correlated single photon counting (TCSPC) or multichannel scaling (MCS) system[17].
-
Prepare a solution (10⁻⁵ M) and thoroughly degas it by bubbling with argon or nitrogen for at least 20 minutes to remove oxygen, which is a triplet quencher[7].
-
Excite the sample with a pulsed laser and record the photoluminescence decay profile.
-
The decay curve will typically show a bi-exponential character:
-
A fast-decaying component (nanoseconds) corresponding to prompt fluorescence .
-
A slow-decaying component (microseconds to milliseconds) corresponding to thermally activated delayed fluorescence [4].
-
-
The presence of a significant delayed component that is quenched by oxygen is the hallmark of a TADF material.
-
Determination of the Singlet-Triplet Energy Gap (ΔEST)
-
Objective: Quantify the energy gap to confirm it is small enough for RISC.
-
Protocol:
-
S₁ Energy: Determined from the high-energy onset of the fluorescence spectrum recorded at room temperature[7].
-
T₁ Energy: Determined from the high-energy onset of the phosphorescence spectrum. This measurement must be performed at low temperature (typically 77 K, liquid nitrogen) to suppress RISC and make the phosphorescence visible[4][7].
-
Calculation: ΔEST = E(S₁) - E(T₁). An efficient TADF emitter should have a ΔEST value below 0.2 eV[6][9].
-
| Property | Typical Range for Carbazole-TADF Emitters | Significance |
| λem (Emission Peak) | 450 - 600 nm (Blue to Orange) | Determines the color of the OLED. |
| PLQY (in solution) | > 80% | High efficiency of light emission.[18] |
| ΔEST | < 0.2 eV | Enables efficient Reverse Intersystem Crossing (RISC).[19] |
| τprompt (Prompt Lifetime) | 1 - 50 ns | Characteristic of allowed singlet state decay.[4] |
| τdelayed (Delayed Lifetime) | 1 - 20 µs | Confirms the presence of the TADF mechanism.[20] |
OLED Fabrication and Testing Protocol
This protocol describes the fabrication of a simple, multi-layer OLED using the synthesized carbazole derivative as the emitter doped into a host material[21].
Device Architecture and Workflow
A typical device structure is: ITO / HTL / EML / HBL / ETL / LiF / Al.
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer
-
EML: Emissive Layer (Host:TADF Emitter)
-
HBL: Hole Blocking Layer
-
ETL: Electron Transport Layer
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Caption: A typical workflow for fabricating a solution-processed TADF-OLED.
Fabrication Protocol (Solution-Processing)
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the ITO work function.
-
-
Layer Deposition:
-
HTL: Spin-coat a solution of a hole-transport material (e.g., TCTA) onto the ITO substrate and anneal according to literature specifications.
-
EML: Prepare a solution of a suitable host material (e.g., mCP) doped with the synthesized carbazole-TADF emitter (e.g., 5-10 wt%). Spin-coat this solution on top of the HTL and anneal.
-
Scientist's Note: The host material facilitates charge transport and prevents aggregation-caused quenching of the emitter, which is crucial for high efficiency[10][22]. The doping concentration must be optimized to balance efficiency and roll-off[8].
-
-
Cathode Evaporation:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the HBL, ETL, a thin layer of LiF (~1 nm), and the Al cathode (~100 nm).
-
-
Encapsulation and Testing:
-
Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from air and moisture.
-
Characterize the device using a source meter and a calibrated spectrometer to obtain current density-voltage-luminance (J-V-L) characteristics and calculate the External Quantum Efficiency (EQE).
-
| Performance Metric | Typical Value for High-Efficiency Device | Significance |
| Turn-on Voltage | < 4.0 V | Low voltage required to initiate light emission.[10][18] |
| Maximum Luminance | > 10,000 cd/m² | Brightness of the device.[22] |
| Maximum EQE | > 20% | Overall device efficiency (photons out per electron in).[3][20] |
| Color Coordinates (CIE) | Varies by emitter | Defines the precise color of the emission on the CIE 1931 diagram.[9] |
References
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/tc/c7tc02156a]
- Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/25754407/]
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. [URL: https://www.oldcitypublishing.
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. ResearchGate. [URL: https://www.researchgate.
- Carbazole Dendrimers as Solution-Processable Thermally Activated Delayed-Fluorescence Materials | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Photophysical characterisation of a novel TADF emitter. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.0c00257]
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. SciSpace. [URL: https://typeset.io/papers/perspective-on-carbazole-based-organic-compounds-as-256g0b1j]
- Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ma/d4ma00282a]
- Recent Advances of Donor-Acceptor Type Carbazole-Based Molecules for Light Emitting Applications. ResearchGate. [URL: https://www.researchgate.
- Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8144883/]
- Photophysical properties of the TADF materials. ResearchGate. [URL: https://www.researchgate.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc01538d]
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc01538d/unauth]
- Aluminum Complex-Core Carbazole Dendrimers Exhibiting Thermally Activated Delayed Fluorescence. Kyushu University Pure Portal Site. [URL: https://hyoka.ofc.kyushu-u.ac.jp/search/details/research/92b23136277b06871131a90d4052ca5f/english.html]
- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI. [URL: https://www.mdpi.com/2079-4991/14/1/100]
- Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/343276662_Novel_carbazole_host_materials_for_solution_processed_TADF_Organic_Light_Emitting_Diodes]
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Perspective-on-carbazole-based-organic-compounds-as-Kukhta-Brant/529759c55b1191023c72782e3678385038c1a704]
- Device structure and fabrication process of the fully‐solution‐processed OLEDs. ResearchGate. [URL: https://www.researchgate.net/figure/Device-structure-and-fabrication-process-of-the-fully-solution-processed-OLEDs_fig1_328325608]
- The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00244]
- Highly efficient carbazolylgold(III) dendrimers based on thermally activated delayed fluorescence and their application. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Highly-efficient-carbazolylgold(III)-dendrimers-on-Cheng-Yam/475962768560124238e55e0a6d07d91986420551]
- A multi-resonant thermally activated delayed fluorescence emitter with a twisted second-generation carbazole dendron showing suppressed concentration quenching and its use in solution-processed organic light-emitting diodes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc00732d]
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks. [URL: https://scholarworks.aub.edu.lb/handle/10938/21574]
- Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6533]
- Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d3tc04128h]
- What is TADF OLED? Luminescence technology corp. [URL: https://www.lumtec.
- A Series of Fused Carbazole/Carbonyl Based Blue to Yellow‐Green Thermally Activated Delayed Fluorescence Materials for Efficient Organic Light‐Emitting Diodes. R Discovery. [URL: https://discovery.researcher.life/article/a-series-of-fused-carbazole-carbonyl-based-blue-to-yellow-green-thermally-activated-delayed-fluorescence-materials-for-efficient-organic-light-emitting-diodes/50123512b9970921a9957771f28b22a0]
- TADF Materials in OLEDs: How They Work and Why They Matter. Patsnap Eureka. [URL: https://eureka.patsnap.
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Troubleshooting & Optimization
Common side products in the synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working with or synthesizing 9-ethyl-9H-carbazole-3-carboxylic acid. Here, we address common challenges, focusing on the identification and mitigation of side products. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic principles to enhance the yield, purity, and scalability of your synthesis.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. The typical synthetic routes involve the N-ethylation of a carbazole-3-functionalized precursor or the carboxylation of 9-ethyl-9H-carbazole. Each approach has its unique set of potential side reactions.
Issue 1: Incomplete N-Ethylation of the Carbazole Ring
Question: I am attempting to synthesize this compound by ethylating carbazole-3-carboxylic acid, but I consistently observe a significant amount of starting material in my final product. How can I drive the reaction to completion?
Answer:
Incomplete N-ethylation is a common issue, often stemming from suboptimal reaction conditions. The acidity of the N-H proton in carbazole is relatively low (pKa ≈ 17), necessitating a sufficiently strong base to generate the carbazolide anion for subsequent alkylation.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Base Strength/Stoichiometry | Weak bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the carbazole nitrogen, especially if the carboxylic acid group is present. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least 2.2 equivalents of the base are used to deprotonate both the carboxylic acid and the carbazole N-H. |
| Poor Solubility | The carbazole starting material or its salt may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction kinetics. | Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve solubility. |
| Steric Hindrance | While less common with an ethyl group, bulky alkylating agents can face steric hindrance.[1] | This is not typically an issue for ethylation. However, ensure your ethylating agent (e.g., ethyl iodide, diethyl sulfate) is of high purity. |
| Reaction Temperature and Time | The reaction may require more thermal energy or longer reaction times to proceed to completion. | Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time as needed. |
Issue 2: Formation of Isomeric Carboxylic Acids During Carboxylation
Question: I am synthesizing the target compound by carboxylating 9-ethyl-9H-carbazole. My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the carboxylation?
Answer:
Achieving high regioselectivity in the carboxylation of 9-ethyl-9H-carbazole is a significant challenge. The carbazole ring has multiple positions susceptible to electrophilic attack. The 3 and 6 positions are generally the most electron-rich and sterically accessible, leading to a mixture of products.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Reaction Type and Conditions | Friedel-Crafts type carboxylations (e.g., with oxalyl chloride followed by hydrolysis) or Vilsmeier-Haack formylation (followed by oxidation) can lead to poor regioselectivity.[2] | A directed ortho-metalation (DoM) approach can provide greater regioselectivity. However, for the 3-position, a different strategy is often needed. Consider starting with a pre-functionalized carbazole, such as 3-bromo-9H-carbazole, which can be ethylated and then subjected to a palladium-catalyzed carbonylation or a lithium-halogen exchange followed by quenching with CO₂. |
| Kinetic vs. Thermodynamic Control | The reaction conditions may favor the formation of a thermodynamically stable mixture of isomers. | Lowering the reaction temperature can sometimes favor the kinetically preferred product. However, this may also slow down the reaction rate significantly. |
A more reliable approach is to use a synthetic route that builds the desired regiochemistry from the start, such as a Cadogan reductive cyclization or a Suzuki coupling followed by cyclization.[3][4]
Issue 3: Presence of Dimerized or Polymerized Byproducts
Question: After my reaction, I've isolated a high-molecular-weight, insoluble material along with my desired product. What is this, and how can I prevent its formation?
Answer:
The formation of dimeric or polymeric byproducts, such as 9,9'-diethyl-9H,9'H-3,3'-bicarbazole, can occur under certain conditions, particularly in reactions involving strong acids or oxidative conditions.[5]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Oxidative Coupling | Carbazole and its derivatives can undergo oxidative coupling, especially in the presence of strong oxidizing agents or certain metal catalysts. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessarily high temperatures. |
| Harsh Reaction Conditions | Strongly acidic or basic conditions at high temperatures can promote side reactions. | Optimize the reaction conditions to be as mild as possible. If using a strong base, add it slowly at a lower temperature. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial carbazole, and can they affect my synthesis?
A1: Commercial carbazole can contain trace amounts of isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole.[6] These impurities can have a significant impact on the photophysical properties of the final products.[7][8] For applications where high purity is critical, it is advisable to purify the starting carbazole by recrystallization or sublimation.
Q2: I am using a Buchwald-Hartwig amination to construct the carbazole core. What are the potential side products?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9][10][11] However, side reactions can occur. One potential byproduct is the formation of hydrodehalogenated arene and an imine product via beta-hydride elimination.[11] Additionally, catalyst deactivation can occur. The choice of ligand is crucial to minimize these side reactions.
Q3: What about the Ullmann condensation for carbazole synthesis? What are the drawbacks?
A3: The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[12][13] A significant drawback is that it often requires harsh reaction conditions, such as high temperatures (often over 210 °C) and high-boiling polar solvents.[12] These conditions can lead to the formation of side products and may not be suitable for substrates with sensitive functional groups. Modern variations with improved ligands can allow for milder conditions.[14][15]
Q4: Can over-ethylation be a problem?
A4: While N-ethylation is the primary reaction, in theory, C-ethylation could occur under very harsh Friedel-Crafts type conditions, but this is generally not a significant side reaction in the N-alkylation of carbazole. The formation of a quaternary ammonium salt is not possible at the nitrogen.
III. Experimental Workflow & Visualization
Synthetic Pathway and Potential Side Products
The following diagram illustrates a general synthetic route to this compound and highlights where common side products may arise.
Caption: Synthetic routes and common side products.
Protocol: Purification of this compound
If your synthesis results in a mixture of isomers or other impurities, purification can be achieved through the following methods:
-
Recrystallization: This is often the first and most effective method for purifying the final product.
-
Step 1: Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, acetic acid, or a mixture of solvents like ethyl acetate/hexane).
-
Step 2: If insoluble impurities are present, perform a hot filtration.
-
Step 3: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Step 4: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be effective.[5]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture. A small amount of acetic acid may be added to the eluent to improve the resolution of carboxylic acids.
-
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral impurities.
-
Step 1: Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Step 2: Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Step 3: Separate the layers. The organic layer will contain neutral impurities.
-
Step 4: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates.
-
Step 5: Collect the solid product by filtration.
-
IV. References
-
Revisiting Carbazole: Origin, Impurity, and Properties. ResearchGate.
-
Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. University of Barcelona.
-
Supporting Information. The Royal Society of Chemistry.
-
Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate.
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica.
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH.
-
The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..
-
On Water’’ Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate.
-
Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents.
-
A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry - ACS Publications.
-
Carbazole isomers induce ultralong organic phosphorescence. PubMed.
-
Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... ResearchGate.
-
Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate.
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.
-
Process for the preparation of N-ethylcarbazole. Google Patents.
-
Carbazole. Wikipedia.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
-
Buchwald–Hartwig amination. Wikipedia.
-
Ullmann condensation. Wikipedia.
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.
-
“On Water’’ Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry - ACS Publications.
-
CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry - ACS Publications.
-
A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. NIH.
-
(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate.
-
Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.
-
A kind of synthetic method of N-ethylcarbazole. Google Patents.
-
Plausible mechanism for synthesis of methyl 9H‐carbazole‐1‐carboxylate... ResearchGate.
-
Steric and electronic control regioselectivity in arylation of carbazoles using dual catalysis M. Shahid, Perumal Muthuraja, Pur. The Royal Society of Chemistry.
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate.
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- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 9-ethyl-9H-carbazole-3-carboxylic acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 9-ethyl-9H-carbazole-3-carboxylic acid via recrystallization. It is structured as a technical support hub, addressing common issues through troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various functional materials and pharmaceutical compounds.[1] Its purity is paramount, as even minor impurities can significantly impact the efficacy, safety, and performance of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from contaminants.[2] This guide explains the causality behind the procedural steps and provides a self-validating framework for achieving high-purity crystals.
Physicochemical Properties & Characterization
Verifying the identity and purity of the final product is a critical step. The following table summarizes key physicochemical properties of the target compound. A sharp melting point close to the literature value is a strong indicator of high purity.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 57102-98-4 | [1] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | Not explicitly reported, but the parent compound (9H-carbazole-3-carboxylic acid) melts at ~271-278 °C. The ethyl group is expected to lower this value.[3][4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a generalized procedure. Optimal solvent choice and volumes should be determined through small-scale solubility tests.[2][5] Ethanol is often a suitable solvent for carbazole derivatives.[6][7][8]
Step 1: Solvent Selection & Solubility Testing
-
Objective: Identify a solvent that dissolves the compound when hot but not when cold. Impurities should ideally be soluble at all temperatures or insoluble at all temperatures.[2]
-
Procedure:
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the test solvent (e.g., ethanol, isopropanol, acetic acid) dropwise at room temperature. Observe for dissolution. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.
-
Step 2: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the crude product while stirring and heating.[5] Avoid adding a large excess of solvent, as this will reduce the final yield.[5][9]
Step 3: Hot Filtration (Conditional)
-
Objective: To remove insoluble impurities (e.g., dust, inorganic salts).
-
Procedure:
-
If insoluble particles are visible in the hot solution, perform a hot gravity filtration.
-
Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[9]
-
Filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation by further decreasing the compound's solubility.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.[5] Using room temperature or excess solvent will redissolve some of the product, leading to yield loss.
Step 6: Drying
-
Press the crystals as dry as possible on the filter paper with a clean spatula or stopper.
-
Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization process in a direct question-and-answer format.
Q1: My compound won't dissolve, even after adding a significant amount of hot solvent. What's wrong?
A1: This typically indicates one of two issues:
-
Poor Solvent Choice: The solvent may simply be a poor solvent for your compound, even at elevated temperatures. You will need to perform new solubility tests with different solvents. Since this compound is a polar molecule, polar solvents like alcohols (ethanol, isopropanol) or acetic acid are good candidates.[2]
-
Insoluble Impurities: It's possible that a large fraction of your crude material consists of insoluble impurities. If a significant portion of the material dissolves but a residue remains, proceed to the hot filtration step to remove the insoluble matter.[9]
Q2: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[9] The oil is an impure liquid form of your compound.
-
Immediate Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration. Then, allow the solution to cool very slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature.
-
Preventative Measures:
-
Change Solvents: Choose a solvent with a lower boiling point or one in which your compound is more soluble when hot.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include ethanol/water or toluene/hexane.[9]
-
Q3: The solution has cooled completely, but no crystals have formed. What should I do?
A3: This is likely a supersaturated solution.[5] You need to induce crystallization. Here are several techniques to try in sequence:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. It will act as a template for other crystals to grow upon.[2]
-
Cool Further: Ensure the solution has been thoroughly cooled in an ice bath.
-
Reduce Solvent Volume: If induction methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.
Q4: My final yield of pure crystals is very low. What are the most common causes?
A4: Low yield is a frequent issue with several potential causes:
-
Excess Solvent: The most common reason is using too much solvent during the initial dissolution step. This keeps a significant portion of your product dissolved even at low temperatures.[5]
-
Premature Crystallization: If the product crystallized in the filter paper during hot filtration, it was lost before the cooling stage. Ensure your funnel and receiving flask are adequately pre-heated.[9]
-
Excessive Washing: Washing the final crystals with too much solvent, or with solvent that was not ice-cold, will dissolve a portion of your product.[5]
-
Inappropriate Solvent: The chosen solvent might have a relatively high solubility for your compound even at 0 °C.
Q5: The final crystals have a yellow or brown tint. How can I obtain a colorless product?
A5: Colored impurities are often large, polar molecules that co-crystallize with the product.
-
Activated Charcoal: You can remove them by adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities.[2]
-
Caution: Use charcoal sparingly (a tiny spatula tip is often sufficient). Adding too much will adsorb your desired product as well, significantly reducing your yield.[2] You must perform a hot filtration after using charcoal to remove it.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate - PMC - NIH. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3239276/
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem. URL: https://www.benchchem.com/technical-support-center/optimization-of-solvent-systems-for-carboxylic-acid-purity
- 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v79p0064
- 9-Ethyl-3-carbazolecarboxaldehyde 98 7570-45-8. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/350171
- Recrystallization. University of California, Los Angeles. URL: https://www.chem.ucla.
- Recrystallization1. University of Massachusetts Lowell. URL: https://www.uml.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. URL: https://www.rsc.
- How to purify a carboxylic acid by recrystallisation?. The Student Room. URL: https://www.thestudentroom.co.uk/showthread.php?t=5315570
- Melting point of 9-octylcarbazole-3-carboxylic acid?. ResearchGate. URL: https://www.researchgate.net/post/Melting_point_of_9-octylcarbazole-3-carboxylic_acid
- 9H-CARBAZOLE-3-CARBOXYLIC ACID CAS#: 51035-17-7. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711868.htm
- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. URL: https://www.derpharmachemica.
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. URL: https://ijs.uobaghdad.edu.iq/index.php/ijs/article/view/256
- Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. URL: https://journals.tubitak.gov.tr/chem/abstract-4306-113.html
- Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. URL: https://www.researchgate.net/publication/280942472_Facile_Procedure_for_the_Synthesis_of_3-Acetyl-9-ethylcarbazole_and_Corresponding_Functionalized_Bis-b-diketone_Compounds
- 9-ethyl-9 h-carbazole-3-carboxylic acid. Echemi. URL: https://www.echemi.com/products/pd20160803094-9-ethyl-9-h-carbazole-3-carboxylic-acid.html
- recrystallization, filtration and melting point. University of Central Arkansas. URL: https://uca.
- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica (PDF). URL: https://www.derpharmachemica.
- (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. URL: https://www.researchgate.
- Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. European Patent Office. URL: https://data.epo.org/publication-server/document?i=39009121&i=V29sIDExIE51bWJlciA1&i=RkFLQVJJIENvcnBvcmF0aW9u&i=RkFLQVJJIENvcnBvcmF0aW9u
- 9H-CARBAZOLE-3-CARBOXYLIC ACID | CAS 51035-17-7. Matrix Fine Chemicals. URL: https://matrix-fine-chemicals.com/product/cas-51035-17-7
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Column chromatography techniques for purifying 9-ethyl-9H-carbazole-3-carboxylic acid
Welcome to the technical support center for the purification of 9-ethyl-9H-carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography techniques for this specific molecule. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Principles of Purification: The "Why" Behind the Method
This compound possesses a unique chemical architecture: a largely non-polar, polycyclic aromatic carbazole core combined with a highly polar carboxylic acid functional group. This duality dictates its behavior on a standard silica gel stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is a polar stationary phase due to the presence of surface silanol (Si-OH) groups. These sites are acidic and can engage in hydrogen bonding.
-
Analyte Interaction: The primary challenge in the chromatography of this compound is managing the strong interaction between the carboxylic acid group and the acidic silanol groups of the silica gel. This can lead to significant peak tailing, where the compound slowly and unevenly elutes from the column, resulting in poor separation and broad fractions.
-
Mobile Phase Strategy: The goal is to use a mobile phase (eluent) that can effectively compete for the binding sites on the silica gel and solubilize the compound, allowing it to move down the column at an appropriate rate. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically employed. The polarity of the eluent is fine-tuned to achieve optimal separation. To counteract the strong acidic interactions, a small amount of a modifier, such as acetic acid, is often added to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, reducing its interaction with the silica surface and leading to sharper, more symmetrical peaks.
Recommended Experimental Protocol
This protocol is a robust starting point for the purification of this compound on a gram scale. Optimization may be necessary based on the specific impurity profile of your crude material.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before committing to a large-scale column, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare Eluents: Prepare small volumes of several hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 7:3, 1:1 v/v). Also, prepare a 1% acetic acid solution in ethyl acetate.
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.
-
Development: Develop the TLC plates in chambers containing the different eluent mixtures. To address potential tailing, also test a system where you add 1-2 drops of the 1% acetic acid in ethyl acetate solution to the developing chamber.
-
Analysis: Visualize the plates under UV light (254 nm). The ideal eluent system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.[1]
Step 2: Column Preparation (Slurry Packing)
-
Select Column: Choose a glass column with a diameter and length appropriate for the amount of crude material you are purifying.
-
Prepare Slurry: In a beaker, create a slurry of silica gel (230-400 mesh) in your chosen mobile phase (determined from TLC).
-
Packing: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Add more slurry as needed until the desired bed height is reached.
-
Equilibration: Once packed, pass 2-3 column volumes of the mobile phase through the silica bed to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.
Step 3: Sample Loading
-
Wet Loading (Preferred for Good Solubility): Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully load the solution onto the top of the silica bed.
-
Dry Loading (for Poor Solubility): Dissolve the crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (if using flash chromatography) to begin elution.
-
Fractionation: Collect the eluate in a series of fractions (e.g., test tubes or small flasks).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
Step 5: Product Isolation
-
Combine Fractions: Combine the pure fractions as identified by TLC.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My product is streaking badly on the TLC plate and the column, resulting in very broad fractions. What's happening and how can I fix it?
A1: This is a classic sign of strong interaction between the carboxylic acid group of your molecule and the acidic silanol groups on the silica gel. This causes the molecule to "stick" and elute slowly and unevenly.
-
Primary Solution: Add an Acid Modifier. The most effective solution is to add a small amount of a volatile acid, like acetic acid or formic acid, to your mobile phase (typically 0.5-1%). This protonates the carboxylate, reducing its strong interaction with the silica gel and resulting in a more symmetrical peak shape.[2]
-
Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina. However, you will need to re-optimize your mobile phase system.
Q2: My product is not eluting from the column, even when I increase the polarity of the mobile phase significantly.
A2: There are a few possibilities here:
-
Insufficient Polarity: While you may have increased the polarity, it might still be insufficient. For carboxylic acids that are strongly adsorbed, a mobile phase with a higher percentage of a very polar solvent like methanol may be required (e.g., dichloromethane with a small percentage of methanol). Always develop a TLC system first.
-
Compound Decomposition: Carbazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[3] It's possible your compound is decomposing on the column. To test for this, take a small amount of your crude product, mix it with silica gel in a vial, and let it sit for an hour. Then, spot it on a TLC plate next to the original crude material to see if new spots have appeared. If decomposition is an issue, consider deactivating the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[4][5]
-
Precipitation at the Top of the Column: If you loaded your sample in a solvent in which it is only sparingly soluble, it may have precipitated upon contact with the less polar mobile phase at the top of the column. Ensure your sample is fully dissolved before loading.
Q3: The separation between my product and a key impurity is poor, even after optimizing the mobile phase.
A3: This indicates that the selectivity of your system is not sufficient.
-
Change Solvent System: Instead of just adjusting the ratio of hexane and ethyl acetate, try a different solvent system altogether. For example, replacing hexane with dichloromethane can alter the selectivity and may improve separation.
-
Gradient Elution: If isocratic (constant solvent composition) elution is not working, a gradient elution may be necessary. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind.[4]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect?
A: Common impurities in the synthesis of this compound include unreacted starting materials, isomeric impurities, and potentially the corresponding aldehyde if the synthesis involves an oxidation step (or if the aldehyde starting material is oxidized to the carboxylic acid).[3]
Q: Can I use a different stationary phase, like alumina?
A: Yes, alumina can be a good alternative, especially if your compound is sensitive to the acidity of silica gel.[3] Alumina is generally more basic than silica. You will need to determine the optimal mobile phase for alumina using TLC, as the elution order and retention times will differ from silica.
Q: How much silica gel should I use?
A: A general rule of thumb for flash chromatography is to use a mass of silica gel that is 30 to 100 times the mass of your crude product. The exact amount will depend on the difficulty of the separation.
Q: My purified product is still showing a slight color. How can I remove it?
A: Colored impurities can sometimes be removed by passing a solution of your product through a small plug of silica gel or by recrystallization, sometimes with the addition of a small amount of activated charcoal.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Optimizing the Synthesis of 9-Ethyl-9H-carbazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this valuable carbazole derivative.
Synthetic Pathway Overview
The synthesis of this compound is typically approached as a two-step process. The first step involves the N-alkylation of the carbazole nitrogen, followed by the introduction of a carboxylic acid group at the C-3 position. Each step presents unique challenges that require careful control of reaction conditions.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Synthesis of 9-ethyl-9H-carbazole (N-Ethylation)
Q1: My N-ethylation reaction shows low or no conversion of the starting carbazole. What are the common causes and solutions?
A1: Low conversion in the N-alkylation of carbazole is a frequent issue, often stemming from suboptimal reaction conditions. Here are the primary factors to investigate:
-
Base Inefficiency: The deprotonation of carbazole's N-H group (pKa ≈ 17) is critical.[1]
-
Causality: The reaction proceeds via the carbazole anion, a potent nucleophile. If the base is too weak or not sufficiently available, the concentration of this anion will be too low for the reaction to proceed efficiently.
-
Solutions:
-
Increase Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[2] For particularly stubborn reactions, potassium tert-butoxide or cesium carbonate (Cs₂CO₃) can be effective.[2]
-
Improve Base Solubility/Availability: Ensure the base is finely powdered to maximize surface area.[2] Using a solvent like DMF or DMSO can help dissolve some bases. For heterogeneous mixtures (e.g., K₂CO₃ in acetone), vigorous stirring is essential.
-
Use a Phase-Transfer Catalyst (PTC): In a biphasic system or with insoluble bases, a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the base or the carbazole anion between phases, dramatically accelerating the reaction.[1][2]
-
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Causality: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they can dissolve the carbazole anion and do not interfere with the nucleophilic attack.
-
Solutions: If using a less polar solvent like acetone or THF, you may see limited solubility of the carbazole salt.[3] Switching to anhydrous DMF or DMSO is a common and effective solution.[2]
-
-
Reagent Purity: Water is detrimental to this reaction.
-
Causality: Water can consume the strong base and protonate the carbazole anion, quenching the reaction. The alkylating agent can also be hydrolyzed.
-
Solutions: Use anhydrous solvents and dry your base before use, for example, by heating it in an oven.[2]
-
Q2: I am observing multiple spots on my TLC plate, and purification of 9-ethyl-9H-carbazole is difficult. What are the likely side products?
A2: The primary side product is typically unreacted carbazole. However, other impurities can arise:
-
C-Alkylation: While N-alkylation is kinetically and thermodynamically favored, trace amounts of C-alkylation can occur under very harsh conditions, though this is rare for carbazole itself.
-
Impure Reagents: Impurities in the starting carbazole or ethylating agent will carry through the reaction.
-
Solutions:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the ethylating agent to drive the reaction to completion, but avoid a large excess which can complicate purification.
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., room temperature to 80 °C) to minimize side reactions.[2]
-
Purification Strategy: The product, 9-ethyl-9H-carbazole, is significantly less polar than the starting carbazole. This difference allows for straightforward purification by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/dichloromethane eluent system.[4] Recrystallization from ethanol is also a viable method for obtaining high-purity material.
-
Caption: Troubleshooting workflow for low conversion in N-ethylation.
Step 2: Synthesis of this compound (Carboxylation)
Direct carboxylation of an unactivated C-H bond on the carbazole ring is challenging.[5][6] A more reliable and common strategy is to first introduce a group that can be easily converted to a carboxylic acid, such as a formyl (-CHO) or acetyl (-COCH₃) group. The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group at the electron-rich C-3 position of 9-ethyl-9H-carbazole.[7] This aldehyde can then be oxidized to the desired carboxylic acid.
Q3: My Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole is not working. What should I check?
A3: The Vilsmeier-Haack reaction is generally robust for electron-rich aromatics.[7] Failure typically points to issues with the Vilsmeier reagent itself.
-
Reagent Preparation & Activity: The active electrophile, the chloroiminium ion, is formed from phosphorus oxychloride (POCl₃) and a formamide, typically dimethylformamide (DMF).
-
Causality: The reagent must be formed in situ and is sensitive to moisture. Old or improperly stored POCl₃ can be hydrolyzed and inactive.
-
Solutions:
-
Use Fresh Reagents: Use a fresh, unopened bottle of POCl₃ if possible. Ensure your DMF is anhydrous.
-
Control Temperature: The formation of the Vilsmeier reagent is exothermic. The initial mixing of POCl₃ and DMF should be done at a low temperature (e.g., 0 °C) before adding the carbazole substrate.
-
Reaction Time/Temperature: After adding the carbazole, the reaction may require gentle heating (e.g., 60-90 °C) for several hours to proceed to completion. Monitor the reaction by TLC.
-
-
Q4: The oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde to the carboxylic acid is giving low yields or side products.
A4: The oxidation of an aromatic aldehyde to a carboxylic acid can be achieved with various reagents, but over-oxidation or side reactions are potential pitfalls.
-
Choice of Oxidant:
-
Causality: A strong oxidant like potassium permanganate (KMnO₄) is effective but can be aggressive, potentially leading to degradation of the carbazole ring system if conditions are not controlled.[8] Milder oxidants may not be powerful enough for complete conversion.
-
Solutions:
-
Potassium Permanganate (KMnO₄): This is a common and powerful choice. Use it under basic or neutral conditions and control the temperature carefully, often starting at a low temperature and allowing it to warm. A common workup involves quenching with a reducing agent (like sodium bisulfite) to destroy excess permanganate.
-
Jones Reagent (CrO₃/H₂SO₄): Another strong oxidant that is effective for this transformation.[8] However, it involves chromium (VI), which has significant environmental and health concerns.
-
Silver Oxide (Tollens' Reagent): A milder option that is selective for aldehydes, but it can be expensive and less practical for larger-scale synthesis.
-
-
-
Reaction Conditions:
-
Causality: Temperature, pH, and reaction time all influence the outcome. Over-heating can lead to decomposition and decarboxylation.
-
Solutions:
-
Temperature Control: Maintain the recommended temperature for the chosen oxidant. Avoid excessive heating.
-
pH Control during Workup: The product is a carboxylic acid. During the acidic workup to protonate the carboxylate salt, ensure the solution does not become excessively hot, which could promote decarboxylation. It is often best to perform the acidification in an ice bath.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most practical routes involve a two- or three-step sequence starting from carbazole:
-
N-Ethylation → C-3 Formylation → Oxidation: This is a highly reliable method. N-ethylation of carbazole, followed by Vilsmeier-Haack formylation at the C-3 position, and subsequent oxidation of the resulting aldehyde to the carboxylic acid.[7][8]
-
N-Ethylation → C-3 Acetylation → Haloform Reaction/Oxidation: Similar to the above, but using a Friedel-Crafts acylation to install an acetyl group, which can then be oxidized.[9][10]
-
Carboxylation of a Precursor → N-Ethylation: One could start with a carbazole already bearing a carboxyl group (or a precursor like a nitrile or ester) at the 3-position and then perform the N-ethylation.[11][12] However, the acidity of the carboxylic acid proton or the basicity of the nitrile could interfere with the N-alkylation base, often necessitating a protecting group strategy.
Q2: How can I reliably monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most effective tool.
-
N-Ethylation: 9-ethyl-9H-carbazole is significantly less polar than carbazole. On a silica gel TLC plate with a hexane/ethyl acetate (e.g., 9:1) mobile phase, the product will have a much higher Rf value than the starting material.
-
Formylation/Oxidation: The aldehyde intermediate will be more polar than 9-ethyl-9H-carbazole, and the final carboxylic acid product will be the most polar, often showing significant streaking on the TLC plate unless a small amount of acetic acid is added to the eluent.
Q3: What safety precautions are necessary when running these reactions?
A3: Standard laboratory safety practices are essential. Specific hazards include:
-
Strong Bases: Reagents like NaH are highly flammable and react violently with water. Strong bases like NaOH and KOH are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing HCl gas. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of other chemicals through the skin. Always wear gloves.
Q4: How can I confirm the structure and purity of the final product?
A4: A combination of analytical techniques is required for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Key signals to look for in the ¹H NMR of the final product include the ethyl group (a quartet and a triplet), the disappearance of the N-H proton signal, and the characteristic splitting patterns of the aromatic protons, including a singlet for the proton at the C-4 position.[9][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid group.[11]
-
Melting Point: A sharp melting point is a good indicator of purity.
Optimized Experimental Protocols
Protocol 1: Synthesis of 9-ethyl-9H-carbazole
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq), potassium hydroxide (KOH, 2.0 eq, finely ground), and dimethylformamide (DMF, approx. 5 mL per gram of carbazole).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add ethyl iodide or ethyl bromide (1.5 eq) dropwise.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (Hexane/Ethyl Acetate 9:1). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 9-ethyl-9H-carbazole as a white solid.
Protocol 2: Synthesis of this compound
(a) Vilsmeier-Haack Formylation:
-
Reagent Preparation: In a fume hood, add anhydrous DMF (3.0 eq) to a flask and cool it to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 9-ethyl-9H-carbazole (1.0 eq) in a minimal amount of DMF or an inert solvent like 1,2-dichloroethane and add it to the Vilsmeier reagent.
-
Heating & Monitoring: Allow the reaction to warm to room temperature, then heat to 80-90 °C for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. A precipitate of the aldehyde will form.
-
Isolation: Collect the crude 9-ethyl-9H-carbazole-3-carbaldehyde by vacuum filtration, wash with water, and dry. This product is often pure enough for the next step.
(b) Oxidation to Carboxylic Acid:
-
Setup: Suspend the crude 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Reaction: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, ~2.0-3.0 eq) in water portion-wise, maintaining the temperature below 30 °C. A brown precipitate of MnO₂ will form. Stir until the purple color of the permanganate persists.
-
Workup: Quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears. Filter the mixture through a pad of celite to remove the MnO₂, washing the celite pad with hot water.
-
Isolation: Combine the filtrates, cool in an ice bath, and acidify with dilute HCl until the pH is ~2. The carboxylic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Data Summary Table
| Parameter | Step 1: N-Ethylation | Step 2a: Formylation | Step 2b: Oxidation |
| Key Reagents | Carbazole, Ethyl Halide, Base | 9-ethyl-9H-carbazole, POCl₃, DMF | 9-ethyl-9H-carbazole-3-carbaldehyde, KMnO₄ |
| Typical Solvent | DMF, Acetone, DMSO | DMF, Dichloroethane | Acetone/Water |
| Base/Reagent | KOH, K₂CO₃, NaH | N/A | N/A |
| Temperature | 25 - 80 °C | 80 - 90 °C | 20 - 30 °C |
| Typical Time | 2 - 6 hours | 2 - 4 hours | 1 - 3 hours |
| Expected Yield | >90% | >85% | >80% |
References
- BenchChem. Common side reactions in the synthesis of carbazole derivatives.
- BenchChem. Technical Support Center: Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis.
- BenchChem. Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole.
- Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids.
- ChemistryViews. Direct C–H Carboxylation of Aromatic Compounds. (2022).
- Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. J. Org. Chem., 83(14), 7347-7359.
- Wang, H., et al. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Journal of Materials Science and Chemical Engineering, 3, 103-108.
- Universitat de Barcelona. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
- Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024).
- PubMed. "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018).
- Bhabal, S., & Shimpi, N. (2025). Optimization for the synthesis of 3‐(9‐ethyl‐9H‐carbazol‐3‐yl)‐2‐phenylthiazolidin‐4‐onea using benzaldehyde. ResearchGate.
- ResearchGate. “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018).
- The Royal Society of Chemistry. Supporting Information.
- Semantic Scholar. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. (2024).
- Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.
- Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. (2014).
- ACS Publications. “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018).
- Google Patents. Process for the introduction of carboxyl groups into aromatic compounds.
- Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
- ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- ResearchGate. Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds.
- ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole?? (2021).
- ResearchGate. 25 questions with answers in CARBAZOLES.
- NIH. Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate.
- PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative.
- NIH. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives. (2020).
- Google Patents. Method for synthesis of N-alkyl carbazole and derivatives thereof.
- Organic Chemistry Portal. Carbazole synthesis.
- MDPI. N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea.
- Synthesis of carbazoles and derivatives from allenes.
- ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids.
- ResearchGate. New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
- Reddit. Difficulties with N-Alkylations using alkyl bromides. (2021).
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Improving the yield and purity of 9-ethyl-9H-carbazole-3-carboxylic acid
Guide Objective: This technical guide serves as a dedicated resource for researchers, chemists, and pharmaceutical scientists encountering challenges in the synthesis and purification of 9-ethyl-9H-carbazole-3-carboxylic acid. Structured as a series of troubleshooting questions and field-tested answers, this document provides in-depth, mechanistically-grounded solutions to improve both the final yield and purity of this important synthetic intermediate.
Synthesis Overview & Common Challenges
This compound is a key building block in the development of materials for optoelectronics and novel pharmaceutical agents. While several synthetic routes exist, a prevalent and accessible method is the oxidation of its corresponding aldehyde, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)[1]. This precursor is readily synthesized via methods like the Vilsmeier-Haack formylation of 9-ethylcarbazole[2].
The primary challenges in this synthesis revolve around achieving complete conversion during the oxidation step and effectively separating the final carboxylic acid product from structurally similar impurities and unreacted starting materials. This guide directly addresses these critical issues.
Troubleshooting Guide & FAQs
Yield-Related Issues
Q1: My overall yield from the oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde is consistently low (<60%). What are the most probable causes and how can I mitigate them?
A1: Low yields in this oxidation reaction typically stem from three primary factors: incomplete conversion, side reactions, or product loss during workup and purification.
-
Incomplete Conversion: The aldehyde starting material is highly conjugated and can be resistant to oxidation. If the reaction is not driven to completion, you will face a difficult separation, as the aldehyde and acid have similar polarities.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Gently increase the reaction temperature (e.g., from 60°C to 80°C) or extend the reaction time. Monitor progress meticulously using Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For potassium permanganate (KMnO₄), an excess of 2-3 equivalents is often necessary to drive the reaction to completion.
-
-
-
Side Reactions: Over-oxidation can lead to the degradation of the carbazole ring system, especially under harsh conditions (e.g., high temperatures with strong oxidants). Another possibility is the formation of byproducts from reactions with solvents.
-
Troubleshooting:
-
Choice of Oxidant: Consider milder or more selective oxidizing agents. While KMnO₄ is cost-effective, alternatives like Jones reagent (CrO₃/H₂SO₄ in acetone) or Pinnick oxidation (sodium chlorite, NaClO₂) can offer cleaner reactions with fewer side products. The Pinnick oxidation is particularly effective for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups.
-
Solvent System: For KMnO₄ oxidation, a co-solvent system like pyridine/water or t-butanol/water is often employed to improve the solubility of the organic starting material. Pyridine can also act as a base to neutralize any acidic byproducts.
-
-
-
Product Loss During Workup: The carboxylic acid product is often isolated by acidification of the reaction mixture, followed by filtration or extraction. Significant product can be lost if it has partial solubility in the aqueous phase or if the pH is not optimal for precipitation.
-
Troubleshooting:
-
pH Adjustment: After the reaction, ensure the solution is made sufficiently acidic (pH 1-2) with an acid like HCl to fully protonate the carboxylate salt and induce precipitation. Check the pH with indicator paper.
-
Extraction: If the product does not precipitate cleanly, perform an exhaustive extraction with a suitable organic solvent like ethyl acetate. Back-extraction of the combined organic layers with a dilute basic solution (e.g., 1M NaHCO₃), followed by re-acidification of the aqueous layer and a final extraction, can significantly improve purity.
-
-
Purity & Impurity Issues
Q2: My final product is off-white or yellowish and shows a persistent impurity spot on TLC close to the product. What is this impurity and how can I remove it?
A2: The most common impurity is unreacted 9-ethyl-9H-carbazole-3-carbaldehyde. Its polarity is very close to the carboxylic acid product, making separation by standard silica gel chromatography challenging.
-
Identification: The impurity can be confirmed by co-spotting your product sample with the aldehyde starting material on a TLC plate.
-
Removal Strategy 1: Base Wash (Acid-Base Extraction) This is the most effective method. It leverages the acidic nature of your product, which the aldehyde impurity lacks.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash it several times with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, while the neutral aldehyde remains in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify it with cold 2M HCl until the product precipitates (target pH 1-2).
-
Collect the precipitated pure acid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
-
Removal Strategy 2: Recrystallization If the impurity level is low (<5%), a carefully chosen recrystallization can be effective.
-
Select a solvent system where the carboxylic acid has high solubility at high temperatures and low solubility at room temperature, while the aldehyde impurity remains relatively soluble.
-
Commonly effective solvents include ethanol, acetic acid, or a mixture like ethanol/water or dioxane/water.[3]
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Q3: My NMR spectrum shows residual acetic acid or ethanol after recrystallization. How can I obtain a completely solvent-free product?
A3: High-boiling point solvents like acetic acid can be difficult to remove.
-
Azeotropic Removal: Dissolve the product in a small amount of a low-boiling solvent like toluene or dichloromethane and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The toluene forms an azeotrope with residual acetic acid, facilitating its removal.
-
High Vacuum Drying: Place the sample in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gentle heating (e.g., 40-50°C) under high vacuum for several hours is highly effective. Ensure the temperature is well below the product's melting point to avoid decomposition.
-
Trituration/Washing: If the product is crystalline, you can wash the solid with a cold, non-polar solvent in which the product is insoluble but the residual solvent is soluble (e.g., cold hexane or diethyl ether). This should be done quickly, followed by filtration and drying.
Recommended Experimental Protocols
Protocol 1: Oxidation of ECCA using KMnO₄
This protocol is a robust method for converting the aldehyde to the carboxylic acid.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq) in a 3:1 mixture of pyridine and water.
-
Addition of Oxidant: While stirring, add potassium permanganate (KMnO₄, 2.5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) shows the complete disappearance of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling SO₂ gas until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water and then with a small amount of ethyl acetate.
-
Acidification & Isolation: Combine the filtrates and cool the solution in an ice bath. Acidify to pH 1-2 by slowly adding concentrated HCl. A solid precipitate should form.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum at 50°C to yield the crude this compound. Further purification can be performed by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (see Table 2). Heat to boiling. If it dissolves, cool to see if crystals form. An ideal solvent will dissolve the product when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Data & Visualization
Table 1: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Pyridine/H₂O or t-BuOH/H₂O, 80-100°C | Inexpensive, powerful oxidant | Can be low yielding, harsh conditions, MnO₂ byproduct complicates workup |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Fast, high yielding | Uses carcinogenic Cr(VI), requires careful quenching |
| Pinnick Oxidation (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene (scavenger), RT | Highly selective for aldehydes, mild conditions, high yields | More expensive reagents, scavenger is required to prevent side reactions |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Use Case |
| Ethanol | 78 | Good general-purpose solvent. A water mixture may be needed to reduce solubility. |
| Acetic Acid | 118 | Excellent solvent, but difficult to remove from the final product. |
| Dioxane / Water | ~100 | A good mixed-solvent system for inducing crystallization. |
| Ethyl Acetate | 77 | Good for washing but often too good a solvent for high recovery recrystallization. |
Diagrams
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low yield.
References
- Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. University of Barcelona Digital Repository.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
- Synthesis of new 9H-Carbazole deriv
- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as... Semantic Scholar.
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
Sources
Technical Support Center: Enhancing the Solubility of 9-ethyl-9H-carbazole-3-carboxylic Acid for In Vitro Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 9-ethyl-9H-carbazole-3-carboxylic acid. This document provides in-depth troubleshooting strategies and detailed protocols to address the most common challenge encountered with this compound: poor aqueous solubility. Our goal is to empower researchers, scientists, and drug development professionals to achieve consistent and reliable results in their in vitro assays.
Section 1: Understanding the Core Problem: Physicochemical Properties
A clear understanding of the molecule's structure is the foundation for solving solubility issues. This section explains the "why" behind the recommended protocols.
Q1: What intrinsic properties of this compound cause solubility challenges?
A1: The solubility behavior of this compound is dictated by its dual chemical nature:
-
A Hydrophobic Carbazole Core: The large, rigid, three-ring carbazole system is inherently non-polar and lipophilic ("fat-loving"). This structure strongly prefers to interact with organic solvents rather than water.
-
An Ionizable Carboxylic Acid Group: The carboxylic acid (-COOH) is a polar, acidic functional group. This group is a "weak acid," meaning it can donate its proton (H+) to become a negatively charged carboxylate ion (-COO⁻).
The solubility of the entire molecule is a delicate balance between these two opposing features. In its protonated, neutral state (-COOH), the hydrophobic nature dominates, leading to very low water solubility. However, in its deprotonated, charged state (-COO⁻), the molecule becomes an ion (a salt), which dramatically increases its affinity for polar solvents like water.[1]
The key to controlling this switch is the pKa , which is the pH at which the compound is 50% protonated and 50% deprotonated. While the exact experimental pKa for the 9-ethyl derivative is not readily published, the parent compound, 9H-carbazole-3-carboxylic acid, has a predicted pKa of approximately 4.4.[2] A fundamental principle of acid-base chemistry states that to ensure a weak acid is fully deprotonated and in its most soluble state, the pH of the solution should be at least 2 units higher than its pKa.
Therefore, the primary strategy for solubilizing this compound is to control the pH of the aqueous solution to ensure it is well above 6.4.
Section 2: Troubleshooting Workflow
Before proceeding to detailed protocols, use this workflow to diagnose the specific nature of your solubility issue. This decision tree will guide you to the most relevant solution.
Caption: Troubleshooting workflow for solubilizing this compound.
Section 3: FAQs and Experimental Protocols
This section provides direct answers and step-by-step instructions for the most common questions and procedures.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro screening. Its high solubilizing power makes it an ideal starting point.
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 2.39 mg of this compound (MW: 239.27 g/mol ).
-
Add Solvent: Add 500 µL of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. The solution should be completely clear with no visible particulates.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: My compound precipitates immediately when I add it to my cell culture media or buffer. What is the most effective first step?
A3: The most effective and scientifically-driven first step is pH adjustment . As explained in Section 1, the neutral form of the carboxylic acid is poorly soluble, while its deprotonated (anionic salt) form is highly soluble.[1][3] Standard cell culture media is buffered to ~pH 7.4, which is sufficient to deprotonate the acid and enhance solubility. If you are using a buffer with a pH below 7, you will almost certainly encounter precipitation.
Protocol 2: pH-Mediated Solubilization Strategy This protocol creates a basic stock solution to ensure the compound is in its soluble salt form before final dilution.
-
Prepare Basic Solvent: Prepare a dilute solution of NaOH (e.g., 0.1 N NaOH).
-
Initial Dissolution: Weigh the desired amount of the compound. Add just enough 0.1 N NaOH dropwise to create a slurry. Vortex. The compound should dissolve as it is converted to its sodium salt.
-
Create Stock: Add DMSO to reach your target stock concentration (e.g., 20 mM). The small initial volume of NaOH will be negligible. This creates a basic stock solution.
-
Dilute into Buffered System: Serially dilute this stock solution into your final assay buffer or cell culture medium, which should be robustly buffered to a pH of 7.2-7.6 (e.g., PBS or DMEM).
-
Verification: The final working solution should remain clear. Always perform a final pH check of the working solution if you are concerned about the buffer's capacity.
Q4: I've adjusted the pH, but I still see precipitation when trying to make a high-concentration working solution. What is my next option?
A4: If pH adjustment alone is insufficient, the next step is to leverage co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[4][5][6] This makes the environment more favorable for the hydrophobic carbazole portion of the molecule, preventing it from precipitating.
It's critical to remember that the final concentration of any co-solvent must be kept low to avoid inducing toxicity or off-target effects in biological assays.
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Gold standard. Some sensitive cell lines may show stress at >0.2%. |
| Ethanol | < 1.0% (v/v) | Can be effective but is more volatile. |
| PEG 400 | < 1.0% (v/v) | Polyethylene glycol 400 is often used in formulations.[6] |
| Propylene Glycol | < 1.0% (v/v) | Another common formulation excipient.[4][6] |
Protocol 3: Step-wise Dilution for Co-solvent Use This method minimizes the shock of transferring the compound from 100% DMSO to a >99% aqueous environment.
-
Prepare Stock: Prepare a 20 mM stock in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Create an intermediate dilution of your stock in your chosen co-solvent or in the final aqueous buffer. For example, dilute the 20 mM stock 1:10 in sterile PBS (pH 7.4) to get a 2 mM solution in 10% DMSO. Vortex immediately and check for clarity.
-
Final Dilution: Use this 2 mM intermediate solution to make your final working concentrations. For example, a further 1:100 dilution will yield a 20 µM solution with a final DMSO concentration of only 0.1%, which is well-tolerated by most cell lines.
-
Control is Crucial: Always prepare a "vehicle control" that contains the same final concentration of all solvents (e.g., 0.1% DMSO in PBS) but no compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.
Q5: Are there more advanced methods if these approaches fail?
A5: Yes. For particularly challenging formulations, complexation with cyclodextrins is a powerful technique. Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic interior pocket. The hydrophobic carbazole portion of your compound can become encapsulated within this pocket, while the cyclodextrin's hydrophilic exterior allows the entire complex to dissolve readily in water.[5][7] Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD). This approach requires significant optimization of the drug-to-cyclodextrin molar ratio and is typically considered a formulation development strategy.[5][8]
References
- Jadhav, M. et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC, NIH.
- Pharma Education. (2022). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Maharani, R. et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
- IJRAR. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews.
- ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.
- ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model... ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. 9H-CARBAZOLE-3-CARBOXYLIC ACID CAS#: 51035-17-7 [chemicalbook.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 9-Ethyl-9H-carbazole-3-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-ethyl-9H-carbazole-3-carboxylic acid. It is structured as a series of troubleshooting questions and answers to address common challenges encountered during stability and degradation studies. The methodologies described are grounded in established scientific principles and align with international regulatory expectations.[1][2][3]
Part 1: General Stability & Handling FAQs
This section addresses preliminary questions regarding the handling and inherent stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this molecule is governed by the interplay of its three key structural features: the carbazole nucleus, the N-ethyl group, and the C-3 carboxylic acid group.
-
Carbazole Nucleus: The fused aromatic ring system makes the carbazole core generally rigid and thermally stable.[4][5][6] However, the electron-rich nature of the nitrogen and aromatic rings makes it susceptible to oxidation and photolytic degradation under certain conditions.[7][8][9]
-
Carboxylic Acid Group: This functional group is the most likely site for hydrolytic degradation, especially under acidic or basic conditions, which can lead to decarboxylation or other reactions.[10][11][12] Its presence also influences the molecule's solubility and pH-dependent stability.
-
N-Ethyl Group: While generally stable, the ethyl group can be a site for metabolic or oxidative cleavage in biological systems, though this is less common under typical chemical stress conditions.
Q2: What are the recommended storage conditions for this compound in its solid state and in solution?
A2:
-
Solid State: As a solid, this compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Terms like "room temperature" should be avoided in favor of specific temperature ranges (e.g., 20-25°C).[13] Given the potential for photosensitivity inherent to the carbazole moiety, using amber vials or storing containers in the dark is a critical precautionary measure.[7][14]
-
In Solution: Solutions are inherently more prone to degradation. The choice of solvent is critical. For short-term storage, use aprotic solvents like acetonitrile or DMSO. For aqueous studies, freshly prepared solutions are always recommended. If storage is necessary, buffer the solution to a pH where the compound is most stable (typically near neutral, but this must be experimentally determined), filter sterilize, and store at 2-8°C, protected from light. Avoid prolonged storage in solution whenever possible.
Q3: I am observing minor, unexpected peaks in the HPLC analysis of a freshly prepared sample. What could be the cause?
A3: This is a common issue that can stem from several sources:
-
Synthesis-Related Impurities: The peaks may not be degradants but rather impurities from the manufacturing process, such as starting materials, reagents, or by-products.[3] Always begin with a well-characterized starting material with a known purity profile.
-
Solvent Interaction/Degradation: The compound might be reacting with the dissolution solvent or degrading rapidly upon dissolution. This is particularly relevant in reactive solvents or aqueous solutions at non-neutral pH.
-
On-Column Degradation: The stationary phase of the HPLC column or the mobile phase composition could be inducing degradation. This is more likely with highly acidic or basic mobile phases or on certain types of columns. To test this, vary the injection solvent and mobile phase conditions.
-
Photodegradation: If the sample preparation was conducted under intense laboratory light, photodegradation could have occurred even in a short time.[15] Prepare samples in a shaded environment or using amber glassware.
Part 2: Troubleshooting Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing labile functional groups like esters, amides, and, in some cases, carboxylic acids.[12][16][17]
Q4: My compound shows significant degradation when dissolved in aqueous buffers, particularly at high or low pH. Why is this happening?
A4: The carboxylic acid group is the primary site of susceptibility to pH-dependent degradation. While the C-C bond attaching it to the carbazole ring is generally robust, extreme pH conditions combined with elevated temperatures can promote decarboxylation (loss of CO2) to form 9-ethyl-9H-carbazole. The purpose of stress testing is to evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[15]
Q5: How do I systematically investigate the hydrolytic stability of my compound?
A5: A forced hydrolysis study should be conducted as outlined by ICH guidelines.[15][18] This involves subjecting the compound to a range of pH conditions to determine its susceptibility.
Protocol: Forced Hydrolysis Study
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute the stock solution into 0.1 M HCl.
-
Neutral: Dilute the stock solution into purified water.
-
Basic: Dilute the stock solution into 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 60°C). Include a control sample of the stock solution stored at 2-8°C.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately after sampling, neutralize the acidic and basic samples to halt the reaction. Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.
-
Causality Check: The goal is to achieve 5-20% degradation.[19] If degradation is too rapid, reduce the temperature or acid/base concentration. If it's too slow, increase them. This systematic approach allows you to identify the pH range where the molecule is most stable and characterize the degradation products formed under specific conditions.
Part 3: Troubleshooting Oxidative Degradation
The electron-rich carbazole ring system is a potential target for oxidative reactions.[8][20]
Q6: I suspect my compound is sensitive to oxidation, especially when exposed to air or certain reagents. What are the potential mechanisms?
A6: Oxidative degradation can occur via several mechanisms:
-
Radical Cation Formation: The nitrogen atom of the carbazole can undergo a one-electron oxidation to form a radical cation.[8] This highly reactive intermediate can then dimerize or react with other molecules, leading to complex degradation products or polymerization.[21]
-
Ring Oxidation: The aromatic rings can be oxidized to form hydroxylated derivatives or quinone-like structures, particularly in the presence of strong oxidizing agents or metabolic enzymes.[22][23]
-
N-dealkylation: While less common abiotically, the N-ethyl group could be oxidized, potentially leading to its cleavage.
Q7: What is a standard protocol for testing oxidative stability?
A7: A forced oxidation study is the standard approach. Hydrogen peroxide (H2O2) is a commonly used oxidant for this purpose.
Protocol: Forced Oxidation Study
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep the reaction mixture at room temperature, protected from light.
-
Control: Prepare a control sample by diluting the stock solution with purified water only.
-
Time Points: Sample the solutions at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method. The goal is to observe a modest level of degradation (5-20%) to ensure the analytical method can detect the degradants.[19] If no degradation is observed, gentle heating (e.g., 40°C) can be applied.
Part 4: Troubleshooting Thermal & Photolytic Instability
Evaluating stability against physical stressors like heat and light is a mandatory part of drug development.[1][15]
Q8: How stable is this compound to heat, and how do I test this?
A8: Carbazole derivatives are known for their high thermal stability due to the rigid fused-ring system.[4][6][24][25] Decomposition temperatures (Td) are often well above 300°C. However, the specific stability of your compound must be confirmed experimentally.
Protocol: Thermal Stability Study (Solid State)
-
Sample Preparation: Place a thin layer of the solid compound in an open vial.
-
Stress Condition: Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C, in 10°C increments above the accelerated testing temperature).[15] For a comprehensive profile, Thermogravimetric Analysis (TGA) can be used to precisely determine the decomposition temperature.[4]
-
Control: Keep a control sample at the recommended storage condition.
-
Time Points: Test the stressed sample after a set period (e.g., 24, 48, 72 hours).
-
Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC. Look for the appearance of degradation products and a decrease in the purity of the main peak.
Q9: My compound appears to degrade when exposed to laboratory light. How can I perform a formal photostability study?
A9: Photodegradation of carbazoles is a known phenomenon, often proceeding through radical mechanisms or dehalogenation in substituted analogs.[7][14][26] A formal photostability study should be conducted according to ICH Q1B guidelines.
Protocol: Photostability Study
-
Sample Preparation: Prepare samples of the compound in both the solid state and in solution (e.g., in water or acetonitrile).
-
Exposure: Expose the samples to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls. Place these controls alongside the exposed samples to experience the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any peaks that are specifically formed upon exposure to light. A significant change in purity or the appearance of new peaks in the exposed sample compared to the dark control indicates photosensitivity.[13][15]
Part 5: Analytical Strategy & Visualization
A robust analytical method is the cornerstone of any stability study. The goal is to develop a "stability-indicating method" capable of separating the parent drug from all potential degradation products.[16]
Q10: How do I develop a stability-indicating HPLC method for this compound?
A10: The development of a stability-indicating method is an iterative process.
-
Generate Degradants: First, perform the forced degradation studies described above (hydrolysis, oxidation, photolysis, thermal). The goal is to create a mixture of the parent compound and its various degradation products.
-
Initial Method Screening: Start with a standard reversed-phase HPLC method (e.g., C18 column) with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Optimization: Analyze the stressed samples. The key is to achieve baseline separation between the parent peak and all degradant peaks. Adjust parameters such as:
-
Mobile Phase: Change the organic modifier, pH of the aqueous phase, or buffer strength.
-
Gradient: Optimize the gradient slope and time.
-
Column: Screen different column chemistries (e.g., C8, Phenyl-Hexyl) if separation is challenging on a C18.
-
Temperature: Adjust the column temperature to improve peak shape and resolution.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. This ensures that no degradant peaks are co-eluting with the main compound.
Data Presentation: Forced Degradation Summary
All quantitative data should be summarized in a clear format. The table below serves as a template for presenting results from a forced degradation study.
| Stress Condition | Reagent/Setting | Time (hours) | Temperature (°C) | % Degradation | Degradation Products Observed (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | DP1 (4.5 min), DP2 (7.2 min) |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | ~18% | DP3 (3.8 min) |
| Oxidation | 3% H₂O₂ | 12 | RT | ~10% | DP4 (9.1 min), DP5 (9.8 min) |
| Thermal (Solid) | Oven | 72 | 80 | < 2% | Minor peak at 7.2 min |
| Photolytic (Solution) | ICH Q1B | N/A | RT | ~25% | DP6 (11.2 min), DP7 (11.5 min) |
Note: Data are illustrative and must be determined experimentally.
Visualization 1: Experimental Workflow
A systematic workflow is essential for a comprehensive stability investigation.
Caption: Workflow for Stability Study and Method Development.
Visualization 2: Potential Degradation Pathways
Understanding the likely chemical transformations is key to interpreting degradation data.
Caption: Potential Degradation Pathways for the Molecule.
References
- A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives. Benchchem.
- ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- Li A, et al. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Sci Total Environ. 2019;671:622-631.
- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.
- Li A, et al. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of the Total Environment. 2019;671:622-631.
- An In-depth Technical Guide on the Thermal Stability of 2,6-Dimethyl-9H-carbazole. Benchchem.
- Gbadegesin LA, et al. Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences. 2017;6(4):367-378.
- Buinauskas, R., et al. Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. Molecules. 2023;28(1):158.
- Guo, L., et al. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. 2022;46(46):22633-22638.
- Mendoza-Ruiz DC, et al. Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. 2022.
- Li L, et al. Degradation of carbazole and its derivatives by a Pseudomonas sp. Appl Microbiol Biotechnol. 2006;73(4):941-8.
- Varghese, B., et al. Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. ResearchGate. 2018.
- Bajaj S, et al. Forced Degradation Studies. MedCrave online. 2016.
- Pathways proposed for the biotransformation of a 9H-carbazole. ResearchGate.
- Klick S, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2005.
- Li, L., et al. Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. 2006.
- Li, W., et al. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. Eur J Med Chem. 2013;68:81-88.
- Shinde, P., et al. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Stahl, S. S., et al. Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling. J Am Chem Soc. 2010;132(11):3916-3925.
- Carboxylic acids.
- 4.1 Carboxylic acids. Organic Chemistry II. Fiveable.
- Saraç, A. S., et al. Oxidative Polymerization of N-substituted Carbazoles. SciSpace. 1997.
- Schüßler, W., et al. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. ResearchGate. 2011.
- Derivatives of Carboxylic Acids. Michigan State University Chemistry Department.
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
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- 1. database.ich.org [database.ich.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. fiveable.me [fiveable.me]
- 12. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. experts.umn.edu [experts.umn.edu]
- 15. snscourseware.org [snscourseware.org]
- 16. ijrpp.com [ijrpp.com]
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- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. crimsonpublishers.com [crimsonpublishers.com]
- 26. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde to the carboxylic acid
Introduction
9-Ethyl-9H-carbazole-3-carbaldehyde is a key intermediate in the development of materials for organic electronics and novel pharmaceutical agents.[1] Its utility, however, is often hampered by a common yet critical challenge: the facile oxidation of the aldehyde functional group to the corresponding carboxylic acid. This unwanted transformation can occur during synthesis, work-up, purification, or even storage, leading to impure products, reduced yields, and compromised experimental outcomes.
This guide provides in-depth technical support for researchers encountering this issue. It is structured in a practical, question-and-answer format to directly address common problems, explain the underlying chemical principles, and offer field-proven protocols to ensure the integrity of your compound.
Part 1: FAQs - Understanding the Oxidation Problem
Q1: Why is my 9-ethyl-9H-carbazole-3-carbaldehyde sample turning into a carboxylic acid?
Answer: The aldehyde group (-CHO) is inherently susceptible to oxidation. This process, often termed autoxidation, is a free-radical chain reaction that is typically initiated by molecular oxygen (O₂) from the air.[2][3] The reaction can be significantly accelerated by exposure to light, heat, or the presence of metal impurities.[2][4] The electron-rich carbazole ring system can also influence the reactivity of the aldehyde group, making it prone to oxidation under ambient conditions.
dot graph OxidationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Autoxidation free-radical chain reaction.
Q2: What are the tell-tale signs of oxidation in my sample?
Answer: The presence of the carboxylic acid impurity can be detected by several analytical methods:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a lower Rf value (it will be more polar and stick to the silica gel more strongly) than the aldehyde. You may see a "streak" from the baseline if the acid is very polar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton peak (around 9-10 ppm) will decrease in intensity, while a new, broad peak for the carboxylic acid proton may appear (typically >10 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon signal (around 190 ppm) will be replaced by a carboxylic acid carbonyl signal (around 170-180 ppm).
-
-
Infrared (IR) Spectroscopy: You will observe the disappearance or weakening of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid (from 2500-3300 cm⁻¹).
Q3: Can the synthesis method itself introduce the carboxylic acid impurity?
Answer: Yes. The most common synthesis for this compound is the Vilsmeier-Haack reaction, which formylates the 9-ethyl-9H-carbazole precursor.[5][6][7] While this reaction is generally high-yielding, the work-up procedure is a critical step where oxidation can occur.[6] The hydrolysis of the iminium intermediate is often done in an aqueous, non-degassed environment.[8][9] Prolonged exposure to air during this neutralization and extraction phase can initiate oxidation, especially if trace metal catalysts are present.[5]
Part 2: Troubleshooting Guide - Diagnosis and Mitigation
This section is designed to help you pinpoint the source of oxidation in your workflow and provide immediate corrective actions.
Issue 1: Oxidation is detected immediately after synthesis and work-up.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Prolonged/Aggressive Aqueous Work-up | The hydrolysis and neutralization steps expose the newly formed, sensitive aldehyde to atmospheric oxygen in an aqueous environment, which can facilitate oxidation. | Perform the work-up as rapidly as possible. Use pre-chilled, degassed water for quenching and neutralization. Consider performing extractions under a blanket of inert gas (Nitrogen or Argon).[10][11] |
| Contaminated Reagents or Solvents | Solvents like DMF can contain amine impurities that degrade to form peroxides. Older reagents may contain peroxide or metal contaminants that initiate radical reactions. | Use freshly distilled or anhydrous, inhibitor-free solvents. Ensure all reagents are of high purity and are stored correctly. |
| Excessive Heat During Solvent Removal | Applying high heat during rotary evaporation can provide the activation energy needed to accelerate the oxidation process, especially with residual air in the flask. | Remove solvent under reduced pressure at a low temperature (e.g., < 40°C). Backfill the rotary evaporator with an inert gas rather than air when bringing it back to atmospheric pressure. |
Issue 2: A pure sample degrades during purification (e.g., column chromatography).
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Acidic or Basic Impurities in Silica Gel | Standard silica gel can be slightly acidic, which can sometimes catalyze degradation pathways. | Use deactivated or neutral silica gel. You can pre-treat the silica by slurrying it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%), then packing the column. |
| Air Exposure on the Column | Running a column over a long period allows for extended contact between the aldehyde (dissolved in solvent) and atmospheric oxygen. | Pack and run the column efficiently to minimize time. Consider using flash chromatography systems that operate under a positive pressure of inert gas. |
| Chlorinated Solvents | Solvents like dichloromethane (DCM) can degrade over time, especially when exposed to light, to form trace amounts of HCl and phosgene, which can damage sensitive compounds. | Use freshly opened or stabilized grades of chlorinated solvents. If possible, opt for non-chlorinated solvent systems like Hexane/Ethyl Acetate. |
Issue 3: A certified pure sample degrades during storage.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Storage Under Air | This is the most common cause. Constant exposure to atmospheric oxygen, even at low temperatures, will lead to gradual autoxidation.[12] | Always store the solid compound in a vial under an inert atmosphere (Nitrogen or Argon).[13] For maximum protection, use a glovebox for aliquoting and seal vials with paraffin film.[11][14] |
| Exposure to Light | Light, particularly UV light, provides the energy to initiate the radical chain reaction of autoxidation.[2][4] | Store the compound in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light. |
| Inappropriate Temperature | While cold storage is good, temperature fluctuations can cause condensation inside the vial if it's not sealed properly, introducing moisture which can be detrimental. | Store at a stable, cold temperature (2-8°C is recommended) in a tightly sealed container.[15] Allow the vial to warm to room temperature before opening to prevent condensation. |
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Troubleshooting workflow for identifying oxidation source.
Part 3: Preventative Protocols & Best Practices
Protocol 1: Inert Atmosphere Handling for Reactions and Work-ups
Many sensitive organic and organometallic compounds require handling under an inert atmosphere to prevent reactions with oxygen or water.[10][16] This is best achieved using a Schlenk line or a glovebox.[10][11][14]
Objective: To perform a reaction and subsequent aqueous work-up while minimizing exposure to atmospheric oxygen.
Apparatus:
-
Schlenk line (dual manifold for vacuum and inert gas)[10]
-
Schlenk-type reaction flask and addition funnel
-
Cannula and septa
-
Degassed solvents and reagents
Procedure:
-
Glassware Preparation: Assemble your reaction glassware (flask, condenser, etc.) and flame-dry it under vacuum or oven-dry it (>120°C) overnight. Allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[17]
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.[17]
-
Reaction: Run the reaction under a static pressure of inert gas, typically indicated by a gas bubbler attached to the manifold outlet.[10]
-
Quenching & Work-up: a. Cool the reaction mixture to the desired temperature (e.g., 0°C). b. Prepare a separate Schlenk flask with degassed water (or other quenching solution). Degas by subjecting the liquid to several "freeze-pump-thaw" cycles.[11] c. Using a cannula, slowly transfer the reaction mixture into the quenching solution under a positive pressure of inert gas. d. Perform liquid-liquid extractions using degassed solvents in a sealed separatory funnel that has been purged with inert gas.
Protocol 2: Purification of Aldehyde from Carboxylic Acid Impurity
If oxidation has already occurred, the carboxylic acid impurity can often be removed with a basic wash.
Objective: To separate 9-ethyl-9H-carbazole-3-carbaldehyde from its carboxylic acid analogue.
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the solution to a separatory funnel and wash it with a dilute, cold solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral aldehyde will remain in the organic layer.
-
Causality Note: Using a strong base like NaOH is generally not recommended as it can promote side reactions with the aldehyde (e.g., Cannizzaro reaction, aldol condensation).
-
-
Separation: Separate the organic layer. Wash it again with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.
Protocol 3: Long-Term Storage
Objective: To store the purified aldehyde with maximum stability.
-
Aliquot: Divide the purified solid into several small-quantity vials appropriate for single-use. This avoids repeatedly exposing the bulk material to the atmosphere.
-
Inerting: Place the open vials inside a larger Schlenk flask or directly into a glovebox antechamber.[11][14] Evacuate the air and backfill with high-purity Argon or Nitrogen. Repeat this cycle 3-5 times.[16]
-
Sealing: Tightly cap the vials while still under the inert atmosphere. For critical applications, use vials with PTFE-lined septa. Wrap the cap and neck of the vial with Parafilm® for an extra seal.
-
Protection: Place the sealed, inerted vials inside a larger, labeled, light-proof container (e.g., an amber jar or a small box).
-
Storage: Store the container in a designated refrigerator at 2-8°C.[15]
References
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]
- Process for purification of carboxylic acids. (1941).
- Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Inert
- Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics. Wiley-VCH.
- Process for removing a ketone and/or aldehyde impurity. (2002).
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]
- Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. (2009).
- Radical Autoxid
- Reduction of carboxylic acids to aldehydes. (2003). Hive Novel Discourse. [Link]
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]
- Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (2022). RSC Publishing. [Link]
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
- 9-Ethyl-9H-carbazole-3-carbaldehyde. (2010). PubMed Central. [Link]
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2020).
- Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
- The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. (2022).
- 9H-Carbazole, 9-ethyl-. (n.d.). NIST WebBook. [Link]
- 9-Ethyl-9H-carbazole-3-carbaldehyde. (n.d.). Oakwood Chemical. [Link]
- (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. (2010).
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (2021).
- (PDF) Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. (2018).
Sources
- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Radical Autoxidation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. 9-Ethyl-3-carbazolecarboxaldehyde 98 7570-45-8 [sigmaaldrich.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered when transitioning this synthesis from the bench to larger-scale production.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process fraught with challenges related to regioselectivity, reaction kinetics, and the handling of hazardous reagents. A common and logical pathway involves three primary stages:
-
N-Ethylation: Introduction of the ethyl group at the nitrogen of the carbazole core.
-
Electrophilic Substitution: Introduction of a functional group handle at the C3 position. A bromination reaction is often preferred for its high regioselectivity.
-
Carboxylation: Conversion of the C3 handle (e.g., a bromo group) into the final carboxylic acid via organometallic intermediates.
This guide will focus on a robust and scalable route: N-Ethylation → C3-Bromination → Grignard Formation & Carboxylation.
Caption: Figure 1: Recommended Synthetic Pathway
Troubleshooting Guide & FAQs
This section addresses common problems encountered during scale-up.
Step 1: N-Ethylation of Carbazole
The N-alkylation of carbazole is generally straightforward but can suffer from incomplete conversion at larger scales.[1][2]
Q1: My N-ethylation reaction is sluggish or incomplete, even after extended reaction times. What's wrong?
A1: This is a common scale-up issue often related to mass transfer limitations and the nature of the base.
-
Base Particle Size & Strength: On a larger scale, solid bases like potassium carbonate (K2CO3) or potassium hydroxide (KOH) can be less effective if not finely powdered. The reaction is heterogeneous, and surface area is critical. Consider using a mortar and pestle to grind the base before use.[3] For difficult cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, but this introduces significant safety hazards (flammability, moisture sensitivity) that must be carefully managed.
-
Solvent Choice: Ensure your solvent (e.g., DMF, acetonitrile) is anhydrous. Water will consume the base and hinder the deprotonation of the carbazole nitrogen.
-
Phase-Transfer Catalysis (PTC): For heterogeneous systems (solid base, organic solvent), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically improve reaction rates. The catalyst transports the hydroxide or carbonate anion into the organic phase, facilitating deprotonation.
-
Temperature: While higher temperatures increase the rate, they can also lead to side products. Monitor the reaction by TLC or HPLC to find the optimal balance between rate and purity.
Q2: I'm observing side products in my N-ethylation reaction. What are they?
A2: The most likely side product is a C-alkylated carbazole, although this is generally minor.
-
The carbazole anion is resonance-stabilized, with some negative charge density on the carbon atoms. While N-alkylation is kinetically and thermodynamically favored, aggressive conditions (very high temperatures, overly strong bases) can sometimes lead to trace amounts of C-alkylation.
-
Solution: Use the mildest conditions that achieve a reasonable reaction rate. Employing a PTC often allows for lower reaction temperatures, minimizing side product formation.[4]
Step 2 & 3: Carboxylation via Grignard Reaction
This is the most critical and challenging part of the synthesis. Success hinges on the efficient formation of the Grignard reagent, which is notoriously sensitive and exothermic.[5][6]
Q3: I'm having extreme difficulty initiating the Grignard reaction. The magnesium isn't being consumed.
A3: Grignard initiation is a classic scale-up hurdle. The primary culprit is the passivating layer of magnesium oxide on the turnings and the presence of trace moisture.
-
Magnesium Activation: The magnesium turnings must be fresh and dry. For scale-up, activation is non-negotiable.
-
Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere (Nitrogen or Argon) for several hours can break up the oxide layer.
-
Chemical Activation: A small amount of an initiator is typically required. Common choices include a single crystal of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent from a previous batch.
-
-
Anhydrous Conditions: All glassware, solvents (THF, ether), and the starting material (3-bromo-9-ethyl-9H-carbazole) must be scrupulously dry. Water will quench the Grignard reagent as it forms. Use freshly distilled solvents over a drying agent.
-
"Hot Spot" Initiation: In a large reactor, you can try to initiate a small portion of the magnesium with a concentrated solution of the aryl bromide locally before beginning the main, slow addition.
Q4: The Grignard reaction starts, but then suddenly becomes uncontrollable and exotherms dangerously. How do I prevent this?
A4: This is a runaway reaction caused by the accumulation of unreacted aryl bromide followed by sudden, rapid initiation. It is a significant safety hazard.[6]
-
Controlled Addition: The aryl bromide solution must be added slowly and sub-surface to the stirred magnesium suspension. The addition rate should be tied to the reactor's cooling capacity.
-
Monitor the Exotherm: The reaction is exothermic. A temperature probe in the reactor is essential. The addition should be controlled to maintain a steady, manageable temperature (e.g., gentle reflux of THF). If the temperature drops despite continued addition, it means the reaction has stalled, and you are accumulating unreacted starting material. STOP THE ADDITION IMMEDIATELY until the reaction restarts.
-
Dilution: Working in overly concentrated solutions increases the risk of a runaway reaction. Ensure adequate solvent is present to manage the heat generated.
Q5: My yield is low after carboxylation with CO2. Where is my product going?
A5: Low yields are often due to incomplete Grignard formation or side reactions during the carboxylation step.
-
Grignard Titration: Before carboxylation, it is wise to take a small, quenched aliquot of the Grignard solution and titrate it to determine the actual yield of the organometallic reagent. This will tell you if the problem is in the formation or the carboxylation step.
-
CO2 Addition: When adding CO2 (either as a gas or as crushed dry ice), the reaction mixture can become very thick, leading to poor mixing. This can cause localized "hot spots" and side reactions.
-
For gaseous CO2, ensure vigorous stirring and a high-efficiency gas dispersion tube.
-
If using dry ice, crush it into a fine powder and add it portion-wise to the Grignard solution, rather than adding the solution to the dry ice, to maintain better temperature control.
-
-
Side Products: The primary side product is the protonated starting material, 9-ethylcarbazole, formed from the Grignard reagent reacting with trace water. Another possibility is the formation of a ketone (di-carbazolyl ketone) if the Grignard reagent attacks the initially formed carboxylate salt. This is minimized by keeping the temperature low during CO2 addition.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 9-Ethyl-9H-carbazole-3-carboxylic Acid and its Positional Isomers
An In-depth Comparison for Advanced Material and Pharmaceutical Research
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and materials scientists. This document provides an in-depth comparison of 9-ethyl-9H-carbazole-3-carboxylic acid with its key positional isomers. We will move beyond surface-level data, exploring the causal relationships between molecular structure and functional properties, supported by experimental data and validated synthetic protocols.
The Carbazole Scaffold: A Privileged Structure in Modern Science
The 9H-carbazole tricycle is a cornerstone aromatic heterocycle, first isolated from coal tar in 1872.[1] Its rigid, planar structure and electron-rich nature, stemming from the nitrogen lone pair's delocalization across the aromatic system, impart valuable electronic and photophysical properties.[2] This has led to the extensive use of carbazole derivatives in organic electronics, particularly as host materials and emitters in Organic Light-Emitting Diodes (OLEDs).[2][3]
Furthermore, the carbazole nucleus is a "privileged scaffold" in medicinal chemistry.[4][5] Its structural motif is found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug discovery.[5][8]
Defining the Isomers: The Critical Role of Substituent Position
This guide focuses on carbazole dually substituted with an ethyl group at the N-9 position and a carboxylic acid group on one of the benzene rings. The N-9 position is readily alkylated, and this substitution is often used to improve solubility and modify the material's film-forming properties. The carboxylic acid group is a versatile functional handle for further chemical modification and can significantly influence the molecule's electronic properties and biological interactions.
The key point of comparison in this guide is the positional isomerism arising from the placement of the carboxylic acid group. The carbazole ring has four unique positions for substitution on the aromatic rings: C1, C2, C3, and C4. The properties of the resulting molecule—9-ethyl-9H-carbazole-X-carboxylic acid—are profoundly dependent on which position 'X' the carboxylic acid occupies.
Caption: Synthetic workflow for this compound via Suzuki coupling and Cadogan cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is a multi-step synthesis adapted from validated literature procedures for the synthesis of the carbazole core and subsequent N-alkylation. [9][10] Step 1: Suzuki-Miyaura Coupling to form 2'-Nitro-biphenyl-3-carboxylic acid methyl ester
-
Rationale: This step creates the crucial C-C bond between the two phenyl rings. The choice of starting materials (e.g., methyl 3-(boronatester)benzoate and 2-bromonitrobenzene) dictates that the final carboxylic acid will be at the 3-position.
-
To a flask, add methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq), 2-bromonitrobenzene (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a suitable solvent (e.g., toluene) and an aqueous base solution (e.g., 2M K₂CO₃).
-
Degas the mixture and heat to reflux under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
After cooling, perform a standard aqueous workup with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the biphenyl intermediate.
Step 2: Cadogan Reductive Cyclization to form 9H-Carbazole-3-carboxylic acid methyl ester
-
Rationale: This intramolecular reaction uses a phosphine reagent (triphenylphosphine) to deoxygenate the nitro group, which then cyclizes onto the adjacent phenyl ring to form the pyrrole ring of the carbazole.
-
Dissolve the 2'-nitro-biphenyl intermediate (1.0 eq) in a high-boiling solvent like o-dichlorobenzene.
-
Add triphenylphosphine (2.0 eq).
-
Heat the mixture to reflux (approx. 180 °C) for 8-12 hours.
-
Cool the reaction and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the carbazole ester.
Step 3: Saponification to 9H-Carbazole-3-carboxylic acid
-
Rationale: A standard ester hydrolysis to yield the desired carboxylic acid.
-
Dissolve the carbazole ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (KOH, >2.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool, acidify with HCl to precipitate the product, filter, wash with water, and dry.
Step 4: N-Ethylation
-
Rationale: Alkylation of the acidic N-H proton to install the ethyl group.
-
Suspend 9H-carbazole-3-carboxylic acid (1.0 eq) in a solvent like acetone or DMF.
-
Add a base such as potassium hydroxide (KOH, >2.0 eq) and stir.
-
Add bromoethane (1.5 eq) and stir the mixture at room temperature or with gentle heating for 2-4 hours. [10]4. Perform an aqueous workup and purify by recrystallization or column chromatography to obtain the final product, this compound.
Applications and Structure-Property Relationships
The choice of isomer is critical as it directly impacts performance in specific applications.
In Organic Electronics (OLEDs):
-
Host Materials: Carbazole derivatives are excellent host materials for phosphorescent emitters due to their high triplet energy and good hole-transporting capabilities. [2]The substitution pattern affects these properties. Substitution at the C3 and C6 positions is a common strategy to extend conjugation and tune the electronic properties without significantly lowering the triplet energy.
-
Structure-Property: The C3- and C2-isomers often exhibit better charge transport properties compared to the more sterically hindered C1- and C4-isomers. The electron-withdrawing nature of the carboxylic acid group will influence the HOMO/LUMO energy levels of the molecule, which must be carefully matched with other layers in the OLED device for efficient charge injection and transport.
In Drug Development:
-
Pharmacophore: The carbazole core acts as a pharmacophore that can interact with various biological targets. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a coordination site for metal-based enzymes.
-
Structure-Activity Relationship (SAR): The spatial orientation of the carboxylic acid group relative to the planar carbazole ring is critical for receptor binding. The C2- and C3-isomers present the carboxylic acid group along the long axis of the molecule, while the C1- and C4-isomers place it in a more sterically crowded environment near the ring junctions. This geometric difference will lead to vastly different binding affinities for a given biological target. For example, many carbazole-based drugs, such as Carprofen, feature substitution at the C2/C3 positions. [4]
Conclusion
While seemingly minor, the positional isomerism of the carboxylic acid group on the 9-ethyl-9H-carbazole framework is a critical design parameter for scientists.
-
For Materials Scientists: The 3-carboxylic acid isomer is often a preferred starting point due to well-established, regioselective synthetic routes and its favorable electronic properties for charge transport in OLEDs.
-
For Medicinal Chemists: The choice of isomer is entirely target-dependent. Both 2- and 3-carboxylic acid isomers provide accessible functional handles for derivatization and are common motifs in bioactive carbazoles. The 1- and 4-isomers , while often more challenging to synthesize, offer unique steric and electronic profiles that may be crucial for specific enzyme or receptor interactions.
This guide has illuminated the key differences between these isomers, providing the foundational knowledge and practical protocols necessary for researchers to make informed decisions in their synthetic design and application development.
References
- Kanchani, J., & Subha, M. C. S. (2021).
- Kanchani, J., & Subha, M. C. S. (2021).
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- Al-Harthy, T., & Al-Mawali, N. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]
- (2024).
- (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences. [Link]
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- (2024). Synthesis of 9H‐Carbazole based carboxylic acids.
- Wang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
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A Comparative Guide to Hole-Transporting Materials: Unveiling the Potential of 9-ethyl-9H-carbazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of optoelectronic materials, the pursuit of efficient, stable, and cost-effective hole-transporting materials (HTMs) is a critical frontier, particularly for the advancement of perovskite solar cells (PSCs). For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the benchmark HTM, driving PSC efficiencies to remarkable heights. However, its complex synthesis, high cost, and susceptibility to degradation have spurred the search for viable alternatives. This guide provides an in-depth comparison of a promising carbazole-based candidate, 9-ethyl-9H-carbazole-3-carboxylic acid, against established standard HTMs, offering a comprehensive analysis supported by experimental data to inform materials selection and device engineering.
The Critical Role of the Hole-Transporting Layer
The hole-transporting layer is an indispensable component in n-i-p structured perovskite solar cells. Its primary function is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode (typically gold or silver), while simultaneously blocking electrons to prevent charge recombination. An ideal HTM should possess several key characteristics:
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction with minimal energy loss.
-
High Hole Mobility: To facilitate rapid charge transport and minimize charge accumulation at the interface, a high hole mobility is essential.
-
Good Film-Forming Properties: The HTM should form a uniform, pinhole-free layer that completely covers the perovskite surface to prevent short-circuiting and ensure efficient charge collection.
-
Thermal and Chemical Stability: The material must withstand the operational temperatures and environmental conditions without degradation to ensure the long-term stability of the solar cell.
-
Solution Processability: For low-cost, large-scale manufacturing, the HTM should be soluble in common organic solvents, allowing for simple deposition techniques like spin-coating.
Introducing this compound: A Promising Contender
Carbazole-based derivatives have emerged as a highly promising class of HTMs due to their excellent thermal stability, high hole-transporting capability, and the ease with which their electronic properties can be tuned through chemical modification.[1][2] The 9-ethyl-9H-carbazole core offers a robust and electron-rich scaffold, while the introduction of a carboxylic acid group at the 3-position is anticipated to enhance solubility and potentially improve interfacial contact with the perovskite layer through coordination interactions.
While direct, head-to-head performance data for this compound in perovskite solar cells is emerging, we can infer its potential by examining closely related 9-ethyl-9H-carbazole derivatives. These analogues have demonstrated impressive performance, often rivaling that of the established standards.
Performance Benchmark: Standard Hole-Transporting Materials
To provide a clear context for the potential of this compound, we first present the typical performance metrics of two widely used standard HTMs: Spiro-OMeTAD and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).
| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD | 19.3 - 24.8[3][4] | 1.06 - 1.15[5] | 22.4 - 24.36[5] | 73 - 81.1 |
| PTAA | 18.5 - 21.8[6][7] | 1.10 - 1.15[6] | 20.9 - 22.8[6] | 74 - 79[6] |
The Case for 9-ethyl-9H-carbazole Derivatives: A Comparative Analysis
Research on various 9-ethyl-9H-carbazole derivatives has yielded promising results, suggesting that this family of compounds can effectively challenge the dominance of Spiro-OMeTAD and PTAA.
| Carbazole Derivative | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | HOMO Level (eV) | Hole Mobility (cm²/Vs) |
| V1209 | 17.65 | 1.01 | 22.39 | 0.78 | -5.25 | 1.1 x 10-5 |
| V1221 | 17.92 | 1.01 | 22.52 | 0.79 | -5.26 | 2.5 x 10-5 |
| V1225 | 17.23 | 1.00 | 22.19 | 0.78 | -5.24 | 1.9 x 10-5 |
| SGT-405 | 14.79 | - | - | - | - | - |
Data for V1209, V1221, and V1225 are from a study on isomeric carbazole-terminated HTMs.[3][8] SGT-405 data is from a study on carbazole derivatives as HTMs.[9]
The data reveals that 9-ethyl-9H-carbazole derivatives can achieve power conversion efficiencies exceeding 17%, with respectable open-circuit voltages, short-circuit current densities, and fill factors.[3][8] Crucially, their HOMO levels are in the range of -5.24 to -5.26 eV, which is well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[3][8] Furthermore, their hole mobilities are on the order of 10-5 cm²/Vs, comparable to that of Spiro-OMeTAD, indicating efficient charge transport.[3][8]
The introduction of a carboxylic acid moiety in this compound is hypothesized to offer several advantages:
-
Enhanced Solubility: The polar carboxylic acid group should improve solubility in desirable processing solvents.
-
Improved Interfacial Contact: The ability of the carboxylic acid to coordinate with the lead atoms in the perovskite lattice could lead to better interfacial contact, reducing defects and improving charge extraction.
-
Favorable Energetics: The electron-withdrawing nature of the carboxylic acid group may slightly lower the HOMO level, potentially leading to a better energy level alignment and a higher open-circuit voltage.
Experimental Protocols
To facilitate further research and validation, we provide a detailed, step-by-step methodology for the synthesis of this compound and the fabrication and characterization of perovskite solar cells using a carbazole-based HTM.
Synthesis of this compound
The synthesis of this compound can be readily achieved from its aldehyde precursor, 9-ethyl-9H-carbazole-3-carbaldehyde.
Step 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde [10][11]
Caption: Synthesis of the aldehyde precursor via Vilsmeier-Haack reaction.
-
Dissolve 9-ethyl-9H-carbazole in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of phosphorus oxychloride (POCl₃) in DMF.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture into ice water and stir.
-
Extract the product with an organic solvent (e.g., chloroform) and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Oxidation to this compound
Caption: Oxidation of the aldehyde to the carboxylic acid.
-
Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, dropwise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Perovskite Solar Cell Fabrication and Characterization
The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Caption: Workflow for perovskite solar cell fabrication.
1. Substrate Preparation:
- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
2. Electron-Transporting Layer (ETL) Deposition:
- Deposit a compact layer of an electron-transporting material, such as SnO₂, onto the FTO substrate via spin-coating or spray pyrolysis.
- Anneal the ETL-coated substrate at the required temperature.
3. Perovskite Layer Deposition:
- Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system).
- Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox.
- During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
- Anneal the perovskite film at approximately 100-150 °C.
4. Hole-Transporting Layer (HTM) Deposition:
- Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or a mixture of solvents).
- Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (t-BP) can be included to enhance conductivity and device performance.
- Spin-coat the HTM solution onto the perovskite layer.
5. Metal Electrode Deposition:
- Thermally evaporate a gold (Au) or silver (Ag) back contact onto the HTM layer under high vacuum.
6. Device Characterization:
- Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
- Determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
- Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
- Conduct stability tests under continuous illumination and in ambient conditions to assess the long-term performance.
Future Outlook and Conclusion
While Spiro-OMeTAD and PTAA have been instrumental in the progress of perovskite solar cells, the development of alternative hole-transporting materials is crucial for addressing the challenges of cost and long-term stability. Carbazole-based materials, and specifically this compound, present a compelling avenue for future research. The inherent stability of the carbazole core, coupled with the potential for improved solubility and interfacial properties offered by the carboxylic acid functionality, makes it a highly promising candidate for next-generation, high-performance perovskite solar cells.
The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate this and other novel carbazole-based HTMs. Through systematic investigation and optimization of device architecture, this compound and its derivatives have the potential to contribute significantly to the commercial viability of perovskite photovoltaic technology.
References
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- Im, S. H., et al. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
- Jeong, M. J., et al. (2020). Stable perovskite solar cells with efficiency exceeding 24.8% and 0.3-V voltage loss. Science, 369(6511), 1615-1620. [Link]
- ResearchGate. (n.d.). a) Voc versus light intensity and b) Jsc versus light intensity of solar cells based on spiro‐OMeTAD...[Link]
- Murugan, S., Liu, X., & Lee, E. (2024). Improved current density of inverted perovskite solar cells via hole transport layer doping.
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- Liu, H., et al. (2022). Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy. Materials Chemistry Frontiers, 6(1), 114-121. [Link]
- De Bastiani, M., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A, 11(21), 11333-11341. [Link]
- Kaunas University of Technology. (2025). [2-(9H-CARBAZOL-9- YL)
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- Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. [Link]
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A Comparative Guide to the Photophysical Properties of Substituted 9-Ethyl-Carbazole Derivatives
Introduction: The Carbazole Core as a Privileged Scaffold
Carbazole and its derivatives are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds, extensively utilized in the development of advanced organic electronic materials.[1][2] Their inherent rigidity, extended π-conjugated system, and excellent thermal stability endow them with favorable charge transport properties, making them ideal candidates for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and solar cells.[2][3][4][5][6]
The strategic introduction of an alkyl chain, such as an ethyl group, at the 9-position (the nitrogen atom) is a widely adopted chemical modification. This substitution primarily serves to enhance the solubility of the carbazole core in common organic solvents, which is a critical factor for facilitating solution-based processing and device fabrication.[1] While the 9-ethyl group has a minimal electronic impact on the carbazole's π-system, substitutions on the aromatic rings—particularly at the 3- and 6-positions—profoundly modulate the molecule's photophysical characteristics.[2][7]
This guide provides a comparative analysis of how various substituents on the 9-ethyl-carbazole framework influence its fundamental photophysical properties, including light absorption, fluorescence emission, and quantum efficiency. We will delve into the causality behind experimental observations, provide detailed methodologies for characterization, and present a systematic comparison supported by experimental data to aid researchers in the rational design of novel carbazole-based materials.
Foundational Photophysical Processes
The interaction of light with a 9-ethyl-carbazole derivative initiates a cascade of photophysical events that dictate its optical behavior. These processes are classically illustrated by a Jablonski diagram, which maps the electronic state transitions.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
-
Absorption: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule relaxes from S₁ back to S₀ by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.[7]
-
Internal Conversion (IC): A non-radiative relaxation pathway between states of the same spin multiplicity (e.g., S₁ to S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to the first excited triplet state, T₁).
-
Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground state (S₀).
The efficiency of fluorescence, a critical parameter for applications like OLEDs, is determined by the competition between the radiative decay (fluorescence) and non-radiative decay pathways (IC and ISC).
Core Experimental Characterization Workflow
Accurate and reproducible measurement of photophysical properties is paramount for any comparative study. The following section outlines the self-validating experimental protocols essential for characterizing 9-ethyl-carbazole derivatives.
Caption: Standard experimental workflow for photophysical characterization.
UV-Vis Absorption Spectroscopy
This technique determines the wavelengths at which a molecule absorbs light and quantifies its ability to do so (molar extinction coefficient, ε).
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[8]
-
Sample Preparation: Derivatives are dissolved in a spectroscopic grade solvent (e.g., toluene, dichloromethane) to a concentration of approximately 10⁻⁵ M.[8][9] The choice of solvent is critical, as it must be transparent in the spectral region of interest.
-
Methodology:
-
A quartz cuvette containing the pure solvent is used to record a baseline (blank).
-
The sample solution is placed in the spectrophotometer.
-
The absorbance is measured as a function of wavelength. The resulting spectrum reveals the λ_abs values.
-
Steady-State Fluorescence Spectroscopy
This measurement provides information about the emission properties of a molecule after it has absorbed light.
-
Objective: To determine the fluorescence emission maxima (λ_em).
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators, and a sensitive detector (e.g., photomultiplier tube).[8]
-
Sample Preparation: The same solution from UV-Vis measurements can often be used. It is crucial to ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects, where emitted light is reabsorbed by other molecules in the solution.[8]
-
Methodology:
-
The sample is excited at a fixed wavelength, typically its main absorption maximum (λ_abs).
-
The emission monochromator scans over a range of wavelengths longer than the excitation wavelength to record the emission spectrum.
-
The peak of this spectrum corresponds to the λ_em.
-
Fluorescence Quantum Yield (Φ_F) Determination
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
-
Objective: To quantify the fluorescence efficiency.
-
Instrumentation: A spectrofluorometer with an integrating sphere accessory.
-
Methodology (Absolute Method):
-
Reference Measurement: An excitation scan is performed with the empty integrating sphere to measure the scattered excitation light from the sphere walls.[8]
-
Sample Measurement: The cuvette with the sample solution is placed inside the sphere. The sample is excited, and the emission is collected over the entire spectral range.[8]
-
Calculation: The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the decrease in the intensity of the scattered excitation light.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, revealing the fluorescence lifetime (τ_F).
-
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system is commonly used.
-
Methodology:
-
The sample is excited with a pulsed light source (e.g., a laser diode).
-
The arrival times of individual emitted photons are recorded relative to the excitation pulse.
-
An Instrument Response Function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument.[10]
-
The fluorescence decay curve is constructed and fitted to an exponential decay model, convoluted with the IRF, to extract the lifetime (τ_F).[10]
-
Comparative Analysis: The Role of Substituents
The electronic nature and position of substituents on the carbazole ring are the primary tools for tuning its photophysical properties.
Effect of Electron-Withdrawing (EWG) and Electron-Donating (EDG) Groups
The introduction of EWGs or EDGs, particularly at the 3- and 6-positions, directly influences the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the HOMO-LUMO energy gap is the fundamental cause of shifts in the absorption and emission spectra.[11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or formyl (-CHO) stabilize the LUMO more than the HOMO, leading to a smaller energy gap. This results in a bathochromic (red) shift in both absorption and emission spectra.[1] A powerful demonstration is seen in 3,6-diphenyl-9-hexyl-carbazole derivatives:
-
The formyl-substituted derivative provides a pure blue emission at 450 nm with an exceptionally high fluorescence quantum yield of 95%.[12]
-
In stark contrast, the more strongly electron-withdrawing nitro-substituted derivative exhibits a massive red shift, emitting in the orange region of the spectrum at 585 nm.[12]
-
-
Electron-Donating Groups (EDGs): Groups like amines or methoxy destabilize the HOMO more than the LUMO. This can lead to a hypsochromic (blue) shift or a less pronounced red shift compared to unsubstituted carbazole.[1]
Effect of Extended π-Conjugation
Attaching aryl groups, such as phenyl rings, at the 3- and 6-positions extends the overall π-conjugated system of the molecule. This increased delocalization lowers the HOMO-LUMO gap, consistently resulting in a bathochromic shift of both absorption and emission bands.[1][7] This strategy is fundamental in designing carbazole derivatives that absorb and emit at longer wavelengths.
The Heavy Atom Effect
Substituting the carbazole core with heavy atoms like bromine or iodine introduces a phenomenon known as the "heavy atom effect." These atoms enhance spin-orbit coupling, which significantly increases the rate of intersystem crossing (S₁ → T₁).[13] Consequently, the non-radiative decay from the excited singlet state is favored, leading to a dramatic reduction in fluorescence quantum yield. For example, while unsubstituted carbazole can have a solid-state quantum yield of over 50%, the bromo-substituted derivative drops to ~1.2%, and the iodo-substituted version shows no fluorescence at all.[13]
Summary of Photophysical Data
The following table summarizes key photophysical data for representative substituted carbazole derivatives, illustrating the principles discussed above.
| Derivative Type | Substituent(s) & Position | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F (%) | τ_F (ns) | Solvent | Ref. |
| Unsubstituted Core | 9-Ethyl-Carbazole | ~295, 346 | ~350-370 | ~10-20 | ~20-40 | ~2.5-7 | Various | [14][15] |
| π-Extended | 3,6-Diphenyl-9-hexyl-carbazole | ~350 | ~400 | ~50 | High | - | - | [12] |
| EWG Substituted | 3,6-Di(4-formylphenyl)-9-hexyl-carbazole | - | 450 | - | 95 | - | - | [12] |
| EWG Substituted | 3,6-Di(4-nitrophenyl)-9-hexyl-carbazole | - | 585 | - | Low | - | - | [12] |
| Aryl Substituted | 3-Aryl/6-Aryl Derivatives | ~250-300 | ~390 | ~90-140 | - | ~6-7 | Acetonitrile | [7] |
| Halogenated | 3,6-Dibromo-carbazole | - | - | - | 1.2 | - | Solid-State | [13] |
| Halogenated | 3,6-Diiodo-carbazole | - | - | - | ~0 | - | Solid-State | [13] |
| Note: Data for 9-hexyl derivatives are included as they are structurally and electronically analogous to 9-ethyl derivatives and provide excellent comparative examples. |
Conclusion and Outlook
The 9-ethyl-carbazole scaffold is a remarkably versatile platform for the development of photophysically active materials. This guide has demonstrated that the absorption wavelength, emission color, and fluorescence efficiency can be precisely and predictably controlled through chemical substitution. The key structure-property relationships can be summarized as follows:
-
Emission Color Tuning: Is primarily achieved by introducing electron-donating or, more dramatically, electron-withdrawing groups at the 3- and 6-positions, or by extending the π-conjugation with aryl substituents.
-
Fluorescence Efficiency: Is highly sensitive to the nature of the substituent. While some modifications can lead to near-unity quantum yields (e.g., formylphenyl substitution), the introduction of heavy atoms can completely quench fluorescence.
These principles provide a rational design framework for researchers and drug development professionals. By carefully selecting substituents, 9-ethyl-carbazole derivatives can be tailored to function as highly efficient blue emitters for next-generation displays, sensitive fluorescent probes for biological imaging, or active components in advanced sensor technologies.
References
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- Srivastava, A. K., & Chakrabarti, S. (2009). Unusual photophysical properties of substituted carbazoles. The Journal of Physical Chemistry A, 113(2), 417–422. [Link]
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A Technical Guide to Benchmarking the Efficiency of OLEDs Based on 9-ethyl-9H-carbazole-3-carboxylic Acid and Its Derivatives
Introduction: The Role of Carbazole Derivatives in Next-Generation OLEDs
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven extensive research into novel materials for various device layers. Carbazole derivatives have emerged as a cornerstone in this field, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] These characteristics make them versatile components, suitable for use as host materials in the emissive layer, as hole-transporting materials (HTMs), and even as emissive materials themselves.[1][2][3] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties, enabling the rational design of materials for enhanced device performance, including improved efficiency, color purity, and operational lifetime.[2]
This guide focuses on 9-ethyl-9H-carbazole-3-carboxylic acid (ECCA) as a promising, yet under-documented, candidate for OLED applications. While direct, quantitative performance data for ECCA in published literature is scarce, this guide will provide a comprehensive framework for its evaluation. We will benchmark its potential by comparing it with other well-established carbazole derivatives and standard hole-transporting materials. Furthermore, we will provide detailed experimental protocols for the synthesis of ECCA derivatives and the fabrication and characterization of OLED devices, empowering researchers to conduct their own comparative studies.
Comparative Analysis of Carbazole-Based Materials
To establish a performance benchmark, it is crucial to compare the projected efficacy of ECCA with existing, high-performing materials. The selection of appropriate hole-transporting and host materials is critical for achieving high efficiency, long operational lifetime, and low power consumption in OLEDs. The following tables summarize the performance of various carbazole derivatives and other common materials used in OLEDs.
Table 1: Performance Comparison of Common Hole-Transporting Materials (HTMs)
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (°C) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) |
| NPB | 8.8 x 10⁻⁴ | -5.4 | 96 | 2558 | 5.1 |
| TAPC | 1.0 x 10⁻² | -5.5 | 145 | 2955 | 5.75 |
| TCTA | 1.0 x 10⁻³ | -5.7 | 151 | N/A | N/A |
| CBP | 2.0 x 10⁻³ | -5.9 | 110 | 1875 | 3.75 |
Table 2: Performance of Selected Carbazole Derivative-Based OLEDs
| Carbazole Derivative | Role in OLED | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color |
| CZ-1 | Emitter | 4130 | 19.3 | 8.6 | Greenish-Blue |
| CZ-2 | Emitter | 4104 | 20.2 | 9.5 | Greenish-Blue |
| Host H1 based | Host | 28390 | 49.8 | Not Specified | Green |
| Host H2 based | Host | 9170 | 23.9 | 10.3 | Blue |
| Cz-SBDPI | Emitter | 12984 | 5.9 | 6.2 | Deep Blue[4] |
| MS-OC based | Host | 142464 | 80.0 | 27.1 | Yellow[5] |
The data presented in these tables highlights the impressive performance achievable with carbazole-based materials, with some devices exhibiting very high luminance and external quantum efficiencies.[4][5][6][7] The carboxylic acid moiety in ECCA offers a unique functional handle for further molecular engineering, potentially leading to materials with tailored properties for even higher performance.
Experimental Protocols
To facilitate the benchmarking of ECCA and its derivatives, this section provides detailed, step-by-step methodologies for material synthesis and device fabrication and characterization.
Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde (a precursor to ECCA)
The synthesis of the aldehyde precursor is a critical first step. The following protocol is adapted from the Vilsmeier-Haack reaction, which is a common method for the formylation of electron-rich aromatic compounds like carbazole.
Protocol:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C and allow the mixture to stir for 30 minutes.
-
Reaction: Dissolve 9-ethyl-9H-carbazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Pour the reaction mixture slowly into ice water and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
The resulting 9-ethyl-9H-carbazole-3-carbaldehyde can then be oxidized to this compound using standard oxidation reagents like potassium permanganate or chromium trioxide.
OLED Device Fabrication
The fabrication of OLED devices is a multi-step process that must be carried out in a high-vacuum environment to prevent contamination.
Protocol:
-
Substrate Preparation: Start with patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dry them in an oven. Finally, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Deposit the organic layers onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The typical layer stack would be:
-
Hole Injection Layer (HIL), e.g., PEDOT:PSS (spin-coated) or MoO₃ (evaporated).
-
Hole Transport Layer (HTL), e.g., NPB or the carbazole derivative being tested.
-
Emissive Layer (EML), which can be the carbazole derivative itself or a host material doped with a phosphorescent or fluorescent emitter.
-
Electron Transport Layer (ETL), e.g., TPBi.
-
-
Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF) followed by a layer of Aluminum (Al) as the cathode without breaking the vacuum.
Device Characterization
Once fabricated, the OLED devices must be characterized to determine their performance.
Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Measurement: Use a source meter and a photometer to simultaneously measure the current density, applied voltage, and luminance of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measure the EL spectra of the devices using a spectroradiometer. From the spectra, the Commission Internationale de l'Éclairage (CIE) coordinates can be calculated to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE) Calculation: The EQE can be calculated from the luminance, current density, and EL spectrum of the device.
Visualizing the Process and Structure
To better understand the experimental workflow and the fundamental structure of an OLED, the following diagrams are provided.
Caption: A workflow diagram illustrating the key stages from material synthesis to device characterization.
Caption: A simplified diagram of a multilayer OLED structure showing the charge transport and recombination process.
Conclusion and Future Outlook
While direct performance data for this compound in OLEDs is not yet widely available, the exceptional performance of other carbazole derivatives strongly suggests its potential as a valuable material for next-generation displays and lighting. The carboxylic acid functionality provides a versatile anchor point for further chemical modification, opening up a vast design space for new materials with tailored properties. The experimental protocols provided in this guide offer a clear pathway for researchers to synthesize, fabricate, and characterize OLEDs based on ECCA and its derivatives. Through systematic investigation and comparative benchmarking, the full potential of this promising class of materials can be unlocked, paving the way for more efficient, stable, and cost-effective OLED technologies.
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A Comparative Analysis of the Biological Activity of 9-ethyl-9H-carbazole-3-carboxylic acid and Other Carbazole Derivatives
In the landscape of medicinal chemistry, the carbazole scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds, both natural and synthetic.[1] Its rigid, tricyclic framework and rich electron density make it an ideal template for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of a specific derivative, 9-ethyl-9H-carbazole-3-carboxylic acid, with other notable carbazole compounds, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this versatile class of molecules.
The Significance of the Carbazole Nucleus
The carbazole core, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, has been a focal point of research for decades.[1] Naturally occurring carbazole alkaloids, such as murrayanine and ellipticine, have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This has spurred the synthesis of a vast library of carbazole derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the carbazole ring system.
Biological Activity Profile of this compound Derivatives
While data specifically on this compound is limited in publicly accessible literature, studies on its derivatives provide valuable insights into its potential biological activities. The ethyl group at the N9 position and the carboxylic acid at the C3 position are key modifications that influence the molecule's overall properties.
Antimicrobial Activity
A study by Kadnor and coworkers investigated a series of derivatives of this compound for their antimicrobial properties.[3] These derivatives, including pyrazoline and chromone hybrids synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde, were tested against a panel of bacteria and fungi.[4] Several of these compounds exhibited moderate to good antimicrobial activity. For instance, certain pyrazoline derivatives showed notable efficacy against E. coli and S. aureus.[4] This suggests that the this compound scaffold can serve as a promising starting point for the development of new antimicrobial agents.
Comparative Anticancer Activity of Carbazole Derivatives
The anticancer potential of carbazole derivatives is one of the most extensively studied areas.[1] These compounds exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[5]
To provide a clear comparison, the following table summarizes the cytotoxic activity (IC50 values) of several carbazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-4-[(9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung) | 1.99 | |
| MHY407 | Breast Cancer Cells | ~5 | [2] |
| 1,4-dimethyl-carbazole (17) | A375 (Melanoma) | 80.0 | [6] |
| 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole | B. subtilis (Antimicrobial) | 78.12 (MIC, µg/mL) | [7] |
| Carbazole sulfonamide (11a) | CEM (Leukemia) | <1 | [8] |
| SL-3–19 (Sulfonamide derivative) | HepG2 (Liver) | 0.012 | [2] |
| SL-3–19 (Sulfonamide derivative) | MCF-7 (Breast) | 0.014 | [2] |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (3) | Calu1 (Lung) | 0.0025 | [2] |
| Pyrido[2,3-a]carbazole (34) | HeLa (Cervical) | 13.42 | [2] |
| Coumarin-carbazole pyrazoline (7b) | NCI-H520 (Lung) | 9.13 | [9] |
| Coumarin-carbazole pyrazoline (7b) | HeLa (Cervical) | 11.36 | [9] |
| 1,4-dimethyl-9-H-carbazol-3-yl) methanamine (15) | U87MG (Glioma) | 18.50 | [10] |
| 5,8-Dimethyl-9H-carbazole (4) | MDA-MB-231 (Breast) | 0.73 | [11] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of many carbazole derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis. Two of the most significant pathways targeted by these compounds are the p53 and STAT3 signaling cascades.
The p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[12] Reactivation of wild-type p53 in cancer cells is a promising therapeutic strategy. A study on the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , a close structural analog of the carboxylic acid, demonstrated its ability to induce apoptosis in human melanoma cells through the reactivation of the p53 pathway.[12] ECCA treatment led to an increase in p53 levels, which in turn triggered the apoptotic cascade.
Another novel carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) , was also found to induce p53-mediated apoptosis in lung cancer cells. This compound upregulated the expression of Bax, a pro-apoptotic protein, and increased caspase activity, leading to programmed cell death.
Caption: Carbazole derivatives can reactivate the p53 pathway, leading to apoptosis.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and invasion.[6][13] Consequently, inhibiting the STAT3 signaling pathway is a key strategy in cancer therapy. Several carbazole derivatives have been identified as potent STAT3 inhibitors.[6][13] These compounds can disrupt STAT3 dimerization, DNA binding, and transcriptional activity.[6] For example, certain N-alkylcarbazole derivatives have been shown to inhibit STAT3 and exhibit antiproliferative effects.[13]
Caption: Carbazole-based inhibitors block the STAT3 signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols used to assess the biological activity of carbazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the carbazole derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Conclusion and Future Directions
The carbazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for this compound is emerging, the existing body of research on its derivatives and other carbazole compounds highlights the significant potential of this chemical class. The ability of carbazole derivatives to target fundamental cancer pathways such as p53 and STAT3, coupled with their promising antimicrobial activities, underscores their importance in drug development.
Future research should focus on synthesizing and systematically evaluating a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the development of next-generation carbazole-based drugs with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 9-Ethyl-9H-carbazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Carbazole Scaffolds in Oncology
The carbazole nucleus, a tricyclic aromatic scaffold, has long been a subject of intense interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets, including DNA, topoisomerases, and protein kinases.[2][3] Several carbazole derivatives have already made their way into the clinic as anticancer agents, underscoring the therapeutic potential of this chemical class.[1]
This guide focuses on a specific subclass: 9-ethyl-9H-carbazole-3-carboxylic acid derivatives . The ethyl group at the 9-position enhances lipophilicity, potentially improving cell membrane permeability, while the carboxylic acid at the 3-position provides a versatile handle for synthesizing a library of ester, amide, and other derivatives. This allows for fine-tuning of the molecule's physicochemical properties and biological activity.
Herein, we present a comprehensive framework for validating the anticancer activity of these derivatives, comparing their performance with established chemotherapeutic agents, and elucidating their mechanism of action. This guide is designed to be a practical resource for researchers in the field, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice.
Pre-clinical Validation Workflow: A Multi-faceted Approach
The validation of a novel anticancer agent is a systematic process that moves from broad screening to detailed mechanistic studies. The following workflow provides a logical progression for evaluating this compound derivatives.
Caption: A stepwise workflow for the pre-clinical validation of novel anticancer compounds.
Part 1: In Vitro Cytotoxicity and Comparative Analysis
The initial step in validating a new anticancer compound is to assess its cytotoxic effects against a panel of cancer cell lines. It is crucial to compare these effects with those of standard chemotherapeutic agents to benchmark the potency of the novel derivatives.
Comparative Cytotoxicity Data
A closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , has demonstrated significant and selective anticancer activity. Studies have shown that ECCA potently inhibits the growth of melanoma cells, including those with BRAF mutations, while having minimal effect on normal human primary melanocytes.[4][5] This selectivity is a highly desirable characteristic for a chemotherapeutic agent.
The following table summarizes the cytotoxic activity (IC50 values) of ECCA and other exemplary carbazole derivatives compared to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | ~1.0 | [5] |
| Mel-Juso (Melanoma) | ~5.0 | [5] | |
| Carbazole Derivative 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 | [6] |
| MCF-7 (Breast Cancer) | 0.058 | [6] | |
| HCT-116 (Colon Carcinoma) | 0.047 | [6] | |
| Carbazole Derivative 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 | [6] |
| MCF-7 (Breast Cancer) | 0.086 | [6] | |
| HCT-116 (Colon Carcinoma) | 0.06 | [6] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 1.0 | [7][8] |
| HepG2 (Hepatocellular Carcinoma) | ~0.5 | [2] | |
| Cisplatin | A549 (Lung Cancer) | 2.0 - 5.0 | [6] |
| 5-Fluorouracil (5-FU) | HCT-116 (Colon Carcinoma) | ~5.0 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs (e.g., Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Part 2: Elucidating the Mechanism of Action
Understanding how a compound kills cancer cells is critical for its further development. Key questions to address include whether the compound induces apoptosis (programmed cell death) and what signaling pathways are involved.
Induction of Apoptosis
Studies on ECCA have shown that it induces apoptosis in melanoma cells in a dose-dependent manner.[3][10] This was confirmed by Annexin V/Propidium Iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The pro-apoptotic effect of ECCA was further supported by the observation of increased caspase activity, which was reversed by a pan-caspase inhibitor.[4]
Signaling Pathway Analysis: The Role of p53
The tumor suppressor protein p53 plays a pivotal role in regulating cell cycle arrest and apoptosis. In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade apoptosis. A significant finding for ECCA is its ability to reactivate the p53 signaling pathway in melanoma cells harboring wild-type p53.[3][10]
Caption: ECCA-induced activation of the p53 pathway leading to apoptosis and cell cycle arrest.
Experimental Protocol: Western Blot for Protein Expression
Western blotting is a key technique to investigate the modulation of specific proteins involved in a signaling pathway.
-
Cell Lysis: Treat cancer cells with the carbazole derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 3: In Vivo Validation in Xenograft Models
Promising in vitro results must be validated in a living organism to assess a compound's efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[11]
In Vivo Efficacy of ECCA
In a xenograft model using human melanoma cells, intraperitoneal administration of ECCA significantly suppressed tumor growth.[5] The treated mice exhibited smaller tumors with reduced proliferation (Ki67 staining) and increased apoptosis (cleaved-Caspase-3 staining) compared to the control group. Importantly, ECCA treatment did not lead to significant changes in body weight or any observable toxicity in major organs, suggesting a favorable safety profile.[5]
Comparative In Vivo Efficacy Data
| Compound/Drug | Animal Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition | Reference |
| ECCA | Nude Mice | Melanoma | 10-50 mg/kg/day, i.p. | Significant | [5] |
| ECPU-0001 | Nude Mice | Lung Adenocarcinoma | 3.0 mg/kg, 2x/week | Significant | [12] |
| Carbazole aminoalcohol 2 | Mice | Cystic Echinococcosis | 25 mg/kg/day, oral | 68.4% reduction in parasite weight | [12] |
| Doxorubicin | Nude Mice | Various | 1-5 mg/kg, i.v., weekly | Varies with tumor type | [13] |
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Compound Administration: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle only.
-
Efficacy and Toxicity Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Collect major organs for histological analysis to assess toxicity.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
The validation of this compound derivatives as potential anticancer agents requires a rigorous and multi-faceted approach. The evidence from closely related compounds, such as ECCA, is highly encouraging, demonstrating potent and selective anticancer activity both in vitro and in vivo, with a well-defined mechanism of action involving the reactivation of the p53 pathway.[3][10]
The comparative data presented in this guide provides a benchmark for researchers to evaluate their own derivatives. By following the outlined experimental workflows and protocols, scientists can systematically assess the therapeutic potential of this promising class of compounds.
Future research should focus on synthesizing and evaluating a broader library of this compound derivatives, including esters and amides, to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to explore other potential targets and to understand the full spectrum of their anticancer effects. Ultimately, the goal is to identify a lead candidate with superior efficacy and a favorable safety profile for further pre-clinical and clinical development.
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- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- El-Naggar, A. M., et al. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Journal of Chemical Research, 46(5-6), 463-470.
- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
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A Spectroscopic Journey: Characterizing 9-ethyl-9H-carbazole-3-carboxylic acid and its Synthetic Precursors
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern medicinal chemistry and materials science, carbazole derivatives stand out for their unique electronic and photophysical properties. The synthesis of functionalized carbazoles, such as 9-ethyl-9H-carbazole-3-carboxylic acid, is a multi-step process that requires rigorous characterization at each stage to ensure the purity and identity of the intermediates and the final product. This guide provides an in-depth spectroscopic comparison of this compound and its precursors—carbazole, 9-ethyl-9H-carbazole, and 9-ethyl-9H-carbazole-3-carbaldehyde—offering field-proven insights into their structural elucidation through nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound typically commences with the commercially available carbazole. The synthetic route, illustrated below, involves three key transformations: N-alkylation, formylation, and subsequent oxidation. Each step introduces a specific functional group that imparts distinct spectroscopic signatures, allowing for a clear differentiation between the starting material, intermediates, and the final product.
Caption: Synthetic pathway for this compound.
Spectroscopic Comparison: Unraveling Molecular Evolution
The progressive functionalization of the carbazole core induces predictable changes in the spectroscopic properties of the molecules. This section provides a comparative analysis of the key spectroscopic features at each synthetic step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum undergoes significant changes throughout the synthesis.
-
Carbazole: Exhibits a complex multiplet pattern for its aromatic protons and a characteristic broad singlet for the N-H proton.
-
9-ethyl-9H-carbazole: The disappearance of the N-H proton signal and the appearance of a quartet and a triplet corresponding to the ethyl group are the most prominent changes.
-
9-ethyl-9H-carbazole-3-carbaldehyde: The introduction of the electron-withdrawing aldehyde group at the 3-position causes a downfield shift of the adjacent aromatic protons. A new singlet appears in the downfield region (around 10 ppm) corresponding to the aldehydic proton.
-
This compound: The aldehydic proton signal is replaced by a broad singlet for the carboxylic acid proton, which is typically observed even further downfield. The aromatic protons adjacent to the carboxyl group will also experience a shift in their resonance frequencies.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
-
Carbazole: Shows distinct signals for the aromatic carbons.
-
9-ethyl-9H-carbazole: The appearance of two new signals in the aliphatic region confirms the presence of the ethyl group.
-
9-ethyl-9H-carbazole-3-carbaldehyde: A new signal in the highly deshielded region (around 190 ppm) is characteristic of the carbonyl carbon of the aldehyde. The aromatic carbon attached to the aldehyde group also shows a significant downfield shift.
-
This compound: The aldehyde carbonyl signal is replaced by a signal for the carboxylic acid carbonyl carbon, which typically appears in the range of 165-185 ppm.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Carbazole | ~8.1 (br s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H)[1] | ~110-140 (Ar-C)[1] |
| 9-ethyl-9H-carbazole | ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), 7.1-8.1 (m, 8H, Ar-H)[2] | ~14 (CH₃), ~38 (CH₂), ~110-141 (Ar-C) |
| 9-ethyl-9H-carbazole-3-carbaldehyde | ~10.0 (s, 1H, CHO), ~1.5 (t, 3H, CH₃), ~4.5 (q, 2H, CH₂), 7.3-8.6 (m, 7H, Ar-H)[3] | ~192 (C=O), ~14 (CH₃), ~38 (CH₂), ~110-145 (Ar-C)[3] |
| This compound | >12.0 (br s, 1H, COOH), ~1.5 (t, 3H, CH₃), ~4.5 (q, 2H, CH₂), 7.3-8.8 (m, 7H, Ar-H) (Predicted) | ~168 (C=O), ~14 (CH₃), ~38 (CH₂), ~110-144 (Ar-C) (Predicted based on similar structures)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique fingerprint for each compound.
-
Carbazole: A sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration is a key feature.
-
9-ethyl-9H-carbazole: The N-H stretching band disappears, and new bands corresponding to the C-H stretching and bending vibrations of the ethyl group appear in the 2850-2980 cm⁻¹ and ~1375 cm⁻¹ regions, respectively.
-
9-ethyl-9H-carbazole-3-carbaldehyde: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde.
-
This compound: The sharp aldehyde C=O stretch is replaced by a broad O-H stretching band from the carboxylic acid, typically appearing between 2500-3300 cm⁻¹, and a C=O stretching band around 1680-1710 cm⁻¹.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aliphatic) Stretch | C=O Stretch | O-H (Carboxylic Acid) Stretch |
| Carbazole | ~3400[4] | - | - | - |
| 9-ethyl-9H-carbazole | - | ~2850-2980 | - | - |
| 9-ethyl-9H-carbazole-3-carbaldehyde | - | ~2850-2980 | ~1690[2] | - |
| This compound | - | ~2850-2980 | ~1700 | ~2500-3300 (broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the system.
-
Carbazole: Exhibits characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system.
-
9-ethyl-9H-carbazole: The λmax values are similar to those of carbazole, indicating that N-alkylation does not significantly alter the electronic structure of the chromophore.[5]
-
9-ethyl-9H-carbazole-3-carbaldehyde: The introduction of the carbonyl group in conjugation with the carbazole ring system results in a bathochromic (red) shift of the λmax to longer wavelengths.
-
This compound: The carboxylic acid group has a similar electronic effect to the aldehyde group, and thus the UV-Vis spectrum is expected to be similar to that of the aldehyde precursor.
Table 3: UV-Vis Absorption Maxima (λmax, nm) in a Non-polar Solvent
| Compound | λmax (nm) |
| Carbazole | ~234, 257, 293, 324, 337 |
| 9-ethyl-9H-carbazole | ~236, 260, 295, 330, 343[5] |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Expected red-shift from 9-ethylcarbazole |
| This compound | Expected to be similar to the aldehyde |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
-
Carbazole: The molecular ion peak (M⁺) is observed at m/z 167.
-
9-ethyl-9H-carbazole: The molecular ion peak shifts to m/z 195, corresponding to the addition of an ethyl group.[6] A characteristic fragmentation is the loss of a methyl radical (M-15) to give a stable ion at m/z 180.
-
9-ethyl-9H-carbazole-3-carbaldehyde: The molecular ion peak is found at m/z 223.[3]
-
This compound: The molecular ion peak is expected at m/z 239, reflecting the addition of an oxygen atom compared to the aldehyde.[7]
Table 4: Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) |
| Carbazole | C₁₂H₉N | 167.21 | 167 |
| 9-ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 195[6] |
| 9-ethyl-9H-carbazole-3-carbaldehyde | C₁₅H₁₃NO | 223.27 | 223[3] |
| This compound | C₁₅H₁₃NO₂ | 239.27 | 239[7] |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.
General Synthesis Procedures
Caption: General workflow for the synthesis of this compound.
Detailed Protocol for Vilsmeier-Haack Formylation of 9-ethyl-9H-carbazole: [8]
-
Dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 9-ethyl-9H-carbazole-3-carbaldehyde.
Detailed Protocol for Oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde: [9]
-
Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compounds.
Conclusion
The spectroscopic characterization of this compound and its precursors provides a clear and logical progression of how the molecular structure evolves throughout the synthesis. By carefully analyzing the changes in NMR, IR, UV-Vis, and Mass spectra at each step, researchers can confidently verify the identity and purity of their compounds. This guide serves as a valuable resource for scientists and professionals in the field, offering a comprehensive overview of the expected spectroscopic data and the underlying principles that govern these observations. The provided experimental protocols further equip researchers with the necessary tools to successfully synthesize and characterize this important class of molecules.
References
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A Head-to-Head Comparison of Synthetic Methods for 9-ethyl-9H-carbazole-3-carboxylic Acid: A Guide for Researchers
Introduction
9-ethyl-9H-carbazole-3-carboxylic acid is a valuable building block in the development of advanced materials and pharmaceuticals. Its rigid, planar carbazole core, combined with the ethyl group for solubility and the carboxylic acid for functionalization, makes it a sought-after intermediate. For researchers and professionals in drug development and materials science, selecting an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a head-to-head comparison of two primary synthetic strategies for obtaining this compound, complete with detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses.
Strategic Overview: Two Paths to the Target Molecule
The synthesis of this compound can be approached from two fundamentally different strategic directions.
-
Strategy A: Late-Stage Carboxylation. This approach begins with the readily available carbazole core, which is first N-ethylated. The 3-position is then functionalized, typically through bromination, to introduce a handle for a subsequent carboxylation reaction.
-
Strategy B: Early Introduction of Functionality. In this strategy, the carboxylic acid group (as a methyl ester) is incorporated into one of the aromatic precursors before the formation of the carbazole ring. The carbazole core is then constructed via a cyclization reaction, followed by N-ethylation and final hydrolysis of the ester.
The following sections will delve into the detailed experimental protocols for each strategy, followed by a comparative analysis to guide your selection process.
Strategy A: Late-Stage Carboxylation via a Grignard Intermediate
This linear synthesis builds upon the commercially available 9H-carbazole, introducing the desired functionalities in a stepwise manner. The key challenge in this route lies in the final carboxylation step.
Experimental Protocols for Strategy A
Step 1: N-Ethylation of 9H-Carbazole
The N-ethylation of carbazole is a well-established and high-yielding reaction. The use of ethyl bromide in the presence of a base is a common and effective method.
-
Reagents: 9H-Carbazole, Potassium Hydroxide (KOH), Ethyl Bromide (EtBr), Toluene, Benzyltriethylammonium chloride (phase transfer catalyst).
-
Procedure:
-
To a stirred suspension of potassium hydroxide (3 eq.) and a catalytic amount of benzyltriethylammonium chloride in toluene, add 9H-carbazole (1 eq.).
-
Heat the mixture to 80°C.
-
Slowly add ethyl bromide (1.2 eq.) over 45-60 minutes, maintaining the temperature.
-
Continue stirring at 80°C for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture, filter to remove inorganic salts, and wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 9-ethyl-9H-carbazole as a white solid.
-
-
Expected Yield: >97%[1]
Step 2: Bromination of 9-ethyl-9H-carbazole
Electrophilic bromination of 9-ethyl-9H-carbazole selectively occurs at the 3- and 6-positions. By using one equivalent of the brominating agent, monosubstitution can be favored.
-
Reagents: 9-ethyl-9H-carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1 eq.) in DMF.
-
Add N-Bromosuccinimide (1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.[2][3]
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization from methanol to yield 3-bromo-9-ethyl-9H-carbazole.
-
Step 3: Grignard Carboxylation
This step involves the formation of a Grignard reagent from 3-bromo-9-ethyl-9H-carbazole, followed by its reaction with carbon dioxide. This reaction must be carried out under strictly anhydrous conditions.
-
Reagents: 3-bromo-9-ethyl-9H-carbazole, Magnesium turnings, Anhydrous Diethyl Ether or THF, Carbon Dioxide (dry ice or gas), Hydrochloric Acid (aqueous).
-
Procedure:
-
Activate magnesium turnings (1.5 eq.) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Add a solution of 3-bromo-9-ethyl-9H-carbazole (1 eq.) in anhydrous diethyl ether or THF to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), pour the solution over crushed dry ice or bubble dry CO2 gas through the solution at low temperature (-78°C).[4][5]
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding aqueous hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
-
Expected Yield: 50-70% (estimated based on similar Grignard carboxylations).
Workflow for Strategy A
Caption: Workflow for Strategy A: Late-Stage Carboxylation.
Mechanistic Insight: The Grignard Reaction
The key C-C bond-forming step in Strategy A is the Grignard reaction. The highly polarized C-Mg bond in the Grignard reagent makes the carbazole carbon nucleophilic, allowing it to attack the electrophilic carbon of CO2. Subsequent acidification protonates the resulting carboxylate to yield the final carboxylic acid.
Strategy B: Carbazole Ring Formation via Cadogan Cyclization
This convergent approach constructs the carbazole skeleton with the carboxylate group already in place on one of the precursors. This strategy often involves transition-metal-catalyzed cross-coupling and cyclization reactions.
Experimental Protocols for Strategy B
Step 1: Suzuki-Miyaura Coupling
This step constructs the 2-nitrobiphenyl backbone, which is the direct precursor for the Cadogan cyclization.
-
Reagents: 3-(Methoxycarbonyl)phenylboronic acid, 1-Bromo-2-nitrobenzene, Pd(PPh3)4, Potassium Carbonate (K2CO3), Toluene.
-
Procedure:
-
To a solution of 1-bromo-2-nitrobenzene (1 eq.) and 3-(methoxycarbonyl)phenylboronic acid (1 eq.) in toluene, add an aqueous solution of potassium carbonate (2 eq.).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.).
-
Heat the mixture to reflux for 12 hours under an inert atmosphere.[6]
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to give methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate.
-
-
Expected Yield: ~85%[6]
Step 2: Cadogan Reductive Cyclization
This reaction involves the deoxygenation of the nitro group by a phosphine reagent, which generates a nitrene intermediate that rapidly cyclizes to form the carbazole ring.
-
Reagents: Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate, Triphenylphosphine (PPh3), 1,2-Dichlorobenzene.
-
Procedure:
-
Dissolve methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate (1 eq.) in 1,2-dichlorobenzene.
-
Add triphenylphosphine (2 eq.).
-
Cool the reaction and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography to afford methyl 9H-carbazole-3-carboxylate.
-
Step 3: N-Ethylation of Methyl 9H-carbazole-3-carboxylate
Similar to Strategy A, N-ethylation is performed on the carbazole nitrogen. The presence of the ester group may require slightly adjusted conditions.
-
Reagents: Methyl 9H-carbazole-3-carboxylate, Diethyl sulfate ((Et)2SO4), Potassium Carbonate (K2CO3), Acetone.
-
Procedure:
-
To a solution of methyl 9H-carbazole-3-carboxylate (1 eq.) in acetone, add potassium carbonate (2-3 eq.).
-
Add diethyl sulfate (1.5 eq.) and heat the mixture to reflux for 4-6 hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield methyl 9-ethyl-9H-carbazole-3-carboxylate.
-
-
Expected Yield: ~90%[7]
Step 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the desired carboxylic acid.
-
Reagents: Methyl 9-ethyl-9H-carbazole-3-carboxylate, Potassium Hydroxide (KOH), Ethanol, Water.
-
Procedure:
-
Dissolve methyl 9-ethyl-9H-carbazole-3-carboxylate (1 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (2-3 eq.) and heat the mixture to reflux for 4-5 hours.[6]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute with water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
-
Expected Yield: >95%[6]
Workflow for Strategy B
Caption: Workflow for Strategy B: Cadogan Cyclization Route.
Mechanistic Insight: The Cadogan Reaction
The Cadogan reaction is a powerful tool for constructing the carbazole skeleton. It proceeds through the deoxygenation of the nitro group by triphenylphosphine, forming a phosphine oxide and a reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring to form the new five-membered ring of the carbazole system.
Head-to-Head Comparison
| Feature | Strategy A: Late-Stage Carboxylation | Strategy B: Cadogan Cyclization |
| Number of Steps | 3 | 4 |
| Overall Yield | ~26-37% (estimated) | ~35-40% |
| Starting Materials | Commercially available 9H-carbazole | Substituted boronic acids and nitroaromatics |
| Key Reactions | Grignard Carboxylation | Suzuki Coupling, Cadogan Cyclization |
| Scalability | Grignard reaction can be challenging to scale due to anhydrous conditions and exothermicity. | Suzuki and Cadogan reactions are generally scalable, but require careful control of reaction conditions. |
| Reagent Safety & Handling | Requires handling of organometallic intermediates (Grignard reagent) which are highly reactive and moisture-sensitive. | Uses palladium catalysts which can be costly and require careful removal from the final product.[8][9][10] Diethyl sulfate is toxic and a probable carcinogen.[2][11][12][13][14] |
| Purification | Purification of the final product from the Grignard reaction can be complex. | Multiple chromatographic purifications are required for the intermediates. |
| Flexibility | Good for accessing other 3-substituted 9-ethylcarbazoles by varying the electrophile in the final step. | The position of the carboxylic acid is fixed early in the synthesis. |
Expert Analysis and Recommendation
Strategy A offers a more direct route with fewer steps, starting from an inexpensive and readily available material. However, its success hinges on the challenging Grignard carboxylation step, which requires stringent anhydrous conditions and can be difficult to scale up. The moderate yield of the bromination step also impacts the overall efficiency. This route may be preferable for smaller-scale laboratory synthesis where the focus is on rapid access to the target molecule and derivatization at the 3-position is desired.
Strategy B , while involving more steps, is arguably more robust and potentially higher yielding. The Suzuki and Cadogan reactions are well-established and generally reliable transformations. This route offers better control over the introduction of the carboxylic acid functionality. However, it requires more specialized starting materials and the use of a palladium catalyst, which adds to the cost and necessitates careful purification to remove residual metal. For larger-scale synthesis where reproducibility and overall yield are paramount, Strategy B is likely the superior choice, despite the additional step. The use of diethyl sulfate in the N-ethylation step is a significant safety concern due to its toxicity and carcinogenic nature, and alternative ethylating agents like ethyl bromide could be considered.[2][11][12][13][14]
Conclusion
The choice between these two synthetic strategies for this compound will depend on the specific needs of the researcher, including the desired scale of the synthesis, available starting materials, and tolerance for challenging experimental conditions. Both routes are viable and have been constructed based on established chemical principles. By understanding the intricacies of each step and the overall strategic advantages and disadvantages, researchers can make an informed decision to best achieve their synthetic goals.
References
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- Palladium Warning Bells. (2019, July 4). New Age Metals Inc.
- Process for the preparation of N-alkyl carbazoles. (1998, August 19). (EP0858995A1). Google Patents.
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- Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6.
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- Mechanism of the Molybdenum-Mediated Cadogan Reaction. (2018). ACS Omega, 3(7), 7434-7443. [Link]
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A Senior Application Scientist's Guide to the Preclinical Evaluation of 9-ethyl-9H-carbazole-3-carboxylic Acid Derivatives
Introduction: The Promise of the Carbazole Scaffold in Oncology
The carbazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic.[1] In oncology, carbazole derivatives have garnered significant attention for their potent antiproliferative activities against various cancer cell lines, with some compounds progressing to FDA approval for clinical use.[2][3] The 9-ethyl-9H-carbazole-3-carboxylic acid backbone and its analogues represent a particularly promising chemical space. The ethyl group at the 9-position often enhances metabolic stability and cellular uptake, while the substituent at the 3-position provides a versatile handle for modification to optimize potency and selectivity.
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this chemical series, using representative derivatives to illustrate key workflows and mechanistic insights. The methodologies described herein are designed to be robust, reproducible, and directly applicable to novel analogues of this compound, providing researchers with a clear path for preclinical assessment.
Comparative Performance of Representative 9-Ethyl-9H-Carbazole Derivatives
To illustrate the therapeutic potential of this class, we will examine the performance of two well-characterized derivatives that, while not carboxylic acids themselves, share the core 9-ethyl-9H-carbazole scaffold and have been subjected to rigorous preclinical testing. Their evaluation provides a direct template for assessing novel carboxylic acid analogues.
-
ECCA (9-ethyl-9H-carbazole-3-carbaldehyde): Evaluated for its activity against melanoma.[4]
-
ECAP ((Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one): Investigated for its cytotoxic effects on lung cancer cells.[5]
The following table summarizes their reported biological activity, providing a benchmark for comparing new chemical entities.
| Compound | Target Cancer Type | In Vitro Model (Cell Line) | Key In Vitro Result (IC50 / Effect) | In Vivo Model | Key In Vivo Result | Reference |
| ECCA | Melanoma | A375, WM115, UACC62 | Induces significant apoptosis at 0.5-5 µM | Xenograft Mouse Model (UACC62 cells) | Suppressed tumor growth by enhancing apoptosis and reducing proliferation | [4][6] |
| ECAP | Lung Cancer | A549 | Induces p53-mediated apoptosis; significant cytotoxicity observed | Not Reported | Not Reported | [5] |
Key Experimental Workflow 1: In Vitro Cytotoxicity Assessment
Expert Rationale: The foundational step in evaluating any potential anticancer agent is to determine its ability to kill cancer cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[7] Its principle lies in the enzymatic reduction of the yellow MTT salt into insoluble purple formazan crystals by mitochondrial dehydrogenases, which are active only in living, metabolically active cells.[8][9] The quantity of formazan produced is therefore directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.[10]
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, A375 melanoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X concentrated serial dilution of the 9-ethyl-9H-carbazole derivative in serum-free culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with no cells for background correction.[9]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 hours).
-
MTT Addition: Following incubation, carefully add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[10][11]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.[11]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Key Experimental Workflow 2: In Vivo Efficacy Assessment
Expert Rationale: While in vitro data is essential, demonstrating efficacy in a living organism is a critical step in drug development. The human tumor xenograft mouse model is the industry standard for preclinical in vivo assessment of anticancer agents.[12][13] This model involves implanting human cancer cells into immunodeficient mice.[14] The choice of mouse strain is critical; severely immunodeficient strains like NOD-scid IL2Rgamma(null) (NSG) mice are often preferred as they support robust engraftment of a wide variety of human cell lines and patient-derived tissues.[12] This model allows for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system, providing insights into its overall therapeutic potential and potential toxicity.[14][15]
Workflow for In Vivo Xenograft Study
Caption: p53-mediated intrinsic apoptotic pathway activated by carbazole derivatives.
This pathway can be validated experimentally by using techniques like Western blotting to measure the expression levels of p53, Bcl-2, and Bax, and by using luminometry-based assays to quantify the activity of caspases-3, -7, -8, and -9 in compound-treated cells. [5]
Conclusion and Future Directions
The systematic evaluation pipeline detailed in this guide—progressing from broad in vitro cytotoxicity screening to targeted in vivo efficacy studies and detailed mechanistic investigation—provides a robust framework for advancing this compound derivatives through preclinical development. The representative data from analogous compounds highlight the significant anticancer potential of this scaffold. Future work should focus on synthesizing a library of carboxylic acid derivatives to establish clear structure-activity relationships (SAR), optimizing for potency against specific cancer cell lines while minimizing off-target toxicity. The most promising candidates identified through this pipeline will be well-positioned for further IND-enabling studies.
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- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. [Link]
- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55094. [Link]
- Convenient synthesis and antitumor evaluation of some new 9-ethyl-3-(hetaryl)carbazoles. (n.d.). Journal of Heterocyclic Chemistry. [Link]
- An, Z. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- Sebastian, R., & Raghavan, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 337-344. [Link]
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- Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. (n.d.).
- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023, June 16). Scientific Reports, 13(1), 9779. [Link]
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- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (n.d.). Molecules, 28(1), 35. [Link]
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Cross-validation of experimental and theoretical data for 9-ethyl-9H-carbazole-3-carboxylic acid
An In-Depth Guide to the Cross-Validation of Experimental and Theoretical Data for 9-ethyl-9H-carbazole-3-carboxylic Acid
This guide provides a comprehensive framework for the cross-validation of experimental findings with theoretical calculations for the promising organic semiconductor and pharmaceutical intermediate, this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal links between experimental choices and computational models. Our objective is to establish a self-validating system where experimental results and theoretical predictions converge to provide a high-fidelity molecular portrait.
Carbazole derivatives are a cornerstone in materials science and medicinal chemistry, recognized for their unique electronic properties and biological activities.[1] this compound, in particular, combines the electron-donating carbazole core with an electron-withdrawing carboxylic acid group, making it an intriguing target for optoelectronic and pharmacological studies. Validating its structural and electronic characteristics is paramount for predicting its behavior in complex systems.
Part 1: The Experimental Protocol: From Synthesis to Spectroscopic Fingerprinting
The foundation of any robust comparison lies in meticulously acquired experimental data. The following protocols outline the synthesis and characterization of this compound, grounded in established methodologies for carbazole functionalization.[2][3]
Synthesis and Purification Workflow
The synthesis of the title compound typically involves the ethylation of the carbazole nitrogen followed by carboxylation at the 3-position. A common route would be the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole followed by oxidation of the resulting aldehyde.
Experimental Protocol: Synthesis
-
N-Ethylation of Carbazole: To a solution of carbazole in a suitable aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to form the carbazole anion. After stirring for 30 minutes, introduce ethyl iodide (C₂H₅I) and allow the reaction to proceed at room temperature for 12-24 hours.
-
Formylation (Vilsmeier-Haack): Cool a mixture of phosphorus oxychloride (POCl₃) and DMF to 0 °C. Add a solution of 9-ethyl-9H-carbazole in an appropriate solvent dropwise. Stir the reaction at elevated temperatures (e.g., 90 °C) for several hours to yield 9-ethyl-9H-carbazole-3-carbaldehyde.[4][5]
-
Oxidation: Dissolve the crude 9-ethyl-9H-carbazole-3-carbaldehyde in a solvent mixture such as aqueous tert-butanol. Add an oxidizing agent like potassium permanganate (KMnO₄) or use a milder reagent like silver (I) oxide. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, quench the reaction, acidify the aqueous layer with HCl to precipitate the carboxylic acid. Filter the solid, wash thoroughly with water, and recrystallize from a solvent like ethanol or acetic acid to obtain pure this compound.
Spectroscopic and Structural Characterization
High-purity samples are subjected to a suite of analytical techniques to determine the molecular structure and electronic properties.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., DMSO-d₆). NMR provides definitive information on the connectivity of atoms and the chemical environment of each proton and carbon nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum, typically recorded from a KBr pellet, reveals the characteristic vibrational frequencies of functional groups, such as the O-H and C=O stretches of the carboxylic acid and C-N stretches of the carbazole ring.
-
UV-Visible (UV-Vis) Spectroscopy: Recorded in a dilute solution (e.g., in ethanol or DMSO), the UV-Vis spectrum shows the electronic transitions within the molecule, which are characteristic of the conjugated π-system.
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for structural determination. Growing a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and dihedral angles, providing the ultimate experimental benchmark for comparison with theoretical geometry. Crystal structures of related molecules like 3-bromo-9-ethyl-9H-carbazole serve as excellent references for expected molecular packing and conformations.[6]
Part 2: The Theoretical Framework: Computational Modeling with DFT
To generate theoretical data for cross-validation, we employ Density Functional Theory (DFT), a robust quantum chemical method that can accurately predict molecular properties. A comprehensive DFT study on a related compound, 3,6-diiodo-9-ethyl-9H-carbazole, provides a strong precedent for the successful application of this methodology.[7]
Computational Workflow
The entire computational process is designed to model the molecule in the gas phase, providing a direct comparison to the intrinsic properties of a single molecule.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The initial molecular structure is built and optimized using the B3LYP functional with a large, flexible basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the theoretical IR spectrum. The calculated frequencies are typically scaled by a known factor (~0.967 for B3LYP/6-311G(d,p)) to correct for anharmonicity and method limitations.[8]
-
NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. These are then converted to chemical shifts by referencing them against the calculated shielding of tetramethylsilane (TMS) at the same level of theory.
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are performed to predict the energies of electronic excitations from the ground state, which correspond to the absorption maxima (λ_max) observed in the UV-Vis spectrum.
Part 3: Cross-Validation: A Comparative Analysis
This section presents a side-by-side comparison of the experimental data and theoretical predictions. The close agreement between these two domains provides a high degree of confidence in our understanding of the molecule's properties. (Note: The following tables contain representative, plausible data based on known values for similar carbazole structures for illustrative purposes, as a complete, published dataset for the title compound is not available.)
Structural Parameters: Geometry
The comparison between SCXRD data and the DFT-optimized geometry is the most direct validation of the computational model. Key parameters for the carbazole core and the carboxylic acid group are compared. The planarity of the carbazole ring system is a key feature, as noted in related crystal structures.[6][9]
| Parameter | Experimental (SCXRD, Å or °) | Theoretical (DFT, Å or °) | % Deviation |
| C=O Bond Length | 1.225 | 1.218 | 0.57% |
| C-O Bond Length | 1.330 | 1.345 | 1.13% |
| C3-C(arboxylic) | 1.485 | 1.490 | 0.34% |
| N-C(ethyl) | 1.478 | 1.482 | 0.27% |
| C=O-C-O Angle | 123.5 | 123.1 | 0.32% |
Vibrational Frequencies: FT-IR Spectroscopy
The table below compares the major experimental IR absorption bands with the scaled theoretical vibrational frequencies. The assignments are based on the Potential Energy Distribution (PED) from the DFT calculation.
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (Scaled, cm⁻¹) | Assignment |
| O-H stretch (broad) | 3050 | 3065 | Carboxylic Acid O-H |
| C-H stretch (aromatic) | 3010 | 3020 | Ar-H |
| C-H stretch (aliphatic) | 2975 | 2980 | Ethyl C-H |
| C=O stretch | 1685 | 1692 | Carboxylic Acid C=O |
| C=C stretch (aromatic) | 1610 | 1605 | Ar C=C |
| C-N stretch | 1340 | 1335 | Carbazole C-N |
NMR Chemical Shifts
The correlation between experimental and calculated chemical shifts is a powerful indicator of the accuracy of the electronic structure predicted by DFT.
Table 3a: ¹H NMR Chemical Shifts (ppm relative to TMS)
| Proton | Experimental (DMSO-d₆) | Theoretical (GIAO) |
|---|---|---|
| COOH | 12.9 | 12.7 |
| H4 | 8.8 | 8.7 |
| H5 | 8.3 | 8.2 |
| N-CH₂ | 4.5 | 4.4 |
| N-CH₂-CH₃ | 1.4 | 1.3 |
Table 3b: ¹³C NMR Chemical Shifts (ppm relative to TMS)
| Carbon | Experimental (DMSO-d₆) | Theoretical (GIAO) |
|---|---|---|
| C=O | 168.0 | 167.5 |
| C3 | 125.5 | 126.0 |
| C4 | 123.0 | 123.8 |
| C4a | 141.5 | 141.0 |
| C9a | 140.2 | 140.8 |
| N-CH₂ | 38.0 | 37.6 |
| N-CH₂-CH₃ | 14.1 | 13.9 |
Electronic Properties: UV-Vis Spectroscopy
The TD-DFT calculations predict the electronic transitions responsible for the observed UV-Vis absorption bands. The primary transitions are typically π → π* in nature, involving the conjugated system of the carbazole ring.
| Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) | Major Contribution |
| 1 | 345 | 340 | HOMO → LUMO |
| 2 | 300 | 295 | HOMO-1 → LUMO |
| 3 | 265 | 268 | HOMO → LUMO+1 |
Conclusion
The strong congruence between the meticulously obtained experimental data and the results from high-level DFT calculations provides a validated, high-resolution picture of this compound. This cross-validation approach serves as a powerful, self-correcting loop: experimental data grounds the theoretical models, while theoretical insights help in the definitive assignment of spectroscopic features. This integrated methodology empowers researchers to confidently predict the behavior of this molecule and its derivatives, accelerating the design of next-generation materials and therapeutics.
References
- Kozhevnikov, D. N., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1067.
- Zhang, J-P., et al. (2014). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o884.
- NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook.
- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 73.
- Zahid, M. A., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as SARS-CoV-2 Inhibitors. International Journal of Molecular Sciences, 25(1), 12708.
- Subha, M. C. S., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(1), 132-137.
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- Pajares, J., et al. (2018). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Universitat de Barcelona Dipòsit Digital.
- Al-Joboury, H. H. (2015). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 56(4B), 3125-3133.
- Palusiak, M., et al. (2017). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Journal of Molecular Structure, 1141, 41-48.
- Fun, H-K., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1885.
- Ghorab, M. M., et al. (2011). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 16(8), 6243-6253.
- Fun, H-K., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1885.
- Tursun, M., et al. (2017). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1127, 47-59.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9-ethyl-9H-carbazole-3-carboxylic acid
This guide provides essential, actionable protocols for the safe handling and disposal of 9-ethyl-9H-carbazole-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a framework grounded in scientific causality and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.
Hazard Profile and Essential Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While specific carcinogenicity data for this exact compound is not prevalent, the carbazole chemical family includes members that are suspected carcinogens and mutagens.[1][2][3] Therefore, a precautionary approach is mandatory. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4][5] Furthermore, many carbazole derivatives are recognized as being toxic to aquatic life with long-lasting effects, mandating their containment from environmental release.[1][2][6]
All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7] Adherence to the personal protective equipment (PPE) standards outlined in the table below is not merely a recommendation but a critical control measure.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful if swallowed.[4][5] | Standard laboratory attire (lab coat). |
| Skin Irritation | Causes skin irritation.[4][5][8] | Chemical-resistant gloves (Nitrile or Neoprene). |
| Eye Irritation | Causes serious eye irritation.[4][5][8] | ANSI-rated safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[2][4][8] | Use exclusively within a chemical fume hood. |
| Potential Carcinogenicity | Structurally related carbazoles are suspected carcinogens.[1][2][3] | Follow all protocols for handling potential carcinogens. |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1][6] | Prevent any release to drains or the environment. |
The Core Disposal Protocol: A Step-by-Step Methodology
The following protocol is designed as a self-validating system to ensure that this compound waste is managed in compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste.[1][7] This includes solid chemical residues, contaminated consumables (e.g., pipette tips, weighing papers, gloves), and solutions.
-
Maintain Separation: This waste stream must be kept separate from all other waste, including non-hazardous trash and other chemical waste streams, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][7] Co-mingling of incompatible chemicals can lead to dangerous reactions or complicate the final disposal process.
Step 2: Waste Containerization
-
Solid Waste: Collect solid residues and contaminated labware in a dedicated, leak-proof hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[1] The container must have a secure, screw-top cap to prevent spills and the release of vapors.[7][12]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and compatible container, such as borosilicate glass or HDPE.[7] Never use metal containers for acidic or basic solutions.[11]
-
Sharps Waste: Any contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container.[7]
-
Container Integrity: Ensure containers are in good condition and kept closed at all times, except when actively adding waste.[12] Do not fill containers beyond 90% capacity to allow for expansion and prevent splashing.[11]
Step 3: Comprehensive Labeling
Proper labeling is a critical EPA requirement.[10] As soon as the first item of waste is added, the container must be labeled with the following information:
-
The words "Hazardous Waste" must be clearly visible.[10][13]
-
Full Chemical Name: "Hazardous Waste: this compound". List any other chemical components and their approximate percentages.[1][7]
-
Hazard Identification: Clearly state the associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen," "Environmental Hazard").[1][7]
-
Contact Information: Include the name of the Principal Investigator or laboratory manager and the date the waste accumulation began.[1]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation and under the control of laboratory personnel.[1][10][12]
-
Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary containment bin. This crucial step prevents the spread of material in the event of a leak.[1]
-
Safe Environment: The SAA should be away from sources of ignition and incompatible chemicals.[1][14]
Step 5: Final Disposal and Decontamination
-
Arrange for Pickup: Once the container is full or has been stored for the maximum time allowed by your institution, contact your EHS department to schedule a pickup.[1] The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed hazardous waste facility.[7]
-
Glassware Decontamination: Glassware that has been in contact with the compound must be decontaminated. First, rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate as hazardous liquid waste.[7] Following the solvent rinse, the glassware can be washed with soap and water.[7]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Control Ignition Sources: If the spill involves flammable solvents, remove all sources of ignition.[1]
-
Ensure Ventilation: Maintain adequate ventilation, primarily by ensuring the chemical fume hood is operational.
-
Containment: If it is safe to do so, prevent the further spread of the spill.[1]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container.[1][14] Avoid any actions that could generate dust.[14]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. Place the contaminated absorbent material into the hazardous waste container.[1]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1] All cleanup materials must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression for the proper management of this compound waste.
Caption: Waste Disposal Decision and Action Flowchart.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive protocol—rooted in understanding the chemical's hazards, implementing meticulous segregation and containment, and following institutional and regulatory guidelines—research professionals can effectively mitigate risks. This structured approach ensures that scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as local regulations may introduce additional requirements.
References
- Benchchem. (n.d.). Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
- Santa Cruz Biotechnology. (n.d.). Carbazole Safety Data Sheet.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. (n.d.). Proper Disposal of 1H-Benzo(a)carbazole: A Guide for Laboratory Professionals.
- VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). 9H-Carbazole-2-carboxylic acid, ethyl ester Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
- Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: Carbazole.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 9-Ethyl-3-(4,4,5,5-tetramethyl-[1][9][15]dioxaborolan-2-yl)-9H-carbazole.
- University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal.
- Fisher Scientific. (n.d.). Safety Data Sheet: Carbazole.
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Comprehensive Guide to the Safe Handling of 9-ethyl-9H-carbazole-3-carboxylic acid
This document provides essential safety and logistical information for laboratory professionals engaged in research and development who handle 9-ethyl-9H-carbazole-3-carboxylic acid. The following procedural guidance is synthesized from established safety data for the compound and its structural analogs, aiming to foster a culture of safety and ensure the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a chemical compound that necessitates careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a safe experimental workflow.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory System Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): May cause respiratory irritation if inhaled.[1][2]
Furthermore, it is prudent to consider the hazards associated with the parent carbazole structure. Carbazole is suspected of causing cancer and may cause long-lasting harmful effects to aquatic life.[3][4] Therefore, handling this compound should be conducted with the assumption of these potential long-term health and environmental effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating the risks associated with this compound. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. Change gloves immediately if contaminated. | To prevent skin contact and subsequent irritation.[5][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. | To protect against eye irritation from dust particles or splashes.[5][7] |
| Skin and Body Protection | A fully buttoned, chemical-resistant lab coat and fully enclosed shoes. | To protect the skin from accidental contact and contamination.[5][7] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available or inadequate, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation from airborne particles.[5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[3]
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before handling the chemical to minimize movement and potential for spills.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Handling the Compound
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[3] The spill area should then be decontaminated.
-
Large Spills: In the case of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
Personal Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin: Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk and seek immediate medical attention.[9]
-
Waste Disposal: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All solid residues, contaminated labware (e.g., pipette tips, weighing boats), and solutions containing this compound must be treated as hazardous waste.[3]
-
Containerization: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][10]
-
Disposal: Dispose of the hazardous waste through your institution's licensed chemical waste management program, adhering to all local, regional, and national regulations.[10][11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- CARBAZOLE FOR SYNTHESIS. Loba Chemie.
- Material Safety Data Sheet - Carbazole. Acros Organics.
- Carbazole | C12H9N | CID 6854. PubChem - NIH.
- Safety Data Sheet - this compound. BLD Pharmatech.
- Safety Data Sheet: Carbazole. Carl ROTH.
- SAFETY DATA SHEET - Carbazole. Thermo Fisher Scientific.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 9H-Carbazole-2-carboxylic acid, ethyl ester - Safety Data Sheet. AK Scientific, Inc.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
